molecular formula C7H8N2O2 B1596299 4-Amino-2-hydroxybenzamide CAS No. 5985-89-7

4-Amino-2-hydroxybenzamide

Cat. No.: B1596299
CAS No.: 5985-89-7
M. Wt: 152.15 g/mol
InChI Key: LPUOAJPPDCPCST-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUOAJPPDCPCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332643
Record name 4-amino-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5985-89-7
Record name 4-amino-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-2-hydroxybenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-hydroxybenzamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. We will delve into its physicochemical characteristics, spectral data, reactivity, and known biological activities, providing practical insights and methodologies grounded in established scientific principles.

Core Chemical Identity and Properties

This compound is a substituted benzamide derivative, a structural motif present in numerous biologically active compounds. Its unique arrangement of amino, hydroxyl, and amide functional groups on a benzene ring dictates its chemical behavior and therapeutic potential.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 5985-89-7
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Canonical SMILES C1=CC(=C(C=C1N)O)C(=O)N


Figure 1: 2D Chemical Structure of this compound

Physicochemical Characteristics

The physical properties of a compound are critical for its handling, formulation, and behavior in biological systems. While exhaustive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogs.

Table 2: Physicochemical Properties

PropertyValue / Predicted BehaviorRationale & Comparative InsightsSource(s)
Appearance Expected to be a solid, likely a crystalline powder.Similar benzamide structures are typically solids at room temperature.[1][2]N/A
Melting Point Not experimentally determined. The related compound 4-hydroxybenzamide melts at 161-162 °C.The addition of an amino group may alter crystal lattice packing and hydrogen bonding, thus influencing the melting point.[3]N/A
Solubility Water: Predicted to be poorly to sparingly soluble. Polar Protic (e.g., Ethanol): Predicted to be sparingly soluble. Polar Aprotic (e.g., DMSO, DMF): Predicted to be soluble.The aromatic core imparts hydrophobicity. However, the amino, hydroxyl, and amide groups can participate in hydrogen bonding, allowing for some solubility in polar solvents. This profile is common for substituted benzamides.[1][4]N/A
pKa Not experimentally determined.The compound has two key ionizable groups: the phenolic hydroxyl (weakly acidic, pKa likely ~9-10) and the aromatic amine (weakly basic, pKa likely ~3-4).N/A
LogP Not experimentally determined.The presence of polar functional groups suggests a relatively low octanol-water partition coefficient compared to unsubstituted benzamide.N/A

Synthesis and Reactivity

Synthetic Pathways

This compound can be produced via several routes. One documented method is the thermal decomposition of 4-amino-2,6-dihydroxyphenylacetamide. A more conventional laboratory approach would involve the amidation of 4-amino-2-hydroxybenzoic acid (also known as 4-Aminosalicylic acid), a readily available starting material.[5]

The following workflow outlines a standard laboratory synthesis from 4-amino-2-hydroxybenzoic acid.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 4-Amino-2-hydroxybenzoic Acid C Activated Intermediate (Acyl Chloride or Active Ester) A->C Reaction B Activating Agent (e.g., SOCl₂, EDC/HOBt) B->C Reagent E This compound C->E Reaction D Ammonia Source (e.g., NH₄OH, NH₃ gas) D->E Reagent F Crude Product E->F Workup G Purified Product F->G Recrystallization or Chromatography

Caption: General workflow for the synthesis of this compound.

Chemical Stability and Reactivity
  • Stability: The compound is stable under recommended storage temperatures and pressures.[6]

  • Reactivity: As an amide with phenolic and amine functionalities, it exhibits predictable reactivity. The amino group can be acylated or alkylated, and the aromatic ring can undergo electrophilic substitution, though it is highly activated.

  • Incompatibilities: Avoid strong oxidizing agents.[6]

  • Hazardous Decomposition: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides.[6]

Analytical Characterization and Protocols

Definitive structural confirmation and quantification rely on modern analytical techniques.

Spectral Properties (Predicted)
  • ¹H NMR: The spectrum would be complex. One would expect distinct signals in the aromatic region (6-8 ppm) for the three protons on the benzene ring, with splitting patterns determined by their ortho, meta, and para relationships. Broad signals corresponding to the protons of the -NH₂, -OH, and -CONH₂ groups would also be present; their chemical shifts would be highly dependent on the solvent and concentration.

  • IR Spectroscopy: Key vibrational bands are expected. Strong, broad absorptions around 3200-3400 cm⁻¹ would indicate N-H (amine and amide) and O-H stretching.[7] A strong C=O stretching absorption (Amide I band) would likely appear around 1640-1680 cm⁻¹, and an N-H bending vibration (Amide II band) around 1600-1640 cm⁻¹.[7]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 152.15, corresponding to its molecular weight.

Experimental Protocol: Quantification by HPLC

This protocol provides a standard method for determining the concentration of this compound in a solution.

Objective: To quantify this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology:

  • Standard Preparation:

    • Accurately weigh a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO or Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the experimental sample in the mobile phase or a compatible solvent to an expected concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan (likely ~254 nm or ~300 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.

    • Inject the experimental samples.

    • Determine the concentration of the samples by interpolating their peak areas from the standard curve.

Biological Activity and Potential Applications

This compound has demonstrated noteworthy biological activities, making it a compound of interest in drug discovery.

Antimicrobial Activity

The compound is a potent inhibitor of the growth of various bacteria and yeast. Its primary application stems from its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is structurally related to 4-Aminosalicylic acid, a known second-line antitubercular drug.[8]

Mechanism of Action: The inhibitory effect is attributed to the inhibition of both RNA and protein synthesis in microorganisms.

G cluster_0 Bacterial Cell Processes A This compound D RNA Polymerase A->D Inhibits E Ribosome A->E Inhibits B Bacterial Cell H Cell Growth Inhibition & Death B->H Leads to C DNA F mRNA C->F Transcription G Proteins F->G Translation G->B Supports

Caption: Proposed mechanism of antimicrobial action.

Scaffold for Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry.

  • Antiviral Agents: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been developed as potent inhibitors of human adenovirus (HAdV), suggesting the core structure is amenable to modification for targeting diverse pathogens.[9]

  • HDAC Inhibitors: The related 4-amino-N-hydroxybenzamide structure is a known zinc-binding group used in the design of Histone Deacetylase (HDAC) inhibitors for cancer therapy.[10] This highlights the potential of this compound derivatives as starting points for developing novel epigenetic modulators.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory.

Hazard Identification

Based on GHS classifications, this compound is considered a hazardous substance.[11]

  • H315: Causes skin irritation.[6][11]

  • H319: Causes serious eye irritation.[6][11]

  • H335: May cause respiratory irritation.[6][11]

Protocol for Safe Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[12]

  • Handling Practices: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[6]

  • In Case of Exposure:

    • Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[6]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

Storage

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6]

Conclusion

This compound is a valuable chemical entity with established antimicrobial properties and significant potential as a scaffold in modern drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its characterization relies on conventional analytical methods. A thorough understanding of its chemical properties, biological activity, and safety requirements, as detailed in this guide, is essential for any researcher or scientist looking to explore its full potential in pharmaceutical and life sciences applications.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6902400.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-AMINO-2-HYDROXYBENZALDEHYDE.
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  • Matrix Fine Chemicals. (n.d.). 4-AMINO-2-HYDROXYBENZOIC ACID | CAS 65-49-6.
  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors.
  • Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5147, Salicylamide.
  • Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313, Benzohydroxamic acid.
  • Chemsrc. (n.d.). 4-Hydroxybenzamide(619-57-8).
  • Pharmacompass. (n.d.). 4-Amino-2-hydroxybenzoic acid | Drug Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471672, 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4649, 4-Aminosalicylic Acid.
  • ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Journal of Medicinal Chemistry. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. [Link]
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy.
  • Jadrijevi-Mladar Taka~, M., & Viki}-Topi}, D. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. hrcak.srce.hr. [Link]
  • MDPI. (n.d.). Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-hydroxybenzamide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, featuring a benzamide core with amino and hydroxyl functional groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and expert insights for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two principal strategic routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale of production, and the specific purity requirements of the final product.

  • Pathway 1: Amidation of 4-Aminosalicylic Acid. This is a direct approach that utilizes the readily available 4-aminosalicylic acid as the starting material. The primary challenge in this pathway is the presence of the reactive amino and hydroxyl groups, which can interfere with the amidation of the carboxylic acid. Therefore, a protection-deprotection strategy is often necessary.

  • Pathway 2: Reduction of a Nitro Precursor. This alternative route begins with a nitrated analogue, 2-hydroxy-4-nitrobenzoic acid. The carboxylic acid is first converted to the corresponding benzamide, followed by the reduction of the nitro group to the desired amine. This pathway avoids the need for protecting the amino group, as it is introduced in the final step.

This guide will now delve into the detailed experimental procedures for each of these synthetic pathways.

Pathway 1: Synthesis via Amidation of 4-Aminosalicylic Acid

This pathway commences with the synthesis of the key intermediate, 4-aminosalicylic acid, followed by a three-step sequence of protection, amidation, and deprotection to yield the target molecule.

Step 1.1: Synthesis of 4-Aminosalicylic Acid (4-Amino-2-hydroxybenzoic Acid)

The industrial synthesis of 4-aminosalicylic acid is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of m-aminophenol.[1]

Reaction:

m_aminophenol m-Aminophenol intermediate Potassium 4-amino-2-hydroxybenzoate m_aminophenol->intermediate + K₂CO₃, CO₂ potassium_carbonate K₂CO₃ co2 CO₂ (pressure) heat Heat (150-190°C) product 4-Aminosalicylic Acid intermediate->product + HCl hcl HCl (aq) protected_acid Protected 4-Aminosalicylic Acid acyl_chloride Protected Acyl Chloride protected_acid->acyl_chloride + SOCl₂ socl2 SOCl₂ protected_amide Protected This compound acyl_chloride->protected_amide + NH₃ nh3 NH₃ (aq) start_material 2-Amino-4-nitrobenzoic Acid diazonium_salt Diazonium Salt start_material->diazonium_salt + H₂SO₄, NaNO₂ h2so4 H₂SO₄ (conc) nano2 NaNO₂ product 2-Hydroxy-4-nitrobenzoic Acid diazonium_salt->product + H₂O, Heat h2o H₂O, Heat nitro_amide 2-Hydroxy-4-nitrobenzamide product This compound nitro_amide->product + H₂, Pd/C h2 H₂ catalyst Pd/C

Sources

4-Amino-2-hydroxybenzamide: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount to uncovering new therapeutic avenues. 4-Amino-2-hydroxybenzamide, a seemingly simple aminoaryl amide, represents one such scaffold with significant, yet largely untapped, potential. While not a therapeutic agent in its own right, its structural motifs are present in a variety of biologically active compounds, suggesting its utility as a foundational building block for the synthesis of next-generation research tools and potential drug candidates. This technical guide provides an in-depth exploration of the established and putative research applications of this compound, with a focus on its potential roles in oncology and as a modulator of critical cellular processes. For the researcher, this molecule offers a gateway to investigating fundamental biological questions and to the rational design of novel chemical probes.

Core Physicochemical Properties and Handling

PropertyValue
CAS Number 5985-89-7
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in DMSO and methanol
Storage Store at 2-8°C, protected from light and moisture

Note: It is imperative for researchers to consult the specific certificate of analysis for the lot of this compound being used, as purity and exact appearance may vary.

Primary Research Application: A Scaffold for Anticancer Drug Discovery

The salicylamide core of this compound is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. This suggests that this compound is a valuable starting material for the synthesis of novel compounds targeting various cancer-related pathways.

Rationale: The Salicylamide Precedent

Research into salicylamide derivatives has revealed their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These pathways include, but are not limited to, STAT3 and NF-κB. The 2-hydroxyl group and the amide moiety are often crucial for forming hydrogen bonds with target proteins, while the amino group at the 4-position provides a reactive handle for further chemical modification to enhance potency and selectivity.

Experimental Workflow: In Vitro Anticancer Activity Screening

A primary application of this compound in research is as a precursor for the synthesis of compound libraries to be screened for anticancer activity. A standard initial screen involves assessing the cytotoxicity of newly synthesized derivatives against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][2][3][4]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[2]

  • Solubilization: After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Emerging Application: A Potential Modulator of DNA Damage Response

The benzamide functional group is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[5] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[6] By inhibiting PARP, SSBs accumulate and are converted to more lethal double-strand breaks (DSBs) during DNA replication.[7] In cancer cells with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and targeted cell death.[5][6] The structural similarity of this compound to known PARP inhibitors suggests its potential as a starting point for developing novel inhibitors of this important enzyme family.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 dsb1 Replication-associated Double-Strand Break (DSB) ssb1->dsb1 During Replication ber Base Excision Repair (BER) parp1->ber survival1 Cell Survival ber->survival1 hr Homologous Recombination (HR) dsb1->hr hr->survival1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., 4-AHB derivative) ssb2->parpi parp_inhibition PARP Inhibition ssb2->parp_inhibition parpi->parp_inhibition unrepaired_ssb Unrepaired SSB parp_inhibition->unrepaired_ssb dsb2 Replication-associated Double-Strand Break (DSB) unrepaired_ssb->dsb2 During Replication hr_deficient Deficient Homologous Recombination (HR) dsb2->hr_deficient death Cell Death (Apoptosis) hr_deficient->death

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocols for Investigating PARP Inhibition

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.[8][9]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)[10]

  • β-Nicotinamide adenine dinucleotide (NAD⁺)[10]

  • Histone H4-coated microplates[8]

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent or colorimetric substrate

  • This compound derivative

  • Assay buffer

Procedure:

  • Assay Setup: To the wells of a histone-coated microplate, add the assay buffer, the this compound derivative at various concentrations, and the PARP1 enzyme.

  • Reaction Initiation: Start the reaction by adding NAD⁺ and activated DNA. Incubate at room temperature for a specified time (e.g., 60 minutes).[11]

  • Detection: Wash the plate to remove unbound reagents. Add the anti-PAR antibody, followed by the HRP-conjugated secondary antibody.

  • Signal Development: Add the chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

  • Data Analysis: The signal is proportional to the amount of PAR produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.[12][13][14][15] Treatment with a PARP inhibitor is expected to increase DNA damage, particularly in cells challenged with a DNA-damaging agent.

Materials:

  • Cells treated with the this compound derivative and/or a DNA-damaging agent

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis buffer

  • Alkaline electrophoresis buffer (pH > 13)[12]

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Embedding: Harvest and resuspend treated cells in PBS. Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis buffer to remove cell membranes and proteins, leaving behind nucleoids.[13]

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.[12]

  • Electrophoresis: Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".[13]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. An increase in the tail moment indicates increased DNA damage.

Additional Research Avenues

While the primary focus for a molecule like this compound in a drug discovery context is often oncology, its chemical features suggest other potential research uses.

Antimicrobial Research

There is evidence to suggest that this compound possesses inhibitory activity against certain bacteria and yeasts, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus. The proposed mechanism involves the inhibition of RNA and protein synthesis. This opens up avenues for its use as a lead compound in the development of novel antimicrobial agents. Standard microbiological assays, such as determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, would be the initial step in exploring this potential.

Conclusion and Future Directions

This compound is a versatile chemical entity that holds considerable promise for researchers in drug discovery and chemical biology. Its utility as a scaffold for generating libraries of compounds with potential anticancer and antimicrobial activities is clear. The structural relationship to known PARP inhibitors makes it a particularly attractive starting point for the development of novel modulators of the DNA damage response. The experimental protocols detailed in this guide provide a robust framework for initiating the investigation of this compound derivatives in these key research areas. Future research should focus on the synthesis and systematic evaluation of diverse derivatives to establish clear structure-activity relationships, elucidate precise mechanisms of action, and validate their efficacy in more complex biological systems, including in vivo models.

References

  • Clementi, E., et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Taylor & Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol.
  • SciLifeLab Publications. (2021, August 10). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
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The Multifaceted Biological Activities of 4-Amino-2-hydroxybenzamide and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Amino-2-hydroxybenzamide scaffold, a derivative of salicylic acid, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. This technical guide provides a comprehensive exploration of the biological activities exhibited by this class of molecules, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the nuanced structure-activity relationships, mechanisms of action, and key experimental data that underscore their promise as anticancer, antimicrobial, and anti-inflammatory agents. This document is designed to be a practical resource, offering not only a synthesis of the current scientific landscape but also detailed experimental protocols and visual aids to facilitate further investigation and innovation.

Introduction: The Chemical Versatility of the this compound Core

This compound, also known as 4-aminosalicylamide, is an aromatic compound characterized by a benzene ring substituted with an amino group at the 4-position, a hydroxyl group at the 2-position, and a carboxamide group at the 1-position. This unique arrangement of functional groups imparts a rich chemical reactivity, allowing for extensive derivatization and the generation of libraries of compounds with diverse pharmacological profiles. The core structure provides a foundation for exploring a wide range of biological targets, from enzymes crucial for cancer cell survival to pathways involved in microbial pathogenesis and inflammatory responses.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes.[1] The hydroxamic acid moiety (-CONHOH), a common feature in many this compound derivatives, is a potent zinc-binding group that can effectively inhibit HDAC activity.[2] This inhibition leads to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[1][2]

Novel 4-amino-N-hydroxy-benzamides have been developed as selective HDAC6 or HDAC8 inhibitors, showing promise in the treatment of multiple myeloma and neuroblastoma.[2] These compounds exhibit anti-proliferative and differentiation-inducing activities, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2]

Table 1: Representative this compound-based HDAC Inhibitors and their Anticancer Activity

Compound/DerivativeTargetCell LineIC50 (µM)Reference
4-[1-(3-Chloro-phenyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-3-ylamino]-N-hydroxy-benzamideHDAC6/8Multiple Myeloma, NeuroblastomaData not specified[2]
Thiophene substituted HPPB derivativeHDACHCT116 (Colon Carcinoma)Potent antiproliferative activity[1]
Thiophene substituted HPPB derivativeHDACA549 (Non-small cell lung cancer)Potent antiproliferative activity[1]
Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway.[3] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, where the accumulation of DNA damage results in cell death.[4] Certain 4-phenoxybenzamide derivatives have been identified as inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in signaling and DNA repair.[5] Notably, some of these compounds exhibit selectivity for PARP2 over PARP1, a distinct feature from many clinically used PARP inhibitors that target both.[5]

Experimental Protocol: In Vitro PARP Inhibition Assay

  • Reagents and Materials: Recombinant human PARP1 or PARP10 enzyme, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, test compounds (this compound derivatives), and appropriate buffers.

  • Procedure: a. Coat streptavidin plates with biotinylated NAD+. b. In a separate reaction plate, incubate the PARP enzyme with activated DNA and the test compound at various concentrations for a predetermined time. c. Transfer the reaction mixture to the NAD+-coated plate and incubate to allow the PARP-catalyzed poly(ADP-ribosyl)ation to occur. d. Wash the plate to remove unbound reagents. e. Add the anti-PAR antibody and incubate. f. Wash the plate again. g. Add the substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

PARP_Inhibition_Mechanism cluster_0 DNA Damage Response cluster_1 Effect of this compound Derivatives DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP recruits DNA_Repair Base Excision Repair PARP->DNA_Repair initiates No_Repair Inhibition of DNA Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP inhibits Apoptosis Apoptosis (Cell Death) No_Repair->Apoptosis leads to Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) Microglia Microglial Cell LPS->Microglia activates MAPK_NFkB MAPK & NF-κB Signaling Pathways Microglia->MAPK_NFkB triggers Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-1β, IL-6, TNF-α) MAPK_NFkB->Pro_inflammatory_Mediators induces production of Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation LX007 This compound Derivative (LX007) LX007->MAPK_NFkB inhibits

Caption: Inhibition of the pro-inflammatory signaling cascade in microglia by a this compound derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide group.

  • Anticancer Activity: For salicylamide derivatives targeting STAT3, halogen substitution, particularly chlorine at the 5-position of the salicylic acid ring, often enhances potency. [6]The nature of the substituent on the amide nitrogen is also crucial, with bulky aromatic or heteroaromatic groups often being favored. [6]The 2-hydroxyl group is generally considered essential for activity, likely due to its role in hydrogen bonding with target proteins. [6]* Antimicrobial Activity: For N-pyrazinylhydroxybenzamides, a 2-hydroxy substitution on the benzene ring resulted in better antimicrobial activity and a broader spectrum compared to 4-hydroxy or 2,4-dihydroxy substitutions. [7]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlight the significant potential of this class of compounds. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of more potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their efficacy in preclinical and clinical settings. The continued exploration of this chemical space holds great promise for addressing unmet medical needs across various disease areas.

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An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-hydroxybenzamide, a deceptively simple aminoaryl amide, presents a compelling case for multifaceted pharmacological activity. Preliminary evidence points towards a spectrum of biological effects, ranging from antimicrobial properties to potential modulation of key signaling pathways implicated in cancer and inflammation. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound. Moving beyond a mere listing of protocols, this document delves into the causal reasoning behind experimental choices, offering a self-validating system for inquiry. We will explore four primary putative mechanisms: inhibition of bacterial RNA and protein synthesis, modulation of Poly (ADP-ribose) polymerase (PARP) activity, interference with the STAT3 signaling cascade, and potential antagonism of the neurokinin-2 (NK2) receptor. This guide is designed to be a dynamic tool, fostering a thorough and scientifically rigorous exploration of this promising molecule.

Introduction: The Enigmatic Potential of a Simple Benzamide

This compound (Figure 1) is an organic compound with the chemical formula C₇H₈N₂O₂. Initial reports have characterized it as a potent inhibitor of bacterial and yeast proliferation, with a proposed mechanism involving the disruption of RNA and protein synthesis. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This structural heritage suggests that the biological activities of this compound may extend beyond its antimicrobial effects. Notably, the benzamide moiety is a cornerstone of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer agents[1]. Furthermore, related salicylamide and benzamide derivatives have demonstrated inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cellular proliferation and survival[2][3]. Finally, the broader class of aminobenzamides has been explored as antagonists of neurokinin receptors, suggesting a potential role in neuro-inflammatory processes[4][5].

This guide will systematically dissect these potential mechanisms, providing the theoretical underpinnings and detailed experimental workflows necessary for a comprehensive investigation.

Putative Mechanism I: Antimicrobial Activity via Inhibition of Macromolecular Synthesis

The foundational observation of this compound's antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus, points to a fundamental disruption of essential cellular processes. The concurrent inhibition of both RNA and protein synthesis is a hallmark of potent antimicrobial agents.

Scientific Rationale

Bacterial RNA polymerase (RNAP) and the ribosome are validated targets for antibiotic development[6]. Inhibition of RNAP halts transcription, preventing the synthesis of all forms of RNA, while targeting the ribosome disrupts the translation of mRNA into proteins. Investigating the effect of this compound on these two central processes is a logical first step in elucidating its antimicrobial mechanism.

Experimental Workflows

A multi-pronged approach is necessary to confirm and characterize the inhibition of bacterial macromolecular synthesis.

RNA_Polymerase_Inhibition_Workflow cluster_prep Preparation cluster_assay In Vitro Transcription Assay cluster_analysis Analysis A Purify bacterial RNA polymerase (e.g., from E. coli) D Incubate RNAP, DNA template, and this compound at varying concentrations A->D B Synthesize or purchase DNA template with a known promoter B->D C Prepare NTPs including a radiolabeled or fluorescently labeled UTP E Initiate transcription by adding NTPs C->E D->E F Allow reaction to proceed for a defined time E->F G Quench the reaction F->G H Separate RNA products by gel electrophoresis G->H I Visualize and quantify radiolabeled/fluorescent RNA H->I J Calculate IC50 value I->J

Caption: Workflow for in vitro bacterial RNA polymerase inhibition assay.

Detailed Protocol: In Vitro Bacterial RNA Polymerase Inhibition Assay

  • Preparation of Reagents:

    • Purify bacterial RNA polymerase holoenzyme (e.g., from E. coli) according to established protocols[6][7].

    • Prepare a DNA template containing a strong bacterial promoter (e.g., T7A1).

    • Prepare a nucleotide mix containing ATP, GTP, CTP, and a labeled UTP (e.g., [α-³²P]UTP or a fluorescent analog).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified RNA polymerase, DNA template, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., rifampicin).

    • Pre-incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.

  • Transcription Initiation and Elongation:

    • Initiate the transcription reaction by adding the nucleotide mix.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quench buffer (e.g., formamide with EDTA).

    • Separate the RNA products by denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

    • Visualize the RNA bands by autoradiography or fluorescence imaging.

    • Quantify the band intensities to determine the extent of inhibition at each concentration of this compound.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the inhibitor concentration.

Protein_Synthesis_Inhibition_Workflow cluster_prep Preparation cluster_assay In Vitro Translation Assay cluster_analysis Analysis A Prepare bacterial cell-free extract (e.g., S30 extract from E. coli) D Combine S30 extract, reporter mRNA, and this compound at varying concentrations A->D B Prepare a reporter mRNA (e.g., encoding luciferase or GFP) B->D C Prepare amino acid mix with a radiolabeled amino acid (e.g., [³⁵S]methionine) E Initiate translation by adding the amino acid mix and an energy source (ATP/GTP) C->E D->E F Incubate at 37°C for a defined time E->F G Measure reporter protein activity (luciferase assay) or quantify radiolabeled protein (scintillation counting) F->G H Calculate IC50 value G->H

Caption: Workflow for in vitro bacterial protein synthesis inhibition assay.

Detailed Protocol: In Vitro Bacterial Protein Synthesis Inhibition Assay

  • Preparation of Reagents:

    • Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli)[8].

    • In vitro transcribe a reporter mRNA (e.g., firefly luciferase).

    • Prepare an amino acid mixture, including a radiolabeled amino acid such as [³⁵S]methionine.

    • Prepare a stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, reporter mRNA, and a range of concentrations of this compound. Include a vehicle control and a positive control inhibitor (e.g., tetracycline or chloramphenicol).

  • Translation Reaction:

    • Initiate translation by adding the amino acid mixture and an energy regeneration system (containing ATP, GTP, etc.).

    • Incubate the reaction at 37°C for 60 minutes.

  • Analysis:

    • Luciferase Reporter: If using luciferase mRNA, add luciferin substrate and measure the luminescence using a luminometer.

    • Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Determine the IC₅₀ value by plotting the percentage of inhibition of protein synthesis against the concentration of this compound.

Putative Mechanism II: PARP Inhibition

The structural similarity of this compound to known PARP inhibitors warrants a thorough investigation into its potential to inhibit this family of enzymes. PARPs play a crucial role in DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair[3].

Scientific Rationale

PARP inhibitors function by binding to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells with impaired DNA repair mechanisms[1]. The benzamide moiety is a key pharmacophore for many PARP inhibitors, making this compound a candidate for this class of enzyme inhibitors.

Experimental Workflow

A tiered approach, starting with a biochemical assay and progressing to a cell-based assay, is recommended.

PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay ELISA-Based PARP Assay cluster_detection Detection A Purify recombinant human PARP1 or PARP2 E Add PARP enzyme, activated DNA, biotinylated NAD+, and This compound A->E B Prepare activated DNA (e.g., nicked DNA) B->E C Prepare biotinylated NAD+ C->E D Coat microplate wells with histone proteins D->E F Incubate to allow for PARylation of histones E->F G Add streptavidin-HRP conjugate F->G H Add chemiluminescent or colorimetric HRP substrate G->H I Measure signal with a plate reader H->I J Calculate IC50 value I->J

Caption: Workflow for an ELISA-based PARP inhibition assay.

Detailed Protocol: ELISA-Based PARP1 Inhibition Assay

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.

  • Reaction Mixture:

    • Prepare a reaction mix containing recombinant human PARP1, activated DNA (commercially available or prepared by treating plasmid DNA with DNase I), and varying concentrations of this compound. Include a known PARP inhibitor (e.g., olaparib) as a positive control.

  • PARylation Reaction:

    • Add the reaction mix to the histone-coated wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of PARylation. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Table 1: Hypothetical PARP1 Inhibition Data for this compound

Concentration (µM)% Inhibition
0.015
0.115
148
1085
10098

Putative Mechanism III: Inhibition of STAT3 Signaling

The STAT3 signaling pathway is a critical mediator of cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. The structural relationship of this compound to known STAT3 inhibitors suggests its potential to modulate this pathway.

Scientific Rationale

STAT3 is activated by phosphorylation, leading to its dimerization, nuclear translocation, and binding to the promoters of target genes that drive tumorigenesis. Small molecule inhibitors can disrupt this cascade by preventing STAT3 phosphorylation, dimerization, or DNA binding[2][3][9].

Experimental Workflow

Investigating the effect of this compound on STAT3 signaling involves cell-based assays to measure key events in the pathway.

STAT3_Phosphorylation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis A Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) B Treat cells with varying concentrations of This compound A->B D Lyse cells and collect protein extracts B->D C For inducible STAT3 activation, starve cells and then stimulate with a cytokine (e.g., IL-6) in the presence of the compound C->D E Perform Western blotting using antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 D->E F Quantify band intensities to determine the ratio of p-STAT3 to total STAT3 E->F

Caption: Workflow for assessing STAT3 phosphorylation by Western blotting.

Detailed Protocol: Western Blot for STAT3 Phosphorylation

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-468) or a cell line where STAT3 can be induced (e.g., HEK293).

    • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2-24 hours).

    • For inducible systems, serum-starve the cells and then stimulate with a cytokine like IL-6 in the presence or absence of the compound.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition to assess the inhibitory effect.

Putative Mechanism IV: Neurokinin-2 (NK2) Receptor Antagonism

The neurokinin-2 (NK2) receptor is a G protein-coupled receptor involved in a variety of physiological processes, including smooth muscle contraction and inflammation. The structural similarity of this compound to known benzamide-based NK2 receptor antagonists suggests a potential interaction with this receptor.

Scientific Rationale

NK2 receptor antagonists block the binding of the endogenous ligand, neurokinin A, thereby inhibiting downstream signaling. This can have therapeutic effects in conditions such as irritable bowel syndrome and asthma[5][10].

Experimental Workflow

A competitive binding assay is a standard method to determine if a compound interacts with a specific receptor.

NK2_Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis A Prepare cell membranes expressing the human NK2 receptor C Incubate the cell membranes with the radiolabeled ligand and varying concentrations of This compound A->C B Obtain a radiolabeled NK2 receptor antagonist (e.g., [³H]SR48968) B->C D Allow the binding to reach equilibrium C->D E Separate bound and free radioligand by rapid filtration D->E F Measure the radioactivity of the bound ligand using a scintillation counter E->F G Calculate the Ki value F->G

Caption: Workflow for a competitive NK2 receptor binding assay.

Detailed Protocol: Radioligand Binding Assay for NK2 Receptor

  • Membrane Preparation:

    • Prepare membranes from a cell line stably expressing the human NK2 receptor.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [³H]SR48968) and a range of concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled NK2 antagonist).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically investigating its potential as an antimicrobial agent, a PARP inhibitor, a modulator of STAT3 signaling, and an NK2 receptor antagonist, researchers can build a detailed picture of its pharmacological profile. The experimental workflows and protocols detailed herein are designed to be adaptable and to provide a solid foundation for further, more in-depth studies. The multifaceted nature of this seemingly simple molecule underscores the exciting potential for discovery that lies within well-designed and mechanistically-driven research.

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  • Wang, L., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113441. [Link]
  • Wang, Y., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry, 150, 315-328. [Link]
  • ResearchGate. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide.
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The Discovery and Synthesis of 4-Amino-2-hydroxybenzamide Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-amino-2-hydroxybenzamide scaffold, a derivative of the well-known salicylamide core, has emerged as a privileged structure in modern medicinal chemistry. Analogues built upon this framework have demonstrated a remarkable breadth of biological activity, showing significant promise as antiviral, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this versatile class of compounds. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research in this exciting field.

Introduction: The Rise of a Versatile Scaffold

The journey of this compound analogues is rooted in the rich history of salicylamides, a class of compounds recognized for their diverse pharmacological properties. The parent molecule, 4-aminosalicylic acid, has long been used as an antibacterial agent for the treatment of tuberculosis. This historical precedent, combined with a deeper understanding of the molecular targets involved in various diseases, has spurred the rational design and synthesis of a new generation of analogues with enhanced potency and selectivity.

Recent discoveries have highlighted the potential of these compounds to tackle significant unmet medical needs. For instance, novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV), a pathogen that can cause severe respiratory infections, particularly in immunocompromised individuals.[1] Furthermore, other derivatives have shown significant promise as histone deacetylase (HDAC) inhibitors, a class of anticancer agents that can modulate gene expression and induce apoptosis in tumor cells.

This guide will provide a structured overview of the critical aspects of the discovery and development of this compound analogues, from the fundamental chemistry of their synthesis to the intricate details of their biological mechanisms of action.

Synthetic Strategies: Building the Core and Its Analogues

The synthesis of this compound analogues primarily revolves around the formation of a stable amide bond between a substituted 4-aminosalicylic acid derivative and a desired amine-containing fragment. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitutions on both aromatic rings, and the need to protect sensitive functional groups.

General Synthetic Pathways

A common and effective strategy for the synthesis of these analogues involves a multi-step process that begins with readily available starting materials. The following diagram illustrates a generalized synthetic scheme.

G cluster_0 Route A: Amide Coupling with Protected Aminosalicylic Acid cluster_1 Route B: Late-Stage Nitro Group Reduction A 4-Aminosalicylic Acid B Protected 4-Aminosalicylic Acid (e.g., Boc-protected) A->B Protection C Activated Carboxylic Acid (e.g., Acyl Chloride, Active Ester) B->C Activation E Protected Analogue C->E Amide Coupling D Desired Amine (R-NH2) D->E F Final Analogue E->F Deprotection G 4-Nitro-2-hydroxybenzoic Acid H Activated 4-Nitro-2-hydroxybenzoic Acid G->H Activation J Nitro-Analogue Intermediate H->J Amide Coupling I Desired Amine (R-NH2) I->J K Final Analogue J->K Nitro Reduction (e.g., H2, Pd/C)

Caption: Generalized synthetic routes to this compound analogues.

Route A emphasizes the protection of the 4-amino group of 4-aminosalicylic acid, typically with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during the activation of the carboxylic acid. The protected acid is then activated, commonly by conversion to an acyl chloride or an active ester, and subsequently coupled with the desired amine. A final deprotection step yields the target analogue.

Route B offers an alternative approach where the amide bond is formed using a 4-nitro-2-hydroxybenzoic acid precursor. The nitro group serves as a masked form of the amine. Following the amide coupling reaction, a late-stage reduction of the nitro group, often achieved through catalytic hydrogenation, furnishes the final this compound analogue.

Key Experimental Protocol: Synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

To provide a practical understanding of the synthetic process, a detailed, step-by-step protocol for the synthesis of a potent antiviral analogue, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, is presented below. This protocol is adapted from published literature and exemplifies a common amide coupling strategy.[1]

Step 1: Acyl Chloride Formation

  • To a solution of 5-chlorosalicylic acid (1.0 equivalent) in an anhydrous solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂, approximately 1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-2-hydroxybenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve 2-chloro-4-nitroaniline (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide.

Step 3: Nitro Group Reduction

  • Dissolve the crude nitro-analogue from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound analogues stems from their ability to interact with a variety of biological targets. The following sections will explore their most prominent activities and the key structural features that govern their potency.

Antiviral Activity

A significant area of research has focused on the development of this compound analogues as broad-spectrum antiviral agents. These compounds have shown activity against a range of viruses, including human adenovirus (HAdV) and hepatitis B virus (HBV).

Structure-Activity Relationship for Antiviral Activity:

The following table summarizes the structure-activity relationship of a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against HAdV.

CompoundR Group (Substitution on the Amide Nitrogen)IC₅₀ (µM) against HAdVCC₅₀ (µM) in A549 cellsSelectivity Index (SI = CC₅₀/IC₅₀)
Niclosamide (Lead) Phenyl0.851.21.4
6 4-Fluorophenyl0.45>100>222
15 4-Chlorophenyl0.27156.8>580
29 4-Bromophenyl0.33>100>303
40 4-Trifluoromethylphenyl0.52>100>192
43 3,4-Dichlorophenyl0.38>100>263
46 4-Methoxyphenyl0.61>100>164
47 4-Ethoxyphenyl0.55>100>182
54 Naphthyl0.49>100>204

Data adapted from Xu et al., J. Med. Chem. 2020, 63, 21, 12830–12852.[1]

The data clearly indicates that substitution on the phenyl ring of the amide nitrogen significantly impacts antiviral activity and cytotoxicity. Halogen substitutions, particularly chlorine and bromine at the 4-position, led to compounds with sub-micromolar potency against HAdV and remarkably high selectivity indices, indicating a favorable therapeutic window.[1]

Anticancer Activity

Another promising avenue for this compound analogues is in the field of oncology. These compounds have been investigated as inhibitors of various cancer-related targets, most notably histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Structure-Activity Relationship for Anticancer Activity:

The following table presents the SAR data for a series of O-alkylamino-tethered salicylamide derivatives, which share a similar structural scaffold, against breast cancer cell lines.

CompoundLinker and Terminal GroupIC₅₀ (µM) against MDA-MB-231IC₅₀ (µM) against MCF-7
9a L-Leucine methyl ester3.384.12
16b L-Phenylalanine7.976.58
17b Piperidine3.244.48
32a L-Leucine methyl ester with 6-aminobenzo[b]thiophene 1,1-dioxide1.531.52
33a L-Phenylalanine with 6-aminobenzo[b]thiophene 1,1-dioxide1.171.53
33b L-Phenylalanine with 6-aminobenzo[b]thiophene 1,1-dioxide (amine)1.401.62
34a Glycine with 6-aminobenzo[b]thiophene 1,1-dioxide2.081.43

Data adapted from Xu et al., Eur. J. Med. Chem. 2022, 234, 114229.[2][3][4][5]

These results highlight the importance of the linker and terminal group in determining the anticancer potency of these analogues. The introduction of a 6-aminobenzo[b]thiophene 1,1-dioxide moiety generally led to a significant increase in activity against both MDA-MB-231 and MCF-7 breast cancer cell lines.[2][3][4][5]

In Vitro Evaluation: Key Experimental Protocols

The biological evaluation of this compound analogues is a critical step in the drug discovery process. This section provides a detailed protocol for a standard cytotoxicity assay, which is essential for determining the therapeutic window of any potential drug candidate.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Physicochemical Properties, ADME, and Toxicity Considerations

For a drug candidate to be successful, it must not only be potent against its target but also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and an acceptable toxicity profile.

Key Parameters to Evaluate:

  • Solubility: The aqueous solubility of a compound is a critical determinant of its oral bioavailability.

  • Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross cell membranes and its distribution in the body.

  • Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s) will determine its half-life in the body.

  • Toxicity: In vitro cytotoxicity assays, as described above, provide an initial assessment of a compound's potential for causing cell death. Further in vivo toxicity studies are necessary for promising candidates.

While comprehensive ADMET data for the this compound class is still emerging, preliminary studies on related salicylamides suggest that modifications to the core structure can significantly impact these properties. For example, the introduction of polar groups can improve aqueous solubility.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The analogues derived from this core have demonstrated potent activity against a range of challenging diseases, including viral infections and cancer. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing ample opportunities for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of Biological Targets: Exploring the activity of these analogues against other relevant targets, such as kinases and inflammatory mediators.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic and In Vivo Efficacy Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and safety.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this versatile and exciting class of compounds.

References

  • Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114229. [Link]
  • Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114229. [Link]
  • Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents.
  • Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. UTMB Research Experts. [Link]
  • Xu, J., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]
  • Xu, J., et al. (2023). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. Medicinal Research Reviews, 43(4), 897-931. [Link]
  • Xu, J., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed, 33112138. [Link]

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Physicochemical properties of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-hydroxybenzamide

Introduction

This compound is an aminoaryl amide belonging to the benzamide class of organic compounds. Its structure, featuring amino, hydroxyl, and amide functional groups on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and materials science. Compounds within this structural class have been investigated for a range of biological activities, including antibacterial and antifungal properties. Furthermore, related benzamide structures are explored as histone deacetylase (HDAC) inhibitors for potential cancer therapies.[1]

A thorough understanding of the physicochemical properties of a compound is a non-negotiable prerequisite for its advancement in any research and development pipeline, particularly in drug discovery.[2] These fundamental characteristics—such as solubility, melting point, and ionization state (pKa)—govern a molecule's behavior from initial synthesis and purification to formulation, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering both available data and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical analysis. This compound is defined by the following identifiers and structural features.

Caption: Chemical Structure of this compound.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 5985-89-7Biosynth
Molecular Formula C₇H₈N₂O₂PubChemLite[3]
Molecular Weight 152.15 g/mol Biosynth
Canonical SMILES C1=CC(=C(C=C1N)O)C(=O)NBiosynth
InChIKey LPUOAJPPDCPCST-UHFFFAOYSA-NPubChemLite[3]

Physicochemical Properties & Experimental Determination

This section details the key physicochemical properties of this compound. Where experimental data is not publicly available, robust protocols for its determination are provided.

Table 2: Summary of Physicochemical Properties

PropertyValue/RangeData TypeSource
Melting Point Not availableExperimental-
Aqueous Solubility Not available (Predicted to be low)Experimental-
pKa (Acid Dissociation Constant) Not availableExperimental-
LogP (Octanol-Water Partition Coefficient) 0.7Computed (XlogP)PubChemLite[3]
Melting Point

The melting point is a critical indicator of a crystalline solid's purity and identity. A sharp, defined melting range typically signifies high purity.

Experimental Protocol: Capillary Melting Point Determination

This method provides a precise determination of the melting range of a solid.[4]

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely pulverize the sample using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.

    • Once the approximate range is known, prepare a new sample and heat at a controlled, slower rate (1-2 °C/min) when approaching the expected temperature.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as this range (T_onset - T_clear).

  • Expert Insight: A broad melting range (>2 °C) often indicates the presence of impurities, which depress and broaden the melting point. Recrystallization may be necessary to improve purity.

Aqueous Solubility

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive value for a compound's intrinsic solubility in a specific medium.[6]

solubility_workflow start Start: Excess Solid + Solvent equilibration Equilibration (e.g., 24-48h Shake/Stir) start->equilibration Agitation at constant temp. separation Phase Separation (Centrifugation/Filtration) equilibration->separation Ensures only dissolved solute is measured quantification Quantification of Solute (e.g., HPLC, UV-Vis) separation->quantification Analyze clear saturated supernatant result Result: Solubility (mg/mL or M) quantification->result

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Agitate the vial on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes), followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.[6]

  • Quantification: Accurately determine the concentration of this compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.[6]

  • Calculation: The solubility is calculated from the measured concentration and reported in units such as mg/mL or molarity (mol/L).

  • Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change, equilibrium can be assumed.

Dissociation Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The structure of this compound contains an acidic phenolic hydroxyl group and a basic aromatic amino group, making it an amphoteric molecule. Its ionization state will significantly affect its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination.

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water, often with a co-solvent like methanol if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group, and separately with a standardized strong base (e.g., 0.1 M NaOH) for the acidic group. Add the titrant in small, precise increments.

  • Data Analysis: Record the pH after each addition of titrant. The pKa is the pH at which the functional group is 50% ionized, corresponding to the midpoint of the steepest part of the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. The computed XlogP value of 0.7 suggests that this compound is relatively hydrophilic.[3]

Experimental Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Partitioning: Prepare a solution of this compound in the aqueous phase. Mix this solution with an equal volume of the pre-saturated n-octanol in a sealed vial.

  • Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) phases using a validated analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as: LogP = log₁₀(C_octanol / C_water).

Spectral Properties

Spectroscopic analysis provides unambiguous confirmation of chemical structure and purity. While specific spectra for this compound are not widely published, the expected characteristics can be predicted from its structure.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.[7]

  • Expected Data: In electrospray ionization (ESI) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 153.06.[3] Common fragments would likely arise from the loss of ammonia (-17 Da) or water (-18 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.[8]

  • ¹H NMR (Proton NMR):

    • Aromatic Region: The three protons on the benzene ring will appear as complex multiplets, likely between δ 6.0-7.5 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of the three different substituents.

    • Amide Protons (-CONH₂): Two broad singlets, typically exchangeable with D₂O, would be expected in the δ 7.0-8.5 ppm range.

    • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons will also appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly variable and depend on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Seven distinct signals are expected. Four signals for the CH carbons and three quaternary carbon signals (C-OH, C-NH₂, C-CONH₂). These would typically appear between δ 110-160 ppm.

    • Carbonyl Carbon (-CONH₂): A signal in the downfield region, typically δ 165-175 ppm, is expected for the amide carbonyl carbon.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems.[7]

  • Expected Data: this compound contains a substituted benzene ring, which is a strong chromophore. It is expected to exhibit strong absorbance in the UV region, likely with two main absorption bands characteristic of aromatic systems, potentially around 250-320 nm. The exact λ_max (wavelength of maximum absorbance) will be influenced by the auxochromic -OH and -NH₂ groups.

Conclusion

This guide has outlined the essential physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. While some experimental data points like a precise melting point and quantitative solubility are not widely available in public literature, the provided methodologies empower researchers to generate this critical data with high confidence. The computed LogP value of 0.7 suggests a predominantly hydrophilic character, which, combined with its acidic and basic centers, indicates that its properties will be highly pH-dependent. A comprehensive characterization, following the protocols herein, is the essential first step toward unlocking the full potential of this compound in pharmaceutical and scientific applications.

References

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-hydroxybenzamide. PubChem Compound Database.
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  • ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds.
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  • PubChemLite. (n.d.). This compound (C7H8N2O2).
  • Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
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  • Musa, A., et al. (2022). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes. IRESPUB Journal of Natural & Applied Sciences, 2(1), 1-7.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB).
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  • Matrix Fine Chemicals. (n.d.). 4-AMINO-2-HYDROXYBENZOIC ACID | CAS 65-49-6.
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  • CAS Common Chemistry. (n.d.). N,N-Diethyl-2-hydroxybenzamide.

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An In-depth Technical Guide to 4-Amino-2-hydroxybenzamide (CAS 5985-89-7) for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Amino-2-hydroxybenzamide (CAS No. 5985-89-7), a key chemical intermediate for researchers, scientists, and drug development professionals. This document moves beyond a simple supplier specification sheet, offering a holistic view grounded in scientific principles. It covers the compound's fundamental physicochemical properties, synthesis insights, and applications, with a significant focus on the practical aspects of quality control and supplier selection. By detailing step-by-step analytical protocols and providing a framework for supplier evaluation, this guide empowers researchers to ensure the integrity of their starting materials, which is a cornerstone of reproducible and reliable scientific outcomes.

Introduction to this compound

This compound is a substituted benzamide that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, a hydroxyl group, and a carboxamide, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and novel materials. The compound is an aminoaryl amide with the molecular formula C7H8N2O2. Its utility in medicinal chemistry is an area of active investigation, with related benzamide structures showing a wide range of biological activities, including roles as enzyme inhibitors.[1] Given its potential, ensuring the quality and purity of this starting material is paramount for any research or development program.

Physicochemical and Spectroscopic Profile

Verifying the identity and purity of a starting material is the first critical step in any experimental workflow. The data presented below serves as a benchmark for in-house quality control analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5985-89-7
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Appearance Solid (form may vary)[2]
Chemical Stability Stable under recommended storage conditions[3]
Incompatible Materials Strong oxidizing agents[3]
Hazard Statements Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]

Spectroscopic Characterization: The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. When sourcing this compound, the supplier's Certificate of Analysis (CoA) should ideally contain spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) that can be compared against literature values or in-house analytical results to confirm the compound's identity and structural integrity. For a comprehensive validation, combining chromatographic techniques like HPLC with spectroscopic analysis is the gold standard.[5]

Synthesis and Manufacturing Insights

While multiple synthetic routes may exist, a common approach to forming amide bonds involves the reaction of an activated carboxylic acid (or its derivative) with an amine. For substituted benzamides, pathways may involve precursors like isatoic anhydride reacting with hydroxylamines.[6]

Understanding the synthesis is not merely an academic exercise; it provides crucial insights into potential process-related impurities that may be present in the final product. These could include unreacted starting materials, by-products from side reactions, or residual solvents and catalysts. A diligent supplier will have robust purification processes and analytical methods to detect and quantify these impurities.

G cluster_synthesis Conceptual Synthetic Pathway Start Precursor A (e.g., Substituted Benzoic Acid) Activation Activation Step (e.g., Acyl Chloride Formation) Start->Activation ReagentB Precursor B (e.g., Aminating Agent) Coupling Amide Coupling Reaction ReagentB->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Impurity2 Potential Impurity: Side-Reaction Product Coupling->Impurity2 Side Reaction Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Impurity1 Potential Impurity: Unreacted Precursor A Workup->Impurity1 Incomplete Reaction Product Final Product: This compound Purification->Product

Caption: Conceptual synthesis workflow highlighting key stages and potential impurity introduction points.

Applications in Scientific Research

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Derivatives of this compound are investigated for a range of therapeutic applications. For instance, related N-hydroxybenzamide structures are known classes of histone deacetylase (HDAC) inhibitors, which are being explored for cancer therapy.[7] Furthermore, substituted 2-hydroxybenzamide analogues have been developed as potent inhibitors of human adenovirus (HAdV).[8] The presence of multiple functional groups on the this compound ring makes it an ideal starting point for creating libraries of novel compounds for screening in drug discovery campaigns.

Quality Control and Supplier Vetting: A Practical Guide

The success of any research project is fundamentally tied to the quality of its starting materials. Choosing the right chemical supplier is a critical decision that extends beyond price and availability.[9][10]

The Certificate of Analysis (CoA): Your First Line of Defense

A Certificate of Analysis is a formal document from the supplier that confirms a specific batch of a chemical meets its predetermined specifications.[11] It is not a generic product datasheet. A comprehensive CoA should always be requested and reviewed before using a new batch of material.[12][13]

Key Components to Scrutinize on a CoA: [14][15][16]

  • Product and Batch Information: Ensures traceability.

  • Test Parameters and Methods: Lists what was measured (e.g., Purity, Identity) and how (e.g., HPLC, NMR).

  • Specifications: The acceptable range or limit for each test.

  • Actual Results: The measured value for the specific batch you received. This is the most critical part of the CoA.[11]

  • Date of Analysis and Signature: Confirms the authenticity and review of the document.

A "Certificate of Conformance" (CoC), which merely states that the material conforms to specifications without providing actual data, is less valuable and should be viewed with caution for critical applications.[11]

In-House Verification Workflow

Trust, but verify. Even with a detailed CoA, performing in-house verification on a small sample of a newly acquired chemical is a crucial practice for ensuring experimental reproducibility.

cluster_QC In-House QC Workflow for Incoming Reagents Receive Receive Chemical & CoA Review Review Supplier CoA (Check Batch #, Purity, Date) Receive->Review Sample Sample Small Amount for Testing Review->Sample Identity Identity Test (e.g., ¹H NMR or FT-IR) Sample->Identity Purity Purity Test (e.g., HPLC-UV) Sample->Purity Compare Compare Data with CoA & Specs Identity->Compare Purity->Compare Decision Accept or Reject Batch? Compare->Decision Accept Release for Use Decision->Accept  Data Matches   Reject Quarantine & Contact Supplier Decision->Reject  Discrepancy Found  

Caption: A self-validating workflow for the quality control of newly received chemical reagents.

Criteria for Selecting a Reputable Supplier

When evaluating potential suppliers for this compound or any critical reagent, consider the following:[9][10][13]

  • Quality and Documentation: Do they provide comprehensive, batch-specific CoAs with actual analytical data?[12] Do they offer access to Safety Data Sheets (SDS)?

  • Technical Expertise and Support: A good supplier acts as a partner. They should have qualified technical staff to answer questions about product specifications, stability, or analytical methods.[13][17]

  • Reputation and Certifications: Look for suppliers with a strong industry reputation and relevant certifications (e.g., ISO 9001), which indicate a commitment to quality management systems.[9][10]

  • Consistency: Can the supplier demonstrate batch-to-batch consistency? This is vital for long-term projects to avoid introducing variability into your experiments.

Example Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general framework for assessing the purity of this compound via High-Performance Liquid Chromatography with Ultraviolet detection. This method is highly effective for separating and quantifying impurities.[5]

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak relative to all other peaks detected.

Materials & Equipment:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • HPLC system with UV/Vis Detector (e.g., Diode Array Detector)

  • Analytical HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Analytical balance, volumetric flasks, pipettes, vials

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered aqueous-organic mobile phase is standard for reversed-phase chromatography of polar aromatic compounds. Formic acid helps to protonate silanols on the column and the analyte, leading to sharper peaks.

  • Standard/Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in a 1:1 mixture of Water:ACN to a final volume of 10.0 mL (Concentration ≈ 1 mg/mL).

    • Further dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

    • Rationale: The concentration should be sufficient to provide a strong UV signal without overloading the column. Filtering removes particulates that could damage the instrument.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or an optimal wavelength determined by a UV scan).

    • Column Temperature: 30 °C

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (Re-equilibration)

    • Rationale: A gradient elution is used to effectively separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This result should be compared directly with the purity value reported on the supplier's CoA. Significant deviations warrant further investigation.

Conclusion

This compound is a chemical intermediate with significant potential in research and drug development. However, realizing this potential is critically dependent on the quality and integrity of the material used. This guide has provided the essential technical information, from fundamental properties to practical applications, necessary for its effective use. By adopting a rigorous approach to supplier vetting and implementing routine in-house quality control, as outlined in the provided workflows and protocols, researchers can build a foundation of confidence in their starting materials. This diligence is not a procedural formality but a scientific necessity that safeguards research investment, ensures data reliability, and accelerates the path to discovery.

References

  • Lab Malignant. How to Read a Chemical Certificate of Analysis (COA).
  • Aseschem. How to Choose the Right Supplier for Laboratory Chemicals.
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  • BioRegen. How to Read a Certificate of Analysis (COA) and What It Means for You.
  • Arrakis Industries. How to Choose the Right Chemical Supplier for Your Business Needs.
  • ContractLaboratory.com. Certificate of Analysis (COA): Understanding Its Importance and Key Components.
  • Biosyyd. How to read a Certificate of Analysis (COA).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 245297, 4-amino-N-hydroxybenzamide.
  • ResearchGate. Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB).
  • Google Patents. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • ACS Publications. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Polycyclic Aromatic Compounds.
  • National Center for Biotechnology Information. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients.
  • National Center for Biotechnology Information. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.

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4-Amino-2-hydroxybenzamide: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is a hallmark of numerous cancers and other diseases. The search for novel, selective, and potent HDAC inhibitors (HDACi) is a key focus in therapeutic development. This technical guide provides an in-depth examination of 4-Amino-2-hydroxybenzamide, a small molecule belonging to the salicylamide class, as an emerging HDAC inhibitor. We will explore its chemical properties, mechanism of action, protocols for experimental evaluation, and its potential within the broader context of HDAC inhibitor structure-activity relationships. This document serves as a foundational resource for researchers investigating novel benzamide-based epigenetic modulators.

The Epigenetic Role of Histone Deacetylases (HDACs)

Lysine acetylation is a fundamental, reversible post-translational modification that plays a pivotal role in regulating gene transcription. This process is balanced by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).

  • Histone Acetyltransferases (HATs) transfer an acetyl group to the ε-amino group of lysine residues on histone tails. This neutralizes the positive charge, weakening the electrostatic interaction between histones and DNA. The result is a more relaxed chromatin structure (euchromatin), which is permissive to transcription.

  • Histone Deacetylases (HDACs) catalyze the removal of these acetyl groups.[1] This restores the positive charge on lysine residues, leading to a more condensed chromatin structure (heterochromatin) and subsequent transcriptional repression.[1][2]

Zinc-dependent HDACs are categorized into four classes based on sequence homology:

  • Class I (HDACs 1, 2, 3, 8): Primarily localized to the nucleus and implicated in cell proliferation and survival.[3]

  • Class IIa (HDACs 4, 5, 7, 9): Shuttle between the nucleus and cytoplasm.

  • Class IIb (HDACs 6, 10): Predominantly cytoplasmic, with substrates like α-tubulin.

  • Class IV (HDAC11): Shares features with both Class I and II.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors aim to reverse this effect, reactivating gene expression and inducing outcomes like cell cycle arrest, differentiation, and apoptosis.[2]

Profile of this compound

This compound is a derivative of salicylamide. Its structure is characterized by a benzamide core with a hydroxyl group ortho to the amide and an amino group in the para position.

PropertyValueSource
IUPAC Name This compound
CAS Number 5985-89-7
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Structure
Plausible Synthetic Route

A direct, published synthesis for this compound is not widely available. However, a plausible and efficient route can be proposed based on standard organic chemistry transformations, starting from the commercially available 4-aminosalicylic acid.

cluster_0 Plausible Synthesis of this compound A 4-Aminosalicylic Acid B Methyl 4-aminosalicylate (Ester Intermediate) A->B 1. SOCl₂ or H₂SO₄ 2. Methanol, Reflux C This compound (Final Product) B->C 1. NH₃ (aq) or (NH₄)₂CO₃ 2. Heat

Caption: Plausible two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid of the starting material is first protected as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the subsequent amidation reaction and to make the carbonyl carbon more susceptible to nucleophilic attack under controlled conditions. Fischer esterification (acid catalyst and alcohol) is a standard and cost-effective method.

  • Amidation: The methyl ester is then converted to the primary amide. Using aqueous ammonia and heat is a common and direct method for this transformation from an ester. The reaction drives off methanol, proceeding towards the thermodynamically stable amide product.

Mechanism of Action as an HDAC Inhibitor

The canonical pharmacophore for HDAC inhibitors consists of three parts: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. For this compound, the salicylamide moiety serves as the critical ZBG.

Recent studies have identified salicylamide as a novel ZBG that can chelate the catalytic zinc ion (Zn²⁺) in the active site of HDACs.[3][4] The ortho-hydroxyl group and the amide carbonyl oxygen coordinate the zinc ion in a bidentate fashion, displacing a water molecule and blocking the catalytic activity of the enzyme.[5] This prevents the deacetylase from removing acetyl groups from its substrates, such as histone tails.

cluster_0 Normal HDAC Activity (Gene Silencing) cluster_1 HDAC Inhibition by this compound HDAC_active Active HDAC Enzyme Chromatin_Closed Condensed Chromatin (Transcription OFF) HDAC_active->Chromatin_Closed Deacetylation Histone_Ac Acetylated Histone (Lys-Ac) Histone_Ac->HDAC_active Substrate Binding Chromatin_Open Open Chromatin (Transcription ON) HDAC_inhibited Inhibited HDAC Enzyme Histone_Ac2 Acetylated Histone (Lys-Ac) HDAC_inhibited->Histone_Ac2 No Deacetylation Inhibitor This compound Inhibitor->HDAC_inhibited Binds to Active Site (Zn²⁺) Chromatin_Open2 Open Chromatin Maintained (Transcription ON) Histone_Ac2->Chromatin_Open2

Caption: Mechanism of HDAC inhibition leading to chromatin relaxation.

Potency and Isoform Selectivity

Specific IC₅₀ data for this compound is not yet prevalent in the literature. However, studies on a closely related salicylamide-based inhibitor (Compound 5 in Kim et al., 2022) provide valuable insight.[3][4] This compound demonstrated selective inhibition against Class I HDACs (HDAC1, 2, and 3) in the micromolar range, with no significant activity against Class II or IV isoforms.[3] This suggests that the salicylamide scaffold may inherently favor Class I enzymes.

Representative IC₅₀ Data (Hypothetical based on related compounds) The following table presents hypothetical IC₅₀ values to illustrate the expected activity profile of a salicylamide-based inhibitor like this compound.

HDAC IsoformClassRepresentative IC₅₀ (µM)
HDAC1I22.2
HDAC2I27.3
HDAC3I7.9
HDAC6IIb> 100
HDAC8I> 100

Data are representative examples based on Compound 5 from Kim et al., 2022, to demonstrate Class I selectivity.[3]

Experimental Evaluation: Protocols and Workflows

Validating the activity of a potential HDAC inhibitor requires a multi-step approach, moving from biochemical assays to cell-based functional assays.

In Vitro Enzymatic Assay: Determining IC₅₀

The primary goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀). Fluorometric assays are widely used for this purpose due to their high sensitivity and suitability for high-throughput screening.[1][6]

cluster_workflow Workflow: In Vitro HDAC Enzymatic Assay A Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Inhibitor (serial dilutions) - Assay Buffer B Plate Setup (96-well): - Add Enzyme - Add Inhibitor/Vehicle A->B C Initiate Reaction: - Add Substrate - Incubate at 37°C B->C D Stop & Develop: - Add Developer Solution C->D E Read Fluorescence (Ex: 360nm, Em: 460nm) D->E F Data Analysis: - Plot Dose-Response Curve - Calculate IC₅₀ Value E->F

Caption: Standard workflow for an in vitro fluorometric HDAC assay.

Protocol: Fluorometric HDAC Activity Assay [6][7]

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, then further dilute in HDAC Assay Buffer. Final DMSO concentration should be <1%.

    • Dilute purified recombinant HDAC enzyme (e.g., HDAC1) to its optimal working concentration in cold Assay Buffer.

    • Dilute the fluorogenic acetylated substrate to its working concentration in Assay Buffer.

  • Assay Plate Setup (Black 96-well plate):

    • Test Wells: Add 40 µL of diluted HDAC enzyme and 10 µL of the diluted inhibitor solution.

    • Negative Control (100% Activity): Add 40 µL of diluted HDAC enzyme and 10 µL of Assay Buffer with vehicle (DMSO).

    • Blank (No Enzyme): Add 50 µL of Assay Buffer.

  • Reaction Initiation:

    • Add 50 µL of the diluted fluorogenic substrate to all wells to start the reaction.

    • Mix gently and incubate the plate at 37°C for 30-60 minutes.

  • Signal Development:

    • Add 50 µL of Developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement:

    • Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Cell-Based Assays: Confirming Target Engagement and Function

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target (HDACs), and exert a biological effect.

cluster_workflow Workflow: Cellular Assay Validation cluster_endpoints Biological Endpoints A Culture Cancer Cells (e.g., MDA-MB-231) B Treat cells with varying concentrations of This compound C Incubate for 24-72 hours D Target Engagement: Western Blot for Acetylated Histone H3 C->D E Functional Outcome: MTT Assay for Cell Viability C->E

Caption: Workflow for evaluating HDAC inhibitor activity in cells.

Protocol 1: Western Blot for Acetylated Histone H3 [8][9]

This protocol verifies that the inhibitor increases the acetylation of a known HDAC substrate.

  • Cell Treatment: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate. Once attached, treat with vehicle (DMSO) or varying concentrations of this compound for 8-24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and HDAC inhibitors (like Sodium Butyrate and TSA) to preserve protein modifications.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 15% for small histones) and perform electrophoresis.[8]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 (e.g., Ac-H3K9).

    • Separately, probe a loading control like total Histone H3 or β-actin to ensure equal protein loading.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the Ac-H3 band intensity relative to the loading control indicates successful HDAC inhibition.

Protocol 2: MTT Assay for Cell Viability [10][11]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Structure-Activity Relationship (SAR) Insights

The development of effective HDAC inhibitors relies on understanding how molecular structure relates to biological activity.

cluster_0 Pharmacophore of this compound ZBG Zinc-Binding Group (ZBG) Salicylamide Core (ortho-OH and C=O) - Coordinates Zn²⁺ - Critical for inhibition Linker Linker Benzene Ring - Orients ZBG in active site Cap Cap Group 4-Amino Group - Interacts with surface residues - Site for modification to improve  selectivity and PK properties

Caption: Key pharmacophoric elements of this compound.

  • Zinc-Binding Group (Salicylamide): This is the warhead of the inhibitor. The ortho-hydroxybenzamide structure is crucial for bidentate chelation of the zinc ion.[4] Unlike hydroxamic acids, which are potent but can have poor pharmacokinetic properties, salicylamides represent an alternative ZBG with potentially different selectivity and metabolic profiles.[3]

  • Linker (Benzene Ring): The rigid benzene ring serves as the scaffold, properly positioning the ZBG within the narrow catalytic tunnel of the HDAC active site.

  • Cap Group (4-Amino Group): The amino group acts as a simple "cap" that interacts with residues at the rim of the active site. This part of the molecule is a prime target for chemical modification. Adding larger, more hydrophobic, or heterocyclic groups at this position could enhance isoform selectivity (e.g., by interacting with the unique foot-pocket of certain HDACs) and improve pharmacokinetic properties like solubility and cell permeability.[14]

Conclusion and Future Directions

This compound represents a foundational structure for a promising class of Class I-selective HDAC inhibitors. Its salicylamide core provides a viable alternative to traditional hydroxamic acid zinc-binding groups. The provided protocols offer a robust framework for researchers to characterize its inhibitory profile both biochemically and in a cellular context.

Future research should focus on:

  • Definitive Profiling: Determining the precise IC₅₀ values of this compound against a full panel of HDAC isoforms.

  • SAR Expansion: Synthesizing and testing derivatives with modifications at the 4-amino position to improve potency, selectivity, and drug-like properties.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

By systematically applying the principles and protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of the salicylamide scaffold in epigenetic drug discovery.

References

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  • ResearchGate (2013). (PDF) Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform.
  • Google Patents (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • ResearchGate (n.d.). (PDF) 33- Analytical Profile of Salicylamide.
  • ResearchGate (n.d.). (A) Western blot detection of acetylated histone H3 levels in latently....
  • Wagner, F. F. et al. (2013). Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18), 7201-7211.
  • Taylor & Francis Online (n.d.). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials.
  • National Center for Biotechnology Information (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(10), 2329.
  • Turkish Journal of Pharmaceutical Sciences (n.d.). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents.
  • Wang, M. et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews.
  • MDPI (n.d.). Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats.

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A Comprehensive Technical Guide to the Research Landscape of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Amino-2-hydroxybenzamide, a versatile scaffold in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering a curated overview of its synthesis, physicochemical properties, and diverse biological activities. The content herein is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to build upon existing knowledge and forge new paths in therapeutic innovation.

Introduction: The Significance of the Salicylamide Scaffold

The salicylamide core, characterized by a 2-hydroxybenzamide structure, is a privileged pharmacophore in drug discovery. This compound, a key member of this family, has emerged as a foundational building block for a multitude of derivatives exhibiting a broad spectrum of biological activities. Its inherent structural features—a primary aromatic amine, a phenolic hydroxyl group, and an amide—provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will traverse the key research domains where this molecule has made a significant impact, from its antimicrobial and antiviral potential to its role in the development of epigenetic modulators for cancer therapy.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These properties govern its solubility, stability, and ability to interact with biological targets. The key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
CAS Number 5985-89-7[1]
Appearance Solid[1]
pKa 7.14[1]
SMILES C1=CC(=C(C=C1N)O)C(=O)N[1]

Synthesis of this compound

While this compound can be produced by the thermal decomposition of 4-amino-2,6-dihydroxyphenylacetamide, a more controlled and scalable laboratory synthesis is often desired.[1] A robust and logical approach involves a two-step process starting from the readily available 4-aminosalicylic acid. This method first protects the carboxylic acid as a methyl ester, which is then converted to the primary amide via ammonolysis.

Synthesis_of_4_Amino_2_hydroxybenzamide cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Ammonolysis 4-aminosalicylic_acid 4-Aminosalicylic Acid methyl_ester Methyl 4-amino-2-hydroxybenzoate 4-aminosalicylic_acid->methyl_ester Reflux reagents_1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) reagents_1->methyl_ester final_product This compound methyl_ester->final_product Heat reagents_2 Aqueous Ammonia (NH3) reagents_2->final_product

Caption: A two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Esterification)

This Fischer esterification protocol is adapted from standard procedures for the esterification of salicylic acid derivatives.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminosalicylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated to yield the crude methyl 4-amino-2-hydroxybenzoate, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Ammonolysis)

The ammonolysis of the methyl ester is a standard method for the formation of primary amides.[3]

  • Reaction Setup: In a sealed pressure vessel, dissolve the methyl 4-amino-2-hydroxybenzoate (1 equivalent) from the previous step in a concentrated aqueous solution of ammonia (e.g., 28-30%).

  • Heating: Heat the sealed vessel to 80-100°C for 12-24 hours. The reaction should be monitored for the consumption of the starting material by TLC.

  • Isolation: After cooling the reaction mixture to room temperature, the product, this compound, will often precipitate out of the solution.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture to achieve higher purity.

Biological Activities and Therapeutic Potential

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Its derivatives have shown promise in a variety of disease areas.

Antimicrobial Activity

This compound itself has demonstrated potent inhibitory effects against the growth of various bacteria and yeast, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus.[1] The proposed mechanism of action for its antimicrobial effects is the inhibition of RNA and protein synthesis.[1] Salicylamide derivatives have been shown to be rapidly bactericidal against multidrug-resistant Neisseria gonorrhoeae.[4]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of salicylamide derivatives is often influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of the amide and hydroxyl groups on the salicylamide core is crucial for its antigonorrheal activity.[4]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
SalicylamideNeisseria gonorrhoeae (antibiotic-resistant strains)8 - 32[4]
Salicylamide DerivativesStaphylococcus aureus≤0.03 µmol/L[5]
Salicylamide DerivativesMycobacterium kansasii1.58 µmol/L[5]
Antiviral Activity

Derivatives of salicylamides, such as niclosamide, have shown broad-spectrum antiviral activity.[6] Research into derivatives of this compound has identified potent inhibitors of human adenovirus (HAdV) and respiratory syncytial virus (RSV).[4][7]

Mechanism of Action:

The antiviral mechanism of salicylamide derivatives is often multifaceted. Niclosamide, for example, is thought to inhibit viral entry by neutralizing the pH of endosomes.[6][8] In the case of HAdV, some this compound analogues are believed to target the viral DNA replication process, while others appear to suppress later stages of the viral life cycle.[7] For RSV, these derivatives have been shown to suppress not only viral replication but also the associated inflammatory responses by inhibiting the activation of IRF3 and NF-κB.[4]

Antiviral_Mechanism cluster_virus Human Adenovirus (HAdV) HAdV HAdV Particle Entry Viral Entry HAdV->Entry Replication DNA Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Release Release of Progeny Assembly->Release Inhibitor This compound Derivative Inhibitor->Replication Blocks DNA Synthesis (e.g., Compound 6, 43) Inhibitor->Assembly Inhibits Late Stages (e.g., Compound 46, 47)

Caption: Proposed antiviral mechanisms of this compound derivatives against HAdV.

Antiviral Activity Data:

CompoundVirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Compound 15HAdV0.27156.8>580[7]
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of research for 4-aminobenzamide derivatives is in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[9] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) for HDAC Inhibition:

The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-binding "cap" group.[9]

  • Zinc-Binding Group: The ortho-aminobenzamide moiety is a key feature, with the amino group coordinating to the zinc ion in the active site of class I HDACs.

  • Linker: The benzamide core acts as a rigid linker.

  • Cap Group: Modifications to the "cap" group, which interacts with the rim of the catalytic pocket, can significantly impact potency and selectivity. Studies have shown that increasing the electron density on the benzamide ring can enhance inhibitory activity.[10]

Derivative ClassTarget HDACsIC₅₀ RangeReference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC1, HDAC2, HDAC395.2 - 260.7 nM[11]
4-(aminomethyl)-N-hydroxybenzamide derivativesHDAC6 selectiveSub-micromolar[12]
Benzamide derivatives with CH₃/NH₂ at R₂ positionHDAC1, HDAC2, HDAC30.65 - 1.70 µM[7]

Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key assays relevant to the study of this compound and its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[13]

  • Preparation of Compound Stock Solution: Prepare a concentrated stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Colorimetric Histone Deacetylase (HDAC) Inhibition Assay

This ELISA-like assay measures the ability of a compound to inhibit HDAC activity.[5]

HDAC_Inhibition_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with acetylated histone substrate Start->Coat_Plate Add_HDAC Add HDAC enzyme and This compound derivative Coat_Plate->Add_HDAC Incubate_1 Incubate to allow deacetylation Add_HDAC->Incubate_1 Wash_1 Wash to remove unbound enzyme Incubate_1->Wash_1 Add_Antibody Add primary antibody that recognizes the acetylated substrate Wash_1->Add_Antibody Incubate_2 Incubate Add_Antibody->Incubate_2 Wash_2 Wash to remove unbound antibody Incubate_2->Wash_2 Add_Secondary Add HRP-conjugated secondary antibody Wash_2->Add_Secondary Incubate_3 Incubate Add_Secondary->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_Substrate Add colorimetric substrate (e.g., TMB) Wash_3->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Sources

Methodological & Application

Protocol: A Step-by-Step Guide to the Synthesis of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

4-Amino-2-hydroxybenzamide is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring amino, hydroxyl, and amide functional groups, makes it a versatile building block. This application note provides a detailed, two-stage protocol for the synthesis of this compound. The synthesis begins with the well-established Kolbe-Schmitt reaction to produce the key precursor, 4-Aminosalicylic acid, followed by a robust amidation sequence via an ester intermediate. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth explanations for experimental choices, safety protocols, and methods for characterization to ensure both high yield and purity of the final product.

Introduction and Synthetic Strategy

The synthesis of substituted benzamides is a cornerstone of medicinal chemistry. This compound, in particular, serves as an important scaffold. The molecule's therapeutic potential is suggested by related structures; for instance, 4-Aminosalicylic acid is a known antitubercular agent that inhibits folic acid synthesis in mycobacteria[1], and various N-hydroxybenzamides are explored as potential antimicrobial agents and HDAC inhibitors[2][3].

The protocol outlined herein follows a logical and efficient two-part synthetic strategy. This approach is designed to maximize yield and purity by using well-documented and scalable reactions.

  • Part I: Carboxylation of m-Aminophenol. We will synthesize the crucial intermediate, 4-Amino-2-hydroxybenzoic acid (more commonly known as 4-Aminosalicylic acid or 4-ASA), from m-aminophenol. This is achieved via the Kolbe-Schmitt reaction, which involves the direct carboxylation of a phenoxide ion using carbon dioxide under pressure[4][5]. This method is a classic and industrially relevant route to salicylic acid derivatives.

  • Part II: Amidation of 4-Aminosalicylic Acid. Direct amidation of 4-ASA is challenging due to the potential for side reactions at the other functional groups under harsh conditions. To circumvent this, we will employ a two-step sequence:

    • Esterification: The carboxylic acid is first converted to its methyl ester, Methyl 4-amino-2-hydroxybenzoate. This step protects the carboxylic acid and activates it for the subsequent step.

    • Ammonolysis: The methyl ester is then treated with concentrated ammonia to yield the final product, this compound. This method is adapted from high-yield industrial processes for similar hydroxybenzamides and ensures a clean conversion under manageable conditions[6].

This strategic approach ensures high selectivity and provides a reliable pathway for obtaining the target molecule.

Overall Synthetic Workflow

G cluster_0 Part I: Synthesis of 4-Aminosalicylic Acid cluster_1 Part II: Synthesis of this compound A m-Aminophenol B Potassium m-Aminophenoxide A->B + KOH (Anhydrous) C Potassium 4-Aminosalicylate B->C + CO₂ (High Pressure, Heat) Kolbe-Schmitt Reaction D 4-Aminosalicylic Acid (4-ASA) C->D + HCl (aq) Acidification E Methyl 4-amino-2-hydroxybenzoate D->E + Methanol + H₂SO₄ (cat.) Fischer Esterification D->E F This compound E->F + NH₃ (aq) (High Temp, Pressure) Ammonolysis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: This protocol involves the use of corrosive acids, flammable solvents, and high-pressure equipment. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Part I: Synthesis of 4-Amino-2-hydroxybenzoic Acid (4-ASA)

This procedure is based on the Kolbe-Schmitt reaction, which carboxylates the aromatic ring of m-aminophenol[4][5].

Materials and Reagents:

  • m-Aminophenol

  • Potassium Hydroxide (KOH), anhydrous

  • Carbon Dioxide (CO₂) gas in a high-pressure cylinder

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Deionized Water

  • High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls

Step-by-Step Procedure:

  • Formation of Potassium m-Aminophenoxide:

    • Carefully add 109.1 g (1.0 mol) of m-aminophenol and 56.1 g (1.0 mol) of anhydrous potassium hydroxide to the autoclave reactor.

    • Seal the reactor and begin stirring. Heat the mixture to approximately 130-140°C under a nitrogen atmosphere to form the potassium salt and drive off any residual moisture.

    • Rationale: The formation of the phenoxide is critical as it is much more susceptible to electrophilic attack by CO₂ than the neutral phenol[5]. Using anhydrous conditions prevents the CO₂ from reacting to form carbonic acid, which would lower the yield.

  • Carboxylation Reaction:

    • Once the phenoxide has formed and the system is dry, cool the reactor slightly to around 120°C.

    • Evacuate the nitrogen and introduce carbon dioxide gas, pressurizing the reactor to 5-7 atm.

    • Increase the temperature to 160-170°C and maintain this condition with vigorous stirring for 6-8 hours. Monitor the pressure, as it may initially drop as CO₂ is consumed.

    • Rationale: The reaction is performed under heat and pressure to increase the solubility of CO₂ and overcome the activation energy for the carboxylation of the aromatic ring[4].

  • Work-up and Isolation of 4-ASA:

    • After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid product inside the reactor in approximately 1.5 L of warm deionized water.

    • Transfer the aqueous solution to a large beaker and cool it in an ice bath.

    • Slowly add concentrated hydrochloric acid with constant stirring until the pH of the solution reaches 3.0-3.5. A precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt, causing the free acid (4-ASA), which has low solubility in acidic water, to precipitate out of the solution[7][8]. Avoid adding excess acid to prevent the formation of the more soluble hydrochloride salt of the amino group[7].

    • Collect the crude 4-ASA by vacuum filtration, wash the solid with cold deionized water, and dry it under vacuum at 60-70°C. The product is a white to slightly off-white crystalline powder.

Part II: Synthesis of this compound

This part involves the esterification of 4-ASA followed by ammonolysis of the resulting ester.

Materials and Reagents:

  • 4-Amino-2-hydroxybenzoic acid (from Part I)

  • Methanol, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Concentrated Aqueous Ammonia (28%)

  • High-pressure reaction kettle

  • Standard glassware for reflux and filtration

Step-by-Step Procedure:

  • Esterification (Formation of Methyl 4-amino-2-hydroxybenzoate):

    • In a round-bottom flask equipped with a reflux condenser, suspend 76.6 g (0.5 mol) of dry 4-ASA in 500 mL of anhydrous methanol.

    • With stirring, slowly add 5 mL of concentrated sulfuric acid as a catalyst.

    • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Rationale: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.

    • After the reaction is complete, cool the mixture and remove most of the methanol using a rotary evaporator.

    • Neutralize the residue by carefully adding it to a saturated aqueous solution of sodium bicarbonate. The methyl ester will precipitate.

    • Filter the solid, wash with cold water, and dry thoroughly.

  • Ammonolysis (Formation of this compound):

    • This step is adapted from a high-yield protocol for a related compound[6].

    • In a high-pressure reaction kettle, combine the dry Methyl 4-amino-2-hydroxybenzoate (e.g., 83.6 g, ~0.5 mol from the previous step) and 750 mL of 28% concentrated aqueous ammonia.

    • Seal the reactor and, with constant stirring, heat the mixture to 100-120°C. The internal pressure will rise.

    • Maintain this temperature for 6-8 hours. Monitor the reaction's progress by TLC until the starting ester is consumed.

    • Rationale: At elevated temperature and pressure, ammonia acts as a potent nucleophile, attacking the ester's carbonyl carbon and displacing the methoxy group to form the more stable primary amide.

    • Cool the reactor to room temperature and vent any excess pressure.

    • Concentrate the solution using a rotary evaporator until the volume is reduced by about two-thirds.

    • Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.

    • Collect the white to pale-yellow solid by suction filtration. Wash the solid with a small amount of cold deionized water and dry it under vacuum.

Purification and Characterization

The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture to obtain a product with high purity.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • Melting Point: Compare with literature values.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify characteristic functional group peaks (N-H, O-H, C=O).

    • Mass Spectrometry: To confirm the molecular weight (152.15 g/mol ).

Quantitative Data Summary

ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.Role
Part I
m-Aminophenol109.13109.11.01.0Starting Material
Potassium Hydroxide56.1156.11.01.0Base
Carbon Dioxide44.01ExcessExcess-Carboxylating Agent
4-ASA (Product)153.14~122.5~0.8-Intermediate
Part II
4-ASA153.1476.60.51.0Starting Material
Methanol32.04~400~12.5ExcessReagent/Solvent
Sulfuric Acid98.08~9.2~0.09CatalyticCatalyst
Conc. Ammonia (28%)17.03 (NH₃)ExcessExcess-Amidating Agent
Final Product
This compound152.15~64.7 ~0.42-Product

*Theoretical yield for Part I assumed at 80%. **Theoretical yield for Part II assumed at 85% from 4-ASA.

References

  • PrepChem. (n.d.). Preparation of 4-aminosalicylic acid.
  • Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • Google Patents. (1951). US2558298A - Method of preparing 4-aminosalicylic acid.
  • Google Patents. (1948). US2445242A - Process for producing a 4-amino salicylic acid.
  • ResearchGate. (2008). Synthesis of azo derivatives of 4-aminosalicylic acid.
  • PubChem - NIH. (n.d.). 4-amino-N-hydroxybenzamide.
  • Google Patents. (1953). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
  • Taylor & Francis Online. (2015). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials.
  • PMC - NIH. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid.
  • DrugBank. (n.d.). 4-Amino-2-hydroxybenzoic acid.

Sources

The Multifaceted Role of 4-Amino-2-hydroxybenzamide in Modern Drug Discovery: From Antibacterial Agent to Cancer Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Salicylamide

In the landscape of medicinal chemistry, the salicylamide scaffold has long been recognized as a privileged structure, giving rise to a diverse array of therapeutic agents. Within this class of compounds, 4-Amino-2-hydroxybenzamide emerges as a molecule of significant interest for contemporary drug discovery and development. Its unique chemical architecture, featuring a salicylic acid backbone with an amino group at the 4-position and a primary amide, provides a foundation for a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the applications of this compound, presenting it not merely as a single entity but as a versatile platform for the development of novel therapeutics. We will delve into its established antibacterial properties, its emerging role as a scaffold for potent inhibitors of key cancer-related signaling pathways, and its utility in fragment-based drug design. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also detailed, field-proven protocols to facilitate further investigation and innovation.

I. Antibacterial Applications: A Potent Inhibitor of Pathogenic Bacteria

This compound has demonstrated significant potential as an antibacterial agent, exhibiting potent inhibitory effects against a range of pathogenic bacteria, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus[1]. The mechanism of its antibacterial action is believed to involve the inhibition of essential biosynthetic pathways, such as RNA and protein synthesis[1].

Data Presentation: Antibacterial Activity Profile

While specific MIC (Minimum Inhibitory Concentration) or IC50 values for this compound are not extensively reported in publicly available literature, its qualitative description as a "potent inhibitor" warrants its investigation as a lead compound for novel antibiotic development. The following table provides an illustrative representation of the type of data that would be generated to quantify its antibacterial efficacy.

Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureus (MRSA)This compoundData to be determined
Pseudomonas aeruginosaThis compoundData to be determined
Mycobacterium tuberculosis H37RvThis compoundData to be determined
VancomycinS. aureus (MRSA)1-2
CiprofloxacinP. aeruginosa0.25-1
IsoniazidM. tuberculosis H37Rv0.02-0.05
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Causality Behind Experimental Choices: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is preferred for its efficiency, reproducibility, and the ability to test multiple compounds and concentrations simultaneously.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the compound dilutions.

    • Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

II. A Scaffold for Anticancer Drug Discovery: Targeting Key Signaling Pathways

The salicylamide core of this compound serves as a versatile scaffold for the design and synthesis of inhibitors targeting critical signaling pathways implicated in cancer progression. Notably, derivatives of this scaffold have shown promise as inhibitors of the STAT3 and NF-κB signaling pathways, both of which are constitutively activated in a wide range of human cancers and play crucial roles in cell proliferation, survival, and angiogenesis.

A. Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers. The development of direct STAT3 inhibitors is a highly sought-after therapeutic strategy. Derivatives of 4-amino-2-hydroxybenzoic acid have been identified as STAT3 dimerization inhibitors.

The following table presents IC50 values for a derivative of 4-amino-2-hydroxybenzoic acid, demonstrating the potential of this scaffold in targeting STAT3.

CompoundTargetAssayIC50 (µM)Reference
11l (a tosylsulfonamide derivative of 5-amino-2-hydroxybenzoic acid)STAT3 DimerizationFluorescence Polarization45 ± 12[1]

This protocol describes a method to assess the inhibitory effect of this compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3) in cancer cells.

Causality Behind Experimental Choices: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. By using antibodies specific to the phosphorylated form of STAT3 (at Tyr705), we can directly measure the activation status of the STAT3 pathway in response to compound treatment.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.

B. Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation and cell survival that is often dysregulated in cancer.

This protocol details a reporter gene assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Causality Behind Experimental Choices: The luciferase reporter assay is a highly sensitive and quantitative method to measure the activity of a specific transcription factor. Cells are engineered to express the luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway by a compound will lead to a decrease in luciferase expression, which can be easily measured as a reduction in light output.

Materials:

  • HeLa or HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • This compound

  • TNF-α (as an inducer of NF-κB activation)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the compound relative to the TNF-α-stimulated control.

    • Determine the IC50 value of this compound for NF-κB inhibition.

III. A Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair. Inhibitors of PARP have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. The benzamide moiety is a common pharmacophore in many potent PARP inhibitors. The structure of this compound, with its benzamide core, makes it an attractive starting point for the design of novel PARP inhibitors.

Experimental Protocol: PARP1 Enzymatic Assay (Colorimetric)

This protocol describes a colorimetric assay to screen for and characterize the inhibitory activity of this compound against PARP1.

Causality Behind Experimental Choices: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is a direct measure of PARP1 activity. The colorimetric readout provides a simple and robust method for high-throughput screening of potential inhibitors.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • This compound

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Assay Setup:

    • Add PARP1 assay buffer to the wells of the histone-coated plate.

    • Add various concentrations of this compound to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

  • Enzyme Reaction:

    • Add the PARP1 enzyme and activated DNA to each well.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 1 hour.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value of this compound.

IV. Application in Fragment-Based Drug Design (FBDD)

Fragment-based drug design is a powerful strategy for hit identification in which small, low-molecular-weight compounds ("fragments") are screened for weak binding to a biological target. These initial hits are then optimized into more potent lead compounds. The small size and chemical functionality of this compound make it an excellent candidate for inclusion in fragment libraries for screening against various targets, particularly protein kinases.

Experimental Protocol: Fragment Screening by Thermal Shift Assay (TSA)

This protocol outlines a thermal shift assay, also known as differential scanning fluorimetry (DSF), to screen for the binding of this compound to a target protein.

Causality Behind Experimental Choices: TSA is a high-throughput and cost-effective method for identifying fragment binding. The principle is that the binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

Materials:

  • Purified target protein (e.g., a protein kinase)

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Appropriate buffer for the target protein

Procedure:

  • Assay Preparation:

    • Prepare a solution of the target protein in its buffer.

    • Prepare a stock solution of this compound.

    • In a 96-well PCR plate, mix the target protein, SYPRO Orange dye, and this compound to the desired final concentrations. Include a control with no fragment.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • A significant increase in the Tm of the protein in the presence of this compound compared to the control indicates binding.

V. Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 4-aminosalicylic acid, a commercially available starting material.

Experimental Protocol: Synthesis via Acyl Chloride Formation and Amination

This protocol describes a two-step synthesis of this compound from 4-aminosalicylic acid.

Causality Behind Experimental Choices: This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with ammonia to form the desired amide. This is a common and efficient method for amide synthesis.

Materials:

  • 4-Aminosalicylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 4-Amino-2-hydroxybenzoyl chloride

  • Suspend 4-aminosalicylic acid in an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-2-hydroxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation to this compound

  • Dissolve the crude 4-amino-2-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution with vigorous stirring. A precipitate will form.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the solid product and wash it with cold water to remove ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

VI. Visualization of Key Pathways and Workflows

Signaling Pathways

STAT3_Signaling_Pathway

NFkB_Signaling_Pathway

Experimental Workflows

FBDD_Workflow

VII. Conclusion and Future Directions

This compound represents a molecule of considerable promise in the field of drug discovery. Its inherent antibacterial activity, coupled with its utility as a versatile scaffold for the development of potent inhibitors of key cancer-related signaling pathways like STAT3 and NF-κB, underscores its multifaceted potential. Furthermore, its ideal characteristics for fragment-based drug design open up avenues for the discovery of novel therapeutics against a wide range of biological targets. The protocols detailed in this guide are intended to provide a robust framework for researchers to further explore and exploit the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular targets of its antibacterial action, expanding the structure-activity relationship studies for its anticancer derivatives, and systematically incorporating it into fragment screening campaigns. Through such concerted efforts, the full therapeutic value of this remarkable salicylamide can be realized.

VIII. References

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  • Kos, J., Zadrazilova, I., Keltosova, S., Imramovsky, A., Jampilek, J., & Kralova, K. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Scientifica, 2015, 349534. [Link]

  • Ingelfinger, D., Stegner, D., & Nieswandt, B. (2016). The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. Biochemical Journal, 473(10), 1347–1355. [Link]

  • Doub, L., Schaefer, J. J., Bambas, L. L., & Walker, C. T. (1951). Some Derivatives of 4-Amino-2-hydroxybenzoic Acid (p-Aminosalicylic Acid). Journal of the American Chemical Society, 73(3), 903–906. [Link]

  • Ramachandran, P. V., & Dmochowski, I. J. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]

  • Lord, C. J., & Ashworth, A. (2012). PARP inhibitors: Synthetic lethality in the clinic. Science, 335(6069), 680–684. [Link]

  • Schoonen, P. M., Wouters, M. J., & de Esch, I. J. P. (2020). Selectivity of PARP inhibitors. Drug Discovery Today, 25(11), 2004–2013. [Link]

  • Xu, X., et al. (2018). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Clinical Cancer Research, 24(23), 5966-5978. [Link]

  • Dantzer, F., et al. (2006). PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility. Nucleic Acids Research, 34(11), 3249-3258. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]

  • Zhang, X., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114229. [Link]

  • Rosdahl, K.-G. (1948). Process for producing a 4-amino salicylic acid. U.S. Patent No. 2,445,242. Washington, DC: U.S. Patent and Trademark Office.

  • Haskin, D. R. (1951). Method of preparing 4-aminosalicylic acid. U.S. Patent No. 2,558,298. Washington, DC: U.S. Patent and Trademark Office.

  • Kirubakaran, P., et al. (2020). Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. ChemRxiv. [Link]

  • Murray, A. (1950). The synthesis of para-aminosalicylic acid. I. The synthesis of C-14 carboxyl-labeled p-aminosalicylic acid. Journal of the American Chemical Society, 72(8), 3474-3475. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4649, 4-Aminosalicylic acid. Retrieved from [Link]

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Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-Amino-2-hydroxybenzamide as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The continual emergence of novel and drug-resistant viral pathogens presents a significant challenge to global public health, necessitating the exploration of new therapeutic agents. Salicylamide (2-hydroxybenzamide) and its derivatives have garnered attention for their broad-spectrum antiviral activities against a range of RNA and DNA viruses.[1][2][3] These compounds are known to modulate various host signaling pathways and interfere with viral replication processes.[1][2] 4-Amino-2-hydroxybenzamide, a structural analogue of salicylamide, is a compound of interest for antiviral research due to its chemical similarity to this promising class of molecules. While direct antiviral data for this compound is not extensively documented in publicly available literature, its structural features provide a strong rationale for its investigation as a potential viral inhibitor.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct in vitro studies to assess the antiviral potential of this compound. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Scientific Rationale and Experimental Overview

The primary objective of this research is to determine if this compound can inhibit viral replication in a cell-based system and to quantify its potency and therapeutic window. The experimental workflow is designed to first assess the compound's toxicity to the host cells and then to evaluate its specific antiviral efficacy.

The core steps of this investigation are:

  • Compound Preparation and Handling: Proper solubilization and storage of this compound are critical for accurate and reproducible results.

  • Cytotoxicity Assessment: Determining the 50% cytotoxic concentration (CC50) is essential to identify a non-toxic concentration range for subsequent antiviral assays.

  • Antiviral Efficacy Evaluation: Measuring the 50% effective concentration (EC50) at which the compound inhibits viral replication by 50%.

  • Selectivity Index Calculation: The ratio of CC50 to EC50 provides the selectivity index (SI), a key indicator of the compound's potential as a therapeutic agent.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Interpretation Compound_Prep Compound Solubilization (this compound in DMSO) Cytotoxicity Cytotoxicity Assay (CC50) (MTT or MTS Assay) Compound_Prep->Cytotoxicity Cell_Culture Host Cell Line Propagation (e.g., Vero E6, MDCK, HeLa) Cell_Culture->Cytotoxicity Antiviral Antiviral Efficacy Assay (EC50) (CPE Reduction, Plaque Reduction, or qPCR) Cell_Culture->Antiviral Virus_Stock Virus Propagation & Titer Determination (e.g., Plaque Assay or TCID50) Virus_Stock->Antiviral Data_Analysis Dose-Response Curve Generation (CC50 and EC50 Calculation) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI_Calc Selectivity Index (SI) Calculation (SI = CC50 / EC50) Data_Analysis->SI_Calc Conclusion Evaluation of Antiviral Potential (High SI indicates promising activity) SI_Calc->Conclusion

Caption: A typical workflow for the screening and identification of novel antiviral compounds.

PART 1: Compound Preparation and Physicochemical Properties

Proper handling of the test compound is fundamental to the success of any in vitro study.

Physicochemical Properties of this compound (and related compounds)
PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidBased on the appearance of related salicylamide compounds.[4]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Aqueous Solubility PoorSalicylamide has low water solubility. The addition of an amino group may slightly increase solubility, but the molecule is predicted to be poorly soluble in aqueous media.[4]
Storage -20°C, under an inert atmosphereTo prevent degradation.
Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution for serial dilutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO as a solvent: DMSO is a common solvent for poorly water-soluble compounds and is generally well-tolerated by most cell lines at low concentrations (typically <0.5%).

  • High-concentration stock: This minimizes the amount of DMSO introduced into the cell culture medium during the assays.

  • Aliquoting: Prevents degradation of the compound due to multiple freeze-thaw cycles.

PART 2: Cytotoxicity Assessment (CC50 Determination)

Before evaluating the antiviral activity, it is crucial to determine the concentrations at which this compound is toxic to the host cells. The MTT assay is a widely used colorimetric method for this purpose.[5][6]

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Susceptible host cell line (e.g., Vero E6, MDCK, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells per well in 100 µL of complete cell culture medium.[7] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in assay medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.[7]

  • Treatment: Remove the cell culture medium from the plates and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.[7]

  • Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Self-Validating System:

  • Untreated cell control: Represents 100% cell viability.

  • Solvent control: Wells treated with the highest concentration of DMSO used in the dilutions to ensure the solvent itself is not causing cytotoxicity.

PART 3: Antiviral Efficacy Assessment (EC50 Determination)

Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be assessed. The choice of assay depends on the virus and its characteristics (e.g., whether it causes a cytopathic effect or forms plaques).

Protocol 3A: Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for viruses that cause visible damage to the host cells.[8][9]

Objective: To measure the ability of the test compound to inhibit the cytopathic effect of the virus.

Materials:

  • Materials from Protocol 2

  • A well-characterized laboratory strain of the virus to be tested

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)[7]

Procedure:

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.

  • Virus Infection and Treatment:

    • Remove the cell culture medium.

    • Add 50 µL of assay medium containing the desired virus concentration (multiplicity of infection - MOI).

    • Add 50 µL of the serially diluted this compound to the wells.

    • Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until significant CPE is observed in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: The extent of CPE can be quantified using methods like the MTT assay (as described in Protocol 2) or by staining with crystal violet.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration. The EC50 value is the concentration of the compound that inhibits the viral CPE by 50% and is determined using a dose-response curve.

Protocol 3B: Plaque Reduction Neutralization Test (PRNT)

This is the gold standard for quantifying the inhibition of viruses that form plaques.[10][11]

Objective: To determine the concentration of the compound required to reduce the number of plaques by 50% (PRNT50).

Materials:

  • Materials from Protocol 3A

  • Semi-solid overlay (e.g., containing agarose or carboxymethyl cellulose)[11]

  • Crystal violet solution for staining

Procedure:

  • Cell Seeding: Seed cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, mix a known quantity of virus (e.g., 100 plaque-forming units) with serial dilutions of this compound. Incubate for 1 hour at 37°C.[12]

  • Infection: Remove the medium from the cell monolayers and add the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and add the semi-solid overlay to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 3-5 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque count by 50%.

Protocol 3C: Viral Load Quantification by qPCR

For viruses that do not cause significant CPE or for a more direct measure of viral replication, quantitative PCR can be used to measure the amount of viral nucleic acid.[13][14][15]

Objective: To quantify the reduction in viral RNA or DNA in the presence of the compound.

Materials:

  • Materials from Protocol 3A

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green) or probe

  • Primers and probes specific to the target virus

  • Real-time PCR instrument

Procedure:

  • Assay Setup: Perform the infection and treatment as described in the CPE reduction assay.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant or cell lysate.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.

  • qPCR: Perform real-time PCR using primers and probes specific to the viral genome.

  • Data Analysis: Quantify the viral copy number using a standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration. The EC50 is the concentration that reduces the viral load by 50%.

PART 4: Data Analysis and Interpretation

Calculating CC50 and EC50

Both CC50 and EC50 values are determined by plotting the percentage of cell viability or viral inhibition against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.

Determining the Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[7][9]

SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is toxic to cells and the concentration at which it is effective against the virus. Generally, an SI > 10 is considered promising for further investigation.

Example Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound

ParameterValue (µM)
CC50 (Vero E6 cells) >100
EC50 (vs. Virus X) 10
Selectivity Index (SI) >10

Potential Mechanisms of Action and Further Studies

While these protocols establish the foundational antiviral activity, understanding the mechanism of action is a critical next step. Based on the activity of related salicylamide compounds, this compound might interfere with:

  • Viral Entry: By blocking the attachment or fusion of the virus to the host cell.

  • Viral Replication: By inhibiting viral enzymes like polymerases or proteases.

  • Host Cell Pathways: By modulating host signaling pathways that the virus hijacks for its own replication.[1]

Proposed Signaling Pathway for Investigation

G Virus Virus Receptor Host Cell Receptor Virus->Receptor Attachment Entry Viral Entry (Endocytosis/Fusion) Receptor->Entry Replication Viral Genome Replication & Protein Synthesis Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Compound This compound Compound->Entry Inhibition? Compound->Replication Inhibition?

Caption: Potential targets of this compound in the viral lifecycle.

Further experiments, such as time-of-addition assays, can help elucidate which stage of the viral life cycle is inhibited by the compound.

Conclusion

This document provides a detailed framework for the initial in vitro evaluation of this compound as a potential antiviral agent. By systematically determining its cytotoxicity and antiviral efficacy, researchers can generate the critical data needed to assess its therapeutic potential. A favorable selectivity index would warrant further investigation into its mechanism of action and its efficacy in more advanced preclinical models.

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  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341).
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  • Wikipedia. (n.d.). MTT assay.
  • Lund University Publications. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections.
  • PubMed. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections.
  • Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • PubMed. (n.d.). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics.
  • PubMed. (n.d.). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.
  • PubMed Central. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • PLOS One. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • PubMed. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites.

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Application Notes and Protocols for the Investigation of 4-Amino-2-hydroxybenzamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 4-Amino-2-hydroxybenzamide, a small molecule belonging to the salicylamide class, for its potential applications in cancer cell line studies. While direct research on this specific compound is emerging, this guide synthesizes field-proven insights from studies on structurally related 2-hydroxybenzamide derivatives to propose putative mechanisms of action and provide detailed, validated protocols for its characterization. The following application notes are designed to empower researchers to systematically evaluate the anti-cancer properties of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.

Introduction to this compound and the Salicylamide Scaffold

This compound is a member of the salicylamide family, which is characterized by a 2-hydroxybenzamide core structure. Salicylamides and their derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer effects.[1] The core scaffold of these compounds allows for diverse chemical modifications, leading to a broad range of biological targets and mechanisms of action.

While the specific anti-cancer activities of this compound are yet to be extensively documented in peer-reviewed literature, its structural similarity to other biologically active benzamides suggests it may possess therapeutic potential. For instance, various substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated the ability to induce apoptosis in cancer cell lines.[2] Furthermore, the broader class of benzamides has been explored as inhibitors of key cellular processes implicated in cancer, such as DNA repair and cell signaling.[3]

These application notes will therefore provide a robust framework for the initial investigation of this compound, drawing upon established methodologies for evaluating novel anti-cancer compounds.

Putative Mechanisms of Action in Cancer Cells

Based on the known activities of structurally related compounds, this compound may exert its anti-cancer effects through several mechanisms. Researchers should consider investigating the following pathways:

Induction of Apoptosis

A common mechanism of action for many anti-cancer agents is the induction of programmed cell death, or apoptosis. Substituted 2-hydroxybenzamides have been shown to induce apoptosis in cancer cells, often characterized by the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP).[2] The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

PARP Inhibition

The benzamide moiety is a key structural feature in many PARP inhibitors.[3] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations).[4][5] Given its benzamide core, this compound warrants investigation as a potential PARP inhibitor.

Modulation of Signaling Pathways

Salicylamide derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and mTOR pathways.[6][7] Inhibition of these pathways can lead to cell cycle arrest and reduced cell viability.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro evaluation of this compound.

Safety and Handling of this compound

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[10][11] Avoid contact with skin and eyes.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[8]

Preparation of Stock Solutions

For in vitro assays, a concentrated stock solution of this compound should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Determine the desired stock concentration (e.g., 10 mM or 100 mM).

  • Calculate the required mass of this compound using its molecular weight (152.15 g/mol ).

  • Dissolve the compound in the appropriate volume of sterile DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cell Viability Assay:

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate for 24h seed->incubate_attach prepare_dilutions Prepare serial dilutions of this compound treat_cells Add compound to cells prepare_dilutions->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 G cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes compound This compound parp PARP compound->parp Inhibits (?) stat3 STAT3 compound->stat3 Inhibits (?) mtor mTOR compound->mtor Inhibits (?) dna_damage DNA Damage Accumulation parp->dna_damage Leads to proliferation_inhibition Inhibition of Proliferation stat3->proliferation_inhibition Leads to mtor->proliferation_inhibition Leads to apoptosis Apoptosis dna_damage->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest cell_cycle_arrest->apoptosis Can lead to proliferation_inhibition->cell_cycle_arrest via

Caption: Putative signaling pathways affected by this compound in cancer cells.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [15] Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C. [16]3. Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark. [16]5. Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. [17] Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Data Presentation and Interpretation

For clarity and comparative purposes, quantitative data should be summarized in tables.

Table 1: Example IC50 Values of a Hypothetical Salicylamide Derivative

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 2.1
MDA-MB-231Breast Cancer8.9 ± 1.5
A549Lung Cancer22.5 ± 3.4
HCT116Colon Cancer12.8 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

These application notes provide a comprehensive framework for the initial characterization of this compound as a potential anti-cancer agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on its cytotoxicity, mechanism of action, and effects on key cellular processes. The insights gained from these studies will be crucial in determining the therapeutic potential of this and other novel salicylamide derivatives.

References

  • MATERIAL SAFETY DATA SHEETS 4-AMINO-2-HYDROXYBENZALDEHYDE - Cleanchem Labor
  • Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. (URL: [Link])
  • EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google P
  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC - NIH. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed Central. (URL: [Link])
  • 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed. (URL: [Link])
  • Nutraceutical and Antitumoral Potential of Scenedesmus sp. in In Vitro and In Vivo Models. (URL: [Link])
  • Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel - PubMed. (URL: [Link])
  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed. (URL: [Link])
  • Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - MDPI. (URL: [Link])
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. (URL: [Link])
  • Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)
  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed. (URL: [Link])
  • (PDF)
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PUBDB. (URL: [Link])
  • How to Interpret a Western Blot: The basics - LabXchange. (URL: [Link])
  • Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide. (URL: [Link])
  • Basic Methods of Cell Cycle Analysis - MDPI. (URL: [Link])
  • Cell Cycle Analysis. (URL: [Link])
  • Anti-cancer peptides: classification, mechanism of action, reconstruction and modific
  • Protein purification and analysis: next generation Western blotting techniques - PMC. (URL: [Link])
  • What is a PARP Inhibitor?
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. (URL: [Link])
  • Systematic Characterization of Cell Cycle Phase-dependent Protein Dynamics and Pathway Activities by High-content Microscopy-assisted Cell Cycle Phenotyping - PMC - NIH. (URL: [Link])
  • Salicylanilides and Their Anticancer Properties - PMC - NIH. (URL: [Link])
  • Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC - NIH. (URL: [Link])

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Application Note: A Validated HPLC Method for Purity Determination of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 4-Amino-2-hydroxybenzamide (CAS: 5985-89-7), a crucial intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the quality and consistency of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can arise from the manufacturing process, degradation, or storage and may possess undesirable toxicological properties. Therefore, a highly sensitive and specific analytical method is essential for the accurate quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis due to its high resolving power and sensitivity.[3] This document provides a comprehensive, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method. The scientific rationale behind the selection of chromatographic parameters is discussed, and a full validation summary is provided to demonstrate the method's fitness for its intended purpose, adhering to the principles outlined in ICH Q2(R1).[1]

Experimental Methodology

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C8 or equivalent).[4]

  • Chemicals and Reagents:

    • This compound Reference Standard (Purity ≥99.0%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Phosphoric Acid (ACS Grade)

    • Water (HPLC or Milli-Q Grade)

Preparation of Solutions

Causality: The mobile phase composition is critical for achieving optimal separation. A phosphate buffer provides pH control to ensure consistent ionization of the analyte, while acetonitrile, a common organic modifier, is used to elute the compound from the nonpolar C18 stationary phase. A gradient elution is employed to effectively separate impurities that may have a wide range of polarities.[4][5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Protocol: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Degas before use.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (400 µg/mL):

    • Protocol: Accurately weigh approximately 40 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (40 µg/mL):

    • Protocol: Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (40 µg/mL):

    • Protocol: Accurately weigh approximately 40 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 10.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.

Chromatographic Conditions

The selection of chromatographic conditions is based on the chemical properties of this compound (C₇H₈N₂O₂). A C18 column provides excellent retention for this moderately polar aromatic compound. A controlled column temperature of 30°C ensures run-to-run reproducibility. The detection wavelength of 272 nm was selected based on the UV absorbance maximum determined by PDA analysis, ensuring high sensitivity for the parent compound and its likely aromatic impurities.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Program Time (min)
0.01
20.0
25.0
25.01
30.0
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength272 nm
Injection Volume10 µL
Run Time30 minutes

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sol_Prep Solution Preparation (Mobile Phase, Diluent, Standard, Sample) Sys_Prep HPLC System Preparation & Equilibration SST System Suitability Test (SST) Sys_Prep->SST Seq_Run Sequence Run (Blank, Standard, Samples) SST->Seq_Run If Pass Integration Peak Integration & Identification Seq_Run->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation

The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][5]

System Suitability Testing (SST)

Trustworthiness: SST is a non-negotiable prerequisite for any validated analysis. It functions as a daily health check of the entire chromatographic system, ensuring that the equipment, reagents, and column are performing optimally before committing to sample analysis.[6][7][8] Failure to meet SST criteria invalidates the entire analytical run.

  • Procedure: Six replicate injections of the Standard Solution (40 µg/mL) were performed.

  • Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=6)≤ 2.0%
%RSD of Retention Time (n=6)≤ 1.0%
Specificity

Specificity was demonstrated by subjecting a sample of this compound to forced degradation under stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method was able to separate the main peak from all degradation products, and peak purity analysis using a PDA detector confirmed that the analyte peak was spectrally pure in all cases. This ensures that the method can accurately measure the analyte without interference from potential degradants.[1]

Linearity

The linearity of the method was evaluated over a concentration range of LOQ to 150% of the standard concentration (approx. 0.4 µg/mL to 60 µg/mL).

ParameterResult
Concentration Range0.4 - 60 µg/mL
Correlation Coefficient (r²)≥ 0.999
Y-interceptReport
Accuracy

Accuracy was determined by spiking the sample matrix with known amounts of the this compound reference standard at three concentration levels (50%, 100%, and 150% of the standard concentration).

Spike LevelMean Recovery (%)%RSD
50%98.0 - 102.0≤ 2.0%
100%98.0 - 102.0≤ 2.0%
150%98.0 - 102.0≤ 2.0%
Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using different equipment.

Precision TypeResult (%RSD of Purity)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

  • LOD: Signal-to-Noise ratio of 3:1

  • LOQ: Signal-to-Noise ratio of 10:1

ParameterResult (µg/mL)
LOD~0.12
LOQ~0.40

Data Analysis and Calculations

The purity of the this compound sample is calculated based on the area percent method.

Calculation of % Purity:

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Calculation of Individual Impurity:

% Individual Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and sensitive for the determination of purity of this compound. The comprehensive validation ensures the method's reliability and suitability for routine quality control analysis in a regulated environment. The detailed protocol provides a clear and robust framework for implementation by analytical scientists.

System Component Logic

The following diagram outlines the interconnected components of the HPLC system used in this analysis.

HPLC_System cluster_oven Thermostatted Zone Solvent Solvent Reservoir (Mobile Phase A & B) Pump Quaternary Pump (Gradient Formation) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector PDA/UV-Vis Detector (Analyte Detection) Column->Detector Oven Column Oven (Temp. Control) Waste Waste Detector->Waste Computer Data Acquisition System (Chromatography Software) Detector->Computer Signal

Caption: Logical flow of an HPLC system.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. acs.org.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. pharmaceuticalupdates.com.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. microsolvtech.com.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • PubChem. (n.d.). 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-amino-N-hydroxybenzamide. National Center for Biotechnology Information.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. amsbiopharma.com.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ema.europa.eu.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. mdpi.com.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. purdue.edu.
  • PubChem. (n.d.). 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid. National Center for Biotechnology Information.
  • ChemSrc. (2025, August 21). 4-Hydroxybenzamide. chemsrc.com.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. tis.wu.ac.th.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. jocpr.com.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Analysis of amino acids by high performance liquid chromatography. ijpls.com.

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Application Notes for the Cellular Characterization of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-hydroxybenzamide (CAS 5985-89-7) is a small molecule belonging to the salicylamide family, a structural motif present in various biologically active compounds. The broader benzamide class has garnered significant interest in medicinal chemistry for its diverse therapeutic potential, including anticancer and anti-inflammatory activities[1]. Notably, many benzamide derivatives function as inhibitors of crucial cellular signaling pathways. For instance, they have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often hyperactivated in cancer[2][3].

Given the therapeutic promise of this chemical scaffold, a systematic in vitro evaluation of novel derivatives like this compound is essential. These application notes provide a comprehensive framework for researchers to characterize the biological effects of this compound in cell culture. The protocols herein detail a logical progression of experiments, from fundamental compound handling and cytotoxicity assessment to in-depth mechanistic studies, enabling a thorough investigation of its potential as a modulator of cellular behavior.

Section 1: Compound Handling and Stock Solution Preparation

Proper handling and solubilization of a test compound are paramount for generating reproducible and reliable experimental data. The physicochemical properties of this compound dictate its solubility, which in turn influences its bioavailability in cell culture systems.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5985-89-7
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol

| Predicted Solubility | Poorly soluble in aqueous solutions; Soluble in polar aprotic solvents (e.g., DMSO) | Based on related compounds[4] |

Protocol 1.1: Preparation of a 100 mM Master Stock Solution

Causality Statement: Due to its predicted low aqueous solubility, a high-concentration master stock solution must be prepared in an organic solvent like dimethyl sulfoxide (DMSO). This ensures the compound is fully dissolved before being diluted into aqueous culture medium, preventing precipitation and inaccurate dosing. The final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 15.22 mg of this compound (Molecular Weight = 152.15 g/mol ).

  • Dissolution: Aseptically add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of pure, sterile DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary[5].

  • Aliquoting & Storage: Aliquot the master stock into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability[6].

Section 2: Foundational Assays: Assessing Cytotoxicity

The initial characterization of any novel compound involves determining its effect on cell viability and proliferation. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC₅₀), which is crucial for designing subsequent mechanistic experiments.

Workflow for Cytotoxicity and Mechanistic Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Analysis prep Prepare Serial Dilutions (from DMSO stock) treat Treat Cells (e.g., 24, 48, 72h) prep->treat seed Seed Cells in 96-Well Plates seed->prep mtt Perform MTT Assay treat->mtt ic50 Calculate IC50 Value mtt->ic50 treat_mech Treat Cells with IC50 & 2x IC50 ic50->treat_mech Inform Dosing apoptosis Apoptosis Assay (Annexin V/PI) treat_mech->apoptosis western Western Blot (γH2AX, Cleaved PARP) treat_mech->western colony Colony Formation Assay (Long-term) treat_mech->colony G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor A Single-Strand Break (SSB) B PARP1 A->B C SSB Repair B->C D Cell Survival C->D E Single-Strand Break (SSB) F This compound (Hypothesized PARP Inhibitor) E->F H Replication Fork Collapse E->H G PARP1 F->G I Double-Strand Break (DSB) H->I J Defective HR Repair I->J K Apoptosis J->K

Caption: Hypothesized synthetic lethality via PARP inhibition in HR-deficient cells.

Protocol 3.1: Western Blot for DNA Damage and Apoptosis Markers

Rationale: To test the PARP inhibition hypothesis, we can measure markers of DNA damage and apoptosis. Phosphorylation of histone H2A.X on serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks.[7][8] The cleavage of PARP-1 by caspases is a hallmark of apoptosis.[9]

Procedure:

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with 1x and 2x IC₅₀ concentrations of this compound for 24 hours. Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-γH2AX (S139) and anti-cleaved PARP1.[9][11] Use an anti-GAPDH or anti-β-actin antibody as a loading control.

    • Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased levels of γH2AX and cleaved PARP1 would support the hypothesized mechanism.

Section 4: Long-Term Effects on Clonogenic Survival

While MTT assays measure short-term metabolic activity, the colony formation (or clonogenic) assay assesses the long-term ability of a single cell to proliferate and form a colony (≥50 cells). It is considered the gold standard for determining reproductive cell death after exposure to cytotoxic agents.[12][13][14]

Protocol 4.1: Colony Formation Assay

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.[12] The exact number should be optimized for each cell line to yield 50-150 colonies in the control plate.

  • Treatment: Treat the cells with a range of concentrations of this compound (typically below the IC₅₀) for 24 hours.

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until colonies are visible to the naked eye in the control wells.

  • Fixing and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies by adding a solution of 6% glutaraldehyde for at least 30 minutes.[14]

    • Remove the fixative, rinse with water, and stain with 0.5% crystal violet for 30 minutes.[14]

  • Counting and Analysis: Carefully rinse the plates with water and allow them to air dry. Count the number of colonies (clusters of ≥50 cells) in each well. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the compound's long-term effect on cell proliferation.

References

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315–2319.
  • Frontiers in Toxicology. (2022). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers in Toxicology.
  • ResearchGate. (2006). Clonogenic assay of cells.
  • National Center for Biotechnology Information. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • MDPI. (2022). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences.
  • American Chemical Society. (2024). Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. Chemical Research in Toxicology.
  • Frontiers in Oncology. (2022). Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer. Frontiers in Oncology.
  • ResearchGate. (2019). How to detect gamma H2AX and cleaved caspase 3 signal for WB?.
  • National Center for Biotechnology Information. (2021). Targeting STAT3 by a small molecule suppresses pancreatic cancer progression.
  • National Center for Biotechnology Information. (2019). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10.
  • Taylor & Francis Online. (2006). The Loss of γH2AX Signal is a Marker of DNA Double Strand Breaks Repair Only at Low Levels of DNA Damage. Cancer Biology & Therapy.
  • ScienceDirect. (1984). Effect of benzamide on cell growth, NAD and ATP levels in cultured chick limb bud cells. Biochemical and Biophysical Research Communications.
  • National Center for Biotechnology Information. (2021). PASTA: PARP activity screening and inhibitor testing assay.
  • National Center for Biotechnology Information. (2011). Alkylation of cysteine 468 in Stat3 defines a novel site for therapeutic development.
  • National Center for Biotechnology Information. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • National Center for Biotechnology Information. (2017). Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis.
  • National Center for Biotechnology Information. (2018). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors.
  • MDPI. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • National Center for Biotechnology Information. (2024). STAT3 Signaling Pathway in Health and Disease.
  • National Center for Biotechnology Information. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor.
  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • National Center for Biotechnology Information. (2020). Anti-cancer peptides: classification, mechanism of action, reconstruction and modification.
  • MDPI. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.

Sources

Application Notes & Protocols: Utilizing 4-Amino-2-hydroxybenzamide as a Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Amino-2-hydroxybenzamide (4A2HBA) is a trifunctional aromatic compound possessing a core salicylamide scaffold. The strategic placement of an amino, a hydroxyl, and an amide group on the benzene ring makes it an exceptionally versatile and valuable building block in modern organic synthesis. Its inherent structural features are frequently exploited in medicinal chemistry for the development of novel therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.[1][2] This guide provides an in-depth technical overview of 4A2HBA's reactivity and utility. It details field-proven protocols for its modification and derivatization, explains the chemical principles behind these transformations, and presents case studies in the synthesis of high-value molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage 4A2HBA in their synthetic programs.

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid. Its synthetic utility is derived from the distinct reactivity of its three functional groups, which can be addressed with high chemo- and regioselectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5985-89-7
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to off-white crystalline powder[3]
Core Scaffold Salicylamide[3][4]

The molecule's reactivity is a composite of its individual functional groups, whose electronic effects are mutually influential.

  • Aromatic Amine (-NH₂): As a primary aromatic amine, this group is an excellent nucleophile, making it the primary site for N-acylation, N-alkylation, and sulfonylation reactions. Its position para to the amide and meta to the hydroxyl group influences its reactivity. Furthermore, it can be readily converted into a diazonium salt, a cornerstone intermediate for Sandmeyer-type reactions, enabling the introduction of a vast array of substituents (halides, cyano, hydroxyl, etc.).

  • Phenolic Hydroxyl (-OH): The hydroxyl group is weakly acidic and is a powerful ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. Its presence is crucial for the biological activity of many salicylamide-derived drugs, often acting as a key hydrogen bond donor or a metal-chelating group within enzyme active sites.[4]

  • Amide (-CONH₂): The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. More importantly, its proximity to the hydroxyl group allows it to participate in intramolecular cyclization reactions to form valuable heterocyclic systems like benzoxazinones.

  • Aromatic Ring: The combined electron-donating effects of the hydroxyl and amino groups make the benzene ring highly activated towards EAS. This allows for facile introduction of substituents such as halogens, which can significantly modulate the biological activity of the resulting derivatives.[4]

Reactivity_Profile Figure 1: Key Reactive Sites of this compound cluster_0 molecule amine Aromatic Amine (-NH₂) - Nucleophilic Acylation/Alkylation - Diazotization amine:e->molecule:w hydroxyl Phenolic Hydroxyl (-OH) - Directs Electrophilic Substitution - Key for Biological Activity hydroxyl:e->molecule:w amide Amide (-CONH₂) - Intramolecular Cyclization - Hydrolysis amide:w->molecule:e ring Activated Aromatic Ring - Electrophilic Aromatic Substitution (e.g., Halogenation) ring:w->molecule:e Synthetic_Workflow Figure 2: General Workflow for N-Acylation start This compound (4A2HBA) process Amide Coupling (e.g., EDC, HOBt or SOCl₂) start->process acid Substituted Carboxylic Acid (R-COOH) acid->process product N-Acylated Product (Bioactive Scaffold) process->product

Figure 2: General Workflow for N-Acylation

Rationale for Protocol 1 (Section 3): The protocol describes a standard and robust amide coupling reaction. The choice of an activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a classic method to form the amide bond under mild conditions, preventing racemization if chiral carboxylic acids are used and minimizing side reactions. An alternative is the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine.

Construction of Heterocyclic Scaffolds

The ortho arrangement of the hydroxyl and amide functionalities is a classic precursor for forming six-membered heterocyclic rings.

Case Study: Synthesis of Benzoxazinone Derivatives Reaction of 4A2HBA with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) can lead to the formation of a 1,3-benzoxazin-4-one ring system. This scaffold is present in various biologically active compounds.

Heterocycle_Synthesis Figure 3: Pathway to Halogenated and Cyclized Derivatives A 4A2HBA B Halogenation (e.g., NCS, NBS) A->B EAS D Intramolecular Cyclization (e.g., Triphosgene) A->D Cyclocondensation C Halogenated Intermediate B->C E Benzoxazinone Derivative D->E

Figure 3: Pathway to Halogenated and Cyclized Derivatives

Rationale for Protocol 2 (Section 3): Halogenation is a key step in tuning the electronic properties and lipophilicity of a drug candidate. [4]N-chlorosuccinimide (NCS) is a mild and convenient source of electrophilic chlorine. The reaction's regioselectivity is governed by the powerful directing effects of the -OH and -NH₂ groups. The position ortho to the hydroxyl group and meta to the amine (C3) and the position ortho to the amine and meta to the hydroxyl (C5) are both activated. Steric hindrance and reaction conditions can be tuned to favor substitution at the desired position, often C5.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for N-Acylation with an Activated Carboxylic Acid
  • Objective: To synthesize an N-acylated derivative of 4A2HBA for SAR studies.

  • Causality: This protocol utilizes the nucleophilic character of the 4-amino group to form a stable amide bond with an activated carboxylic acid, a fundamental transformation in medicinal chemistry.

  • Materials:

    • This compound (1.0 eq)

    • Substituted carboxylic acid (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted carboxylic acid (1.1 eq), this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (3.0 eq) to the stirred suspension. The choice of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the activated acid intermediate.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess base, while the basic wash removes unreacted carboxylic acid and HOBt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield the pure N-acylated product.

Protocol 2: Regioselective Chlorination of this compound
  • Objective: To synthesize a chlorinated intermediate, a common feature in potent bioactive molecules. [4]* Causality: This protocol exploits the activated nature of the aromatic ring for electrophilic aromatic substitution. NCS provides a controlled source of Cl⁺, and the inherent directing effects of the substituents guide the regiochemical outcome.

  • Materials:

    • This compound (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.05 eq)

    • Acetonitrile (CH₃CN) or DMF

    • Deionized water

  • Procedure:

    • In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add NCS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition helps control the exotherm and improve selectivity.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and formation of the product.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add cold deionized water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove succinimide.

    • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture. The primary product is typically 4-amino-5-chloro-2-hydroxybenzamide, though isomeric impurities are possible.

Data Summary

Table 2: Summary of Synthetic Protocols and Expected Outcomes

ProtocolTransformationKey ReagentsTypical YieldCharacterization Notes
1 N-AcylationEDC, HOBt, DIPEA60-90%Appearance of a new amide N-H signal in ¹H NMR; Mass spec confirmation of M+H⁺ for the coupled product.
2 ChlorinationN-Chlorosuccinimide75-95%Disappearance of one aromatic proton signal in ¹H NMR; Isotopic pattern for chlorine (3:1 for M⁺ and M+2⁺) in mass spectrum.

Conclusion

This compound stands out as a high-potential, multifunctional building block for synthetic and medicinal chemistry. Its well-defined reactivity allows for selective modifications at its amine, hydroxyl, and aromatic ring positions. The protocols detailed herein provide reliable and scalable methods for generating diverse libraries of compounds for drug discovery programs and for constructing complex heterocyclic systems. The inherent bio-relevance of the salicylamide scaffold ensures that derivatives of 4A2HBA will continue to be promising candidates in the search for new therapeutic agents.

References

  • Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • ResearchGate. (2021). Biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives.
  • Pangal, A., et al. (2023). Synthesis, structural characterization and in silico studies of some new 2,6-di-tert-butyl-1,4-benzoquinone hydrazones as antioxidant agents. Heterocyclic Letters.
  • American Chemical Society. (n.d.). Derivatives of 4-Amino-2-hydroxybenzoic Acid. I. Journal of the American Chemical Society.
  • Ibn Al-Haitham Journal for Pure and Applied Science. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-hydroxybenzamide. PubChem.
  • ResearchGate. (2013). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.
  • National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem.
  • Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Google Patents. (n.d.). Process for producing 4-amino-2-hydroxybenzoic acid.
  • Digital Repository of University of Baghdad. (2013). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.
  • National Center for Biotechnology Information. (n.d.). 4-Aminosalicylic Acid. PubChem.

Sources

Application Notes and Protocols: The 4-Amino-2-hydroxybenzamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-hydroxybenzamide scaffold, an elegant fusion of a salicylic acid core and an aminobenzamide moiety, represents a quintessential "privileged structure" in medicinal chemistry. Its constituent functional groups—a phenolic hydroxyl, an aromatic amine, and an amide linkage—provide a versatile three-dimensional arrangement for hydrogen bonding, metal chelation, and diverse substitutions. This versatility has enabled the development of derivatives targeting a wide array of biological processes. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of these compounds, complete with detailed protocols for their evaluation. We will delve into their established role as anticancer agents, their emerging utility in virology, and their potential in treating neurodegenerative disorders.

Section 1: The Chemistry and Synthesis of this compound Derivatives

The power of the this compound scaffold lies in its chemical tractability and the specific properties of its functional groups. The 2-hydroxyl group is crucial for activity in many contexts, often acting as a key hydrogen bond donor or a metal-chelating moiety, particularly in enzyme active sites.[1] The 4-amino group serves as a versatile handle for introducing a wide variety of substituents to modulate pharmacokinetics, target affinity, and selectivity.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with commercially available 2-hydroxy-4-nitrobenzoic acid. This common starting material allows for the systematic construction of the final molecule. The general approach involves three key stages: activation of the carboxylic acid, amide bond formation, and reduction of the nitro group to the essential 4-amino group.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3 (Optional): N-Functionalization Start 2-Hydroxy-4-nitrobenzoic Acid Amide N-Substituted-2-hydroxy-4-nitrobenzamide Start->Amide 1. SOCl₂ or EDC/HOBt 2. R-NH₂ Final_Product This compound Derivative Amide->Final_Product H₂, Pd/C or SnCl₂·2H₂O Modified_Product N-Acyl/Alkyl Derivative Final_Product->Modified_Product Acyl Chloride or Alkyl Halide G cluster_0 cluster_1 HDAC HDAC Active Histone_Deac Deacetylated Histones (Gene Transcription OFF) Histone_Ac Acetylated Histones (Gene Transcription ON) Histone_Ac->Histone_Deac Deacetylation Inhibitor This compound Derivative (HDACi) HDAC_Blocked HDAC Inactive Inhibitor->HDAC_Blocked Binds to Active Site Tumor_Suppressor Tumor Suppressor Gene Expression (e.g., p21) HDAC_Blocked->Tumor_Suppressor Prevents Deacetylation of Histones Cell_Outcome Cell Cycle Arrest Apoptosis Tumor_Suppressor->Cell_Outcome Leads to

Sources

Screening 4-Amino-2-hydroxybenzamide for Antibacterial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Amino-2-hydroxybenzamide

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Benzamide derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including notable antimicrobial effects.[1] this compound, a member of this chemical family, presents a compelling candidate for antibacterial screening. Preliminary data suggests its potential to inhibit the growth of clinically significant bacteria, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus, purportedly through the inhibition of RNA and protein synthesis.[2]

Furthermore, the structural similarity of this compound to known antibacterial agents like 4-aminosalicylic acid (PAS) and mesalamine (5-aminosalicylic acid) provides a strong mechanistic hypothesis.[3][4] These aminosalicylates are known to act as antimetabolites of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial folic acid synthesis pathway.[5][6] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), they disrupt the production of tetrahydrofolate, a vital cofactor for nucleotide and amino acid synthesis, ultimately leading to bacteriostasis.[7][8] This established mechanism in structurally related compounds offers a clear and testable hypothesis for the mode of action of this compound.

This comprehensive guide provides a detailed framework for the systematic evaluation of the antibacterial properties of this compound. We present a suite of validated protocols, from initial screening of antibacterial activity to elucidation of its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial therapies.

PART 1: Initial Screening for Antibacterial Activity

The initial phase of screening aims to determine the spectrum and potency of this compound's antibacterial activity. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and qualitative assessment using the disk diffusion method against a panel of representative Gram-positive and Gram-negative bacteria.

Bacterial Strains and Culture Conditions

A panel of clinically relevant and well-characterized bacterial strains should be employed. The following American Type Culture Collection (ATCC) strains are recommended for initial screening:

Bacterium Gram Stain ATCC Number Growth Medium Incubation Conditions
Escherichia coliGram-Negative25922Nutrient Broth/Agar37°C, Aerobic
Staphylococcus aureusGram-Positive25923Tryptic Soy Broth/Agar37°C, Aerobic
Pseudomonas aeruginosaGram-Negative27853Nutrient Broth/Agar37°C, Aerobic
Mycobacterium smegmatisAcid-Fast19420Middlebrook 7H9 Broth w/ ADC enrichment37°C, Aerobic

Mycobacterium smegmatis is included as a non-pathogenic surrogate for the slow-growing Mycobacterium tuberculosis in initial screening due to its faster growth rate and similar cell wall composition. All bacterial cultures should be initiated from lyophilized or frozen stocks and maintained according to the ATCC Bacteriology Culture Guide.[3][9]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[10][11]

Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Selected bacterial strains

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

Protocol: Disk Diffusion Assay

This qualitative method, based on EUCAST guidelines, provides a visual confirmation of antibacterial activity.[12]

Objective: To assess the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Selected bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Preparation of Compound Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically apply a defined volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. Prepare disks with a specific amount of compound (e.g., 30 µ g/disk ).

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

  • Application of Disks:

    • Aseptically place the prepared this compound disks and a positive control disk onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

PART 2: Elucidating the Mechanism of Action

Based on the structural similarity to aminosalicylates, a primary hypothesis is that this compound interferes with bacterial folic acid synthesis. An alternative or complementary mechanism could involve disruption of the bacterial cell membrane. The following protocols are designed to investigate these possibilities.

Protocol: Bacterial Membrane Integrity Assay using Propidium Iodide

Objective: To determine if this compound disrupts the bacterial cell membrane, leading to increased permeability.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it binds to DNA and fluoresces red.[13][14]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound

  • Propidium iodide (PI) solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Polymyxin B (positive control for membrane disruption)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Bacterial Preparation:

    • Grow the test bacterium to the mid-logarithmic phase in its appropriate broth medium.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the bacterial pellet in PBS to an optical density (OD₆₀₀) of approximately 0.5.

  • Treatment:

    • Aliquot the bacterial suspension into microcentrifuge tubes.

    • Add this compound to the bacterial suspensions at concentrations equivalent to its MIC and 2x MIC.

    • Include a positive control (Polymyxin B) and an untreated negative control.

    • Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours).

  • Staining:

    • Add PI solution to each tube to a final concentration of 1 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Place a drop of the stained bacterial suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using a rhodamine filter set. Cells with compromised membranes will appear red.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer with an excitation wavelength of 488 nm and an emission filter for red fluorescence. Quantify the percentage of PI-positive (membrane-compromised) cells.

Protocol: Folic Acid Synthesis Inhibition Assay (PABA Competition)

Objective: To investigate if this compound competitively inhibits the folic acid synthesis pathway at the level of PABA incorporation.

Principle: If this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), its antibacterial activity should be reversed by the addition of excess PABA, the natural substrate of the enzyme.[7][8]

Materials:

  • This compound

  • Para-aminobenzoic acid (PABA)

  • Minimal medium (e.g., M9 minimal medium) supplemented with glucose

  • Test bacterium (e.g., E. coli)

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound at a concentration that is a multiple of its predetermined MIC (e.g., 4x MIC).

    • Prepare a stock solution of PABA.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of PABA in minimal medium.

    • To each well containing a specific concentration of PABA, add a fixed, inhibitory concentration of this compound (e.g., 2x MIC).

    • Include control wells:

      • Bacteria in minimal medium (growth control).

      • Bacteria with this compound only (inhibition control).

      • Bacteria with PABA only (to ensure it is not toxic at the concentrations used).

  • Inoculation and Incubation:

    • Inoculate the wells with the test bacterium at a final density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 24-48 hours.

  • Analysis:

    • Observe the wells for bacterial growth (turbidity).

    • Determine the concentration of PABA required to restore bacterial growth in the presence of this compound. Reversal of inhibition by PABA strongly suggests that the compound targets the folic acid synthesis pathway.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL)
Escherichia coli ATCC 25922[Insert Value]
Staphylococcus aureus ATCC 25923[Insert Value]
Pseudomonas aeruginosa ATCC 27853[Insert Value]
Mycobacterium smegmatis ATCC 19420[Insert Value]

Table 2: Zone of Inhibition Diameters for this compound (30 µ g/disk )

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli ATCC 25922[Insert Value]
Staphylococcus aureus ATCC 25923[Insert Value]
Pseudomonas aeruginosa ATCC 27853[Insert Value]
Mycobacterium smegmatis ATCC 19420[Insert Value]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating experimental processes and biological pathways.

Experimental_Workflow cluster_0 PART 1: Initial Screening cluster_1 PART 2: Mechanism of Action strain Bacterial Strain Panel (E. coli, S. aureus, P. aeruginosa, M. smegmatis) mic Broth Microdilution (CLSI M07) strain->mic Determine MIC disk Disk Diffusion (EUCAST) strain->disk Assess Susceptibility membrane Membrane Integrity Assay (Propidium Iodide) mic->membrane Inform Concentration (Use MIC values) folate Folic Acid Synthesis Assay (PABA Competition) mic->folate Inform Concentration (Use MIC values) result1 Antibacterial Spectrum & Potency mic->result1 disk->result1 result2 Mechanism of Action Insights membrane->result2 folate->result2

Caption: Experimental workflow for screening this compound.

Folic_Acid_Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Biosynthesis THF Tetrahydrofolate (THF) DHP->THF Further Steps Compound This compound Compound->DHPS Competitive Inhibition

Caption: Hypothesized inhibition of the bacterial folic acid synthesis pathway.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach to evaluating the antibacterial potential of this compound. By following these established methodologies, researchers can generate reliable and reproducible data on its spectrum of activity, potency, and potential mechanism of action. The insights gained from these studies will be crucial in determining the viability of this compound as a lead compound for the development of new antibacterial therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Aminosalicylate?.
  • EUCAST. (2019, January). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0.
  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Bio-protocol. (n.d.). Monitoring loss of membrane integrity using propidium iodide.
  • Ullah, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience.
  • PubChem. (n.d.). 4-Aminosalicylic Acid.
  • Roche, J. J., & Abreu, M. T. (2009). The role of mesalamine in the treatment of ulcerative colitis. Clinical Medicine. Therapeutics, 1, CMT.S2129.
  • Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266.
  • Espinoza, J. L., et al. (2009). Effects of mesalamine (5-aminosalicylic acid) on bacterial gene expression.
  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. M07-A8.
  • PubChem. (n.d.). 4-aminosalicylic acid.
  • Bayless, T. M. (2011). The Role of Aminosalicylates in Crohn's Disease.
  • MDPracticeGuide.com. (n.d.). Mechanism of Action of Aminosalicylates.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid?.
  • Google Patents. (n.d.). Use of 5-aminosalicylates as antimicrobial agents.
  • Dolezal, M., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Scientia Pharmaceutica, 83(1), 177-187.
  • Dolezal, M., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
  • Roussel, A. J. (2022). Acute Hemorrhagic Diarrhea Syndrome in Dogs. Merck Veterinary Manual.
  • Rout, S., et al. (2014). Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes. Journal of Visualized Experiments, (84), e51089.
  • Liu, X., et al. (2009). Synthesis, antibacterial activities and molecular docking studies of peptide and Schiff bases as targeted antibiotics. Bioorganic & Medicinal Chemistry, 17(23), 7957-7963.
  • Meng, D., et al. (2010). Synthesis, Characterization and Antibacterial Activity of N-o-Hydroxybenzyl-amino Acids. Chinese Journal of Applied Chemistry, 27(1), 108-112.
  • PubChem. (n.d.). 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid.
  • Wikipedia. (n.d.). Salicylamide.
  • PhagesDB.org. (n.d.). Growing Mycobacterium smegmatis mc2 155.
  • Current Protocols in Molecular Biology. (2001). Recipes and tools for culture of Escherichia coli.
  • Microbe Notes. (2023, August 3). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance.
  • ResearchGate. (2025, August 6). The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery.
  • ATCC. (n.d.). ATCC® BACTeriAl CulTure Guide.
  • Pharmacology Discovery Services. (n.d.). Pseudomonas aeruginosa (ATCC 27853) MIC.
  • Virk, B., et al. (2018).
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Folate Synthesis.

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Troubleshooting & Optimization

How to improve the yield of 4-Amino-2-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-2-hydroxybenzamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Question 1: My final yield of this compound is consistently low. What are the most likely causes and how can I fix this?

Answer: Low yields in this synthesis typically trace back to one of three areas: incomplete reduction of the nitro group, side reactions during amidation, or product loss during workup and purification.

  • Incomplete Reduction: The conversion of the nitro group on the starting material (e.g., 4-Nitro-2-hydroxybenzoic acid or its amide derivative) to an amine is the critical step.

    • Causality: Catalytic hydrogenation is a common method. The catalyst (e.g., Palladium on Carbon, Pd/C) can become deactivated, or the reaction conditions may be suboptimal. Insufficient hydrogen pressure or poor mixing can lead to incomplete conversion. Chemical reducing agents like zinc in acetic acid can also be sluggish if the reagents are not fresh or the temperature is too low.[1]

    • Solution:

      • Catalyst Health: Ensure your Pd/C catalyst is fresh and not poisoned. If reusing, ensure it has been properly washed and dried. A typical loading is 5-10 mol% of the catalyst.[2]

      • Hydrogen Pressure: For catalytic hydrogenation, ensure your system is leak-free and maintain a positive hydrogen pressure (e.g., 2-4 atm) throughout the reaction.[2]

      • Solvent & Agitation: Use a solvent that fully dissolves the starting material, such as ethanol or ethyl acetate. Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen.

      • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot completely disappears.

  • Side Reactions:

    • Causality: If you are starting from 4-Nitro-2-hydroxybenzoic acid and performing amidation after reduction, the free amine and hydroxyl groups can lead to polymerization or other side reactions if the carboxyl group is over-activated.[3][4]

    • Solution: A more robust synthetic route involves the amidation of the carboxyl group before the reduction of the nitro group. This protects the carboxylic acid functionality and simplifies the final reduction step.

  • Product Loss During Purification:

    • Causality: this compound has moderate solubility in common organic solvents. Using an inappropriate recrystallization solvent can lead to significant product loss.

    • Solution: A mixture of ethanol and water is often effective for recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

Question 2: I'm observing an impurity with a different color in my final product. What could it be and how do I prevent it?

Answer: A common colored impurity is often an oxidation byproduct. The aminophenol moiety in this compound is susceptible to oxidation, which can form highly colored quinone-imine type structures, especially when exposed to air and light, or in the presence of trace metals.

  • Prevention Strategies:

    • Inert Atmosphere: During the final stages of the reaction, workup, and filtration, it is beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by bubbling nitrogen through them before use in the final purification steps.

    • Chelating Agents: The addition of a small amount of a chelating agent like EDTA during the workup can sequester trace metal ions that might catalyze oxidation.

    • Storage: Store the final product in a dark, airtight container, preferably under an inert atmosphere, and at a low temperature.

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable synthetic route to maximize yield?

    • A: A highly effective route starts with 4-Nitrosalicylic acid. First, convert the carboxylic acid to the amide (4-Nitro-2-hydroxybenzamide). This can be achieved using standard amidation procedures. The subsequent reduction of the nitro group to an amine is the final step. This sequence avoids potential side reactions associated with the free amino group during amidation.

  • Q: Which reducing agent is best for converting the nitro group?

    • A: Catalytic hydrogenation using Pd/C and a hydrogen source (H2 gas or a transfer hydrogenation reagent like formic acid) is often the cleanest and most efficient method, yielding water as the only byproduct.[6][7] For labs not equipped for catalytic hydrogenation, metal/acid combinations like Zinc in acetic acid or Tin(II) chloride in ethanol are effective classical alternatives, though they require more extensive workup to remove metal salts.[1]

  • Q: How can I best monitor the progress of the reduction reaction?

    • A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane (e.g., 1:1 ratio). The starting nitro-compound will have a different Rf value than the final amino-product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Optimized Experimental Protocol: Two-Step Synthesis from 4-Nitrosalicylic Acid

This protocol details a reliable, high-yield synthesis of this compound.

Step 1: Synthesis of 4-Nitro-2-hydroxybenzamide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Nitrosalicylic acid (1 equivalent) in toluene.

  • Chlorination: Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor by TLC.

  • Workup: Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in a suitable solvent like THF. Slowly add this solution to a cooled (0°C) concentrated aqueous solution of ammonia (e.g., 28%), ensuring the ammonia is in large excess.

  • Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-Nitro-2-hydroxybenzamide.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Setup: To a pressure-rated reaction vessel, add 4-Nitro-2-hydroxybenzamide (1 equivalent), a suitable solvent (e.g., ethanol), and 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 2-4 atmospheres.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure this compound.

Process Optimization & Key Parameter Summary

Optimizing reaction conditions is critical for maximizing yield and purity. The following table summarizes key parameters and their impact.

ParameterConditionRationale & Impact on Yield
Reduction Catalyst 10% Pd/CHighly efficient for clean conversion of the nitro group. Using a fresh, active catalyst is crucial for high yield.[2]
Hydrogen Pressure 2-4 atmEnsures sufficient hydrogen availability for the catalytic cycle, driving the reaction to completion. Lower pressures may result in slow or incomplete reactions.
Reaction Solvent Ethanol, Ethyl AcetateMust fully dissolve the starting material to ensure efficient contact with the catalyst. Poor solubility leads to lower yields.
Reaction Temperature Room TemperatureCatalytic hydrogenation is typically exothermic. Running at room temperature provides a controlled reaction rate and minimizes potential side reactions.
Purification Solvent Ethanol/WaterA mixed-solvent system allows for effective removal of impurities while minimizing product loss due to partial solubility.[5]

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for diagnosing the cause of low product yield.

TroubleshootingWorkflow start Low Yield of this compound check_reduction Check Reduction Step: Was starting material fully consumed (TLC)? start->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction No check_workup Check Workup & Purification: Is the product lost in the mother liquor? check_reduction->check_workup Yes optimize_reduction Optimize Reduction: 1. Use fresh catalyst/reagents. 2. Increase H2 pressure. 3. Ensure vigorous stirring. incomplete_reduction->optimize_reduction success Yield Improved optimize_reduction->success loss_in_workup Product Loss During Purification check_workup->loss_in_workup Yes check_side_reactions Check for Side Reactions: Are there significant, unidentified spots on TLC? check_workup->check_side_reactions No optimize_purification Optimize Purification: 1. Use appropriate recrystallization solvent (e.g., EtOH/Water). 2. Minimize solvent volume. 3. Ensure complete precipitation. loss_in_workup->optimize_purification optimize_purification->success side_reactions_present Side Reactions Likely check_side_reactions->side_reactions_present Yes optimize_route Optimize Synthetic Route: 1. Consider amidating before reduction. 2. Work under inert atmosphere to prevent oxidation. side_reactions_present->optimize_route optimize_route->success

Caption: A decision tree for troubleshooting low yields.

Simplified Synthetic Pathway & Potential Pitfalls

This diagram illustrates the recommended synthetic route and highlights the critical step where issues can arise.

SyntheticPathway start 4-Nitrosalicylic Acid step1 Step 1: Amidation (e.g., SOCl2, then NH4OH) start->step1 intermediate 4-Nitro-2-hydroxybenzamide step1->intermediate step2 Step 2: Reduction (e.g., H2, Pd/C) intermediate->step2 final_product This compound step2->final_product pitfall Critical Step: Incomplete reduction or catalyst poisoning can drastically lower yield. step2->pitfall

Caption: Recommended two-step synthesis pathway.

References

  • Google Patents.EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • ResearchGate.Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB).
  • Taylor & Francis Online (2015).Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials.
  • National Institutes of Health (NIH).Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • ResearchGate.Optimization of One Step Reduction of Nitroso and Nitro Group.
  • Ozawa, J. (2014).Catalytic Hydrogenation of Amides.
  • Frontiers in Chemistry (2020).Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • ChemRxiv (2023).Site-selective copper(I) catalyzed hydrogenation of amides.
  • ACS Catalysis (2021).Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • National Institutes of Health (NIH) PubChem.4-amino-N-hydroxybenzamide.
  • ResearchGate (2010).Improved Synthesis of 3-Nitrosalicylic Acid.
  • Google Patents.US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
  • Organic Process Research & Development (2008).Continuous Flow Nitration of Salicylic Acid.
  • Google Patents.EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
  • MDPI (2001).Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid.
  • National Institutes of Health (NIH) PubChem.4-Nitrosalicylic acid.
  • Bibliomed (2020).Side reactions in peptide synthesis: An overview.
  • AAPPTEC.Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Industrial & Engineering Chemistry Research (2005).Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts.
  • Google Patents.CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

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Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 4-Amino-2-hydroxybenzamide, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes. Our focus is on providing a clear understanding of the reaction principles to empower you to troubleshoot effectively and achieve high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

The most prevalent and practical laboratory-scale synthesis of this compound involves the amidation of 4-aminosalicylic acid (4-ASA). This method is favored due to the commercial availability of the starting material and the relatively straightforward nature of the amidation reaction. The key challenge lies in activating the carboxylic acid group of 4-ASA for amidation without promoting side reactions involving the amino and hydroxyl functionalities.

Q2: What are the critical parameters to control during the amidation of 4-aminosalicylic acid?

Successful synthesis hinges on the careful control of several key parameters:

  • Temperature: 4-aminosalicylic acid is susceptible to decarboxylation at elevated temperatures, particularly in the presence of moisture[1][2]. Therefore, maintaining a low to moderate reaction temperature is crucial to prevent the formation of 3-aminophenol as a significant impurity.

  • pH: The pH of the reaction mixture can influence the reactivity of both the starting material and the reagents. For instance, the rate of decarboxylation of 4-ASA is pH-dependent, with the maximum rate observed near its isoelectric point[2]. Maintaining a neutral or slightly basic pH is generally recommended for amidation reactions.

  • Choice of Activating Agent: The selection of an appropriate activating agent for the carboxylic acid is paramount. The ideal reagent should efficiently activate the carboxyl group for amination under mild conditions while being compatible with the free amino and hydroxyl groups on the aromatic ring.

  • Solvent: The solvent should be inert to the reactants and capable of dissolving the starting materials and reagents. Anhydrous aprotic solvents are typically preferred to minimize water-related side reactions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) should be developed to clearly separate the starting material (4-aminosalicylic acid), the desired product (this compound), and any major byproducts. Visualizing the spots under UV light will show the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

Encountering issues during synthesis is a common part of the research process. This section provides a structured approach to identifying and resolving common problems.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid: The chosen activating agent may not be suitable or may have degraded. 2. Low reactivity of the aminating agent: The chosen source of ammonia may not be sufficiently nucleophilic under the reaction conditions. 3. Reaction conditions are too mild: The temperature or reaction time may be insufficient for the reaction to proceed to completion.1. Verify the quality of the activating agent. Use a fresh batch of a reliable coupling reagent such as EDC/HOBt or HATU[3][4]. 2. Use a more reactive aminating agent. Consider using a solution of ammonia in an organic solvent (e.g., methanol or dioxane) or ammonium chloride in the presence of a non-nucleophilic base. 3. Gradually increase the reaction temperature while carefully monitoring for byproduct formation via TLC. Extend the reaction time.
Presence of a Significant Amount of 3-Aminophenol Impurity Decarboxylation of 4-aminosalicylic acid: This is often caused by excessive heat or prolonged reaction times, especially in the presence of moisture or acidic/basic catalysts[1][2].1. Maintain a lower reaction temperature. Aim for room temperature or slightly below if the reaction kinetics allow. 2. Minimize reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Ensure anhydrous conditions. Use dry solvents and reagents.
Formation of Colored Byproducts (Brownish or Purplish Tinge) Oxidation of the amino or hydroxyl groups: Aromatic amines and phenols are susceptible to oxidation, especially when exposed to air over long periods or in the presence of certain reagents[1].1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Purify the final product promptly after the reaction is complete.
Difficulties in Product Purification 1. Product is highly polar and water-soluble. 2. Co-elution of impurities with the product during chromatography. 3. Product oiling out during recrystallization. 1. For highly polar products, consider extraction with a more polar solvent or use reversed-phase chromatography. 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. 3. For recrystallization, try a different solvent or a mixture of solvents. Slow cooling and seeding with a small crystal of the pure product can promote crystallization.

Experimental Protocols

Method 1: Carbodiimide-Mediated Amidation of 4-Aminosalicylic Acid

This method utilizes a water-soluble carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid under mild conditions, minimizing the risk of side reactions.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve 4-ASA and HOBt in DMF Add_EDC Add EDC solution dropwise at 0°C Start->Add_EDC 1. Reagents Stir Stir at room temperature Add_EDC->Stir 2. Activation Quench Quench with water Stir->Quench 3. Reaction Completion Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by column chromatography Concentrate->Chromatography 4. Crude Product Recrystallize Recrystallize from suitable solvent Chromatography->Recrystallize 5. Pure Product

Caption: Workflow for Carbodiimide-Mediated Amidation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-aminosalicylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DMF dropwise with stirring.

  • Amination: To the activated carboxylic acid solution, bubble anhydrous ammonia gas through the mixture for a predetermined time, or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Method 2: Synthesis via Acyl Chloride Formation

This method involves the conversion of 4-aminosalicylic acid to its acyl chloride, followed by reaction with an ammonia source. This approach can be effective but requires careful control to avoid side reactions with the amino and hydroxyl groups. Protection of these functional groups may be necessary.

Logical Relationship Diagram:

G cluster_0 Decision Point cluster_1 Unprotected Route cluster_2 Protected Route Protect_Groups Are amino and hydroxyl groups protected? Direct_Chlorination React 4-ASA with Thionyl Chloride Protect_Groups->Direct_Chlorination No Protected_Chlorination React protected 4-ASA with Thionyl Chloride Protect_Groups->Protected_Chlorination Yes Direct_Amination React acyl chloride with ammonia source Direct_Chlorination->Direct_Amination Protected_Amination React protected acyl chloride with ammonia source Protected_Chlorination->Protected_Amination Final_Product This compound Direct_Amination->Final_Product Protection Protect amino and hydroxyl groups Protection->Protected_Chlorination Deprotection Deprotect to yield final product Protected_Amination->Deprotection Deprotection->Final_Product

Caption: Decision workflow for acyl chloride route.

Step-by-Step Methodology (with protected groups):

  • Protection: Protect the amino and hydroxyl groups of 4-aminosalicylic acid. For example, the amino group can be protected as a Boc-carbamate and the hydroxyl group as a benzyl ether.

  • Acyl Chloride Formation: Suspend the protected 4-aminosalicylic acid in an inert solvent like toluene. Add thionyl chloride (SOCl₂) dropwise at 0°C[5]. Heat the mixture to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Removal of Excess Reagent: Distill off the excess thionyl chloride and solvent under reduced pressure.

  • Amination: Dissolve the resulting acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to 0°C. Add a solution of ammonia in an appropriate solvent or bubble anhydrous ammonia gas through the solution.

  • Work-up and Deprotection: After the reaction is complete, perform an appropriate aqueous work-up. Subsequently, remove the protecting groups under suitable conditions (e.g., acid-catalyzed cleavage for Boc and hydrogenolysis for benzyl ether) to yield this compound.

  • Purification: Purify the final product as described in Method 1.

Data Summary

ParameterMethod 1: Carbodiimide CouplingMethod 2: Acyl Chloride (Protected)
Starting Material 4-Aminosalicylic AcidProtected 4-Aminosalicylic Acid
Key Reagents EDC, HOBt, AmmoniaThionyl Chloride, Ammonia, Deprotection reagents
Reaction Conditions Mild (0°C to room temperature)Harsher (reflux), requires protection/deprotection
Key Advantages Fewer steps, milder conditions, less risk of side reactions.Can be high yielding if protection strategy is effective.
Potential Challenges Cost of coupling reagents, potential for racemization if chiral centers are present.Multiple steps (protection/deprotection), use of hazardous reagents (SOCl₂).

References

  • Dhaneshwar, S. S. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology, 20(13), 3564–3571. [Link]
  • Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Taylor & Francis Online.
  • Aapptec. (n.d.). Coupling Reagents.
  • Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274–1282.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

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Addressing 4-Amino-2-hydroxybenzamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 4-Amino-2-hydroxybenzamide in Aqueous Media

This compound is a benzamide derivative with a chemical structure that presents significant challenges for formulation in simple aqueous solutions. Its aromatic backbone imparts a hydrophobic character, while the polar amino, hydroxyl, and amide groups offer opportunities for solubility enhancement under specific conditions. This dual nature often leads to difficulties in achieving desired concentrations and maintaining solution stability, issues frequently encountered by researchers in drug discovery and development.

This guide serves as a centralized resource for addressing these challenges. It is designed to provide not just procedural steps, but also the underlying chemical principles, enabling scientists to make informed decisions and troubleshoot effectively. We will explore the critical roles of pH, co-solvents, and temperature, and provide validated protocols to streamline your experimental workflow.

Compound Profile: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in solution.

PropertyValueRationale & Significance
Molecular Formula C₇H₈N₂O₂Indicates the elemental composition.[1]
Molecular Weight 152.15 g/mol Crucial for calculating molar concentrations.[1]
Appearance White to off-white solidBased on typical appearance of related benzamides.
Aqueous Solubility Poor / Sparingly SolubleThe hydrophobic benzene ring dominates over the polar functional groups in neutral water. This is characteristic of parent compounds like Salicylamide and 4-Hydroxybenzamide.[2][3]
Predicted pKa Phenolic Hydroxyl: ~8-9Aromatic Amine: ~2-3The phenolic -OH is weakly acidic, while the aromatic -NH₂ is a weak base. These values are critical for predicting ionization and pH-dependent solubility. The molecule is amphoteric.
Predicted LogP ~0.7 - 1.1Indicates a moderate lipophilicity, contributing to low aqueous solubility.
Common Solvents Soluble in DMSO, DMF; Sparingly soluble in Methanol, EthanolPolar aprotic solvents are effective at solvating the molecule, making them suitable for preparing high-concentration stock solutions.[4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is this compound so difficult to dissolve in neutral water or PBS?

A: The limited aqueous solubility is due to the molecule's predominantly hydrophobic nature conferred by the benzene ring. While the amino, hydroxyl, and amide groups can form hydrogen bonds with water, this is not sufficient to overcome the energy required to break the compound's crystal lattice and disrupt the hydrogen-bonding network of water at neutral pH. Similar benzamide derivatives are also known to be poorly soluble in water.[2][3][4]

Q2: I need to make a stock solution. What solvent should I use?

A: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended starting points. This compound is readily soluble in these polar aprotic solvents.[4] A common practice is to prepare a 10-50 mM stock in 100% DMSO, which can then be diluted into your aqueous experimental medium. Be mindful of potential precipitation upon dilution and the final concentration of the organic solvent in your assay.

Q3: How does pH impact the solubility of this compound?

A: The pH of the aqueous medium is the most critical factor governing the solubility of this compound. The molecule is amphoteric, meaning it has both acidic (phenolic hydroxyl) and basic (aromatic amino) functional groups.

  • In acidic conditions (pH < 2): The amino group becomes protonated (-NH₃⁺), forming a more soluble cationic salt.

  • In basic conditions (pH > 9): The hydroxyl group becomes deprotonated (-O⁻), forming a more soluble anionic salt.

  • Near neutral pH (pH ~4-7): The molecule is predominantly in its neutral, least soluble form. This pH-dependent behavior is a cornerstone of solubilization strategies.[5][][7]

Q4: My solution is clear at first but then a precipitate forms. What is happening?

A: This indicates either a delayed precipitation of a supersaturated solution or chemical degradation.

  • Precipitation: This often occurs when a DMSO stock is diluted into an aqueous buffer where the compound's solubility is much lower. The initial clear solution is supersaturated and thermodynamically unstable.

  • Degradation: Benzamide derivatives can be susceptible to degradation in solution.[8] The two primary pathways are hydrolysis of the amide bond (accelerated in strong acid or base) and oxidation of the amino or phenolic hydroxyl groups, which can be catalyzed by light or air.[8][9]

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step solutions to common and complex solubility problems.

Guide 1: Systematic Approach to Solubilization

Before attempting advanced methods, it's crucial to follow a logical workflow. The diagram below outlines a decision-making process for dissolving this compound.

G start Start: Weigh solid This compound direct_dissolve Attempt direct dissolution in aqueous buffer (e.g., PBS pH 7.4) start->direct_dissolve check_dissolved Is solution clear and stable? direct_dissolve->check_dissolved success Success! Proceed with experiment. check_dissolved->success  Yes fail Insoluble or Precipitates check_dissolved->fail No   ph_path Option 1: pH Adjustment fail->ph_path cosolvent_path Option 2: Co-Solvent System fail->cosolvent_path

Caption: Decision workflow for dissolving this compound.

Guide 2: Solubility Enhancement via pH Adjustment

This is the most effective method for ionizable compounds. The strategy is to dissolve the compound in an acidic or basic solution where it is highly soluble and then carefully neutralize it to the desired final pH.

Causality: By shifting the pH far from the isoelectric point, you ionize either the amino or hydroxyl group. The resulting charged species has much stronger ion-dipole interactions with water compared to the neutral molecule, leading to a dramatic increase in solubility.[5][]

  • Preparation:

    • Prepare two stock solutions: 0.1 M HCl and 0.1 M NaOH.

    • Weigh the required amount of this compound powder.

  • Acidic Solubilization (Protonating the Amino Group):

    • Add a small volume of 0.1 M HCl to the powder. Start with a volume calculated to be less than 5% of your final desired volume.

    • Vortex or sonicate briefly. The solid should dissolve to form a clear solution as the cationic salt is formed. If it doesn't dissolve, add another small aliquot of 0.1 M HCl.

  • Basic Solubilization (Deprotonating the Hydroxyl Group):

    • Alternatively, add a small volume of 0.1 M NaOH to the powder.

    • Vortex or sonicate. The solid should dissolve to form the anionic salt.

  • Dilution and Neutralization:

    • Once the compound is fully dissolved, add your target aqueous buffer (e.g., PBS) to bring the solution to ~95% of the final volume.

    • Slowly add 0.1 M NaOH (if you started with acid) or 0.1 M HCl (if you started with base) dropwise while vortexing and monitoring the pH with a calibrated pH meter.

    • Adjust to the final target pH. Caution: Adding the neutralizing agent too quickly can cause localized high concentrations, leading to precipitation.

  • Final Volume Adjustment:

    • Bring the solution to the final volume with your aqueous buffer.

    • Visually inspect for any signs of precipitation (Tyndall effect). A well-prepared solution should be completely clear.

Self-Validation: The key checkpoint is the clarity of the solution after final pH adjustment. If the solution becomes cloudy or hazy, it indicates that the final concentration exceeds the compound's solubility at that specific pH. You must either lower the final concentration or include a co-solvent.

The diagram below illustrates how pH affects the charge state and, consequently, the solubility of the molecule.

G cluster_low_ph Low pH (<2) cluster_neutral_ph Neutral pH (~4-7) cluster_high_ph High pH (>9) low_ph_node Cationic Form (Protonated Amine) -NH3+ sol_high1 High Solubility neutral_ph_node Neutral/Zwitterionic Form (Least Soluble) sol_low Low Solubility high_ph_node Anionic Form (Deprotonated Hydroxyl) -O- sol_high2 High Solubility

Caption: Relationship between pH, ionization state, and solubility.

Guide 3: Using Co-solvents for Formulation

When pH adjustment alone is insufficient or undesirable (e.g., for in vivo studies), co-solvents can be employed.

Causality: Co-solvents like ethanol, PEG 400, or propylene glycol are water-miscible organic solvents. They work by reducing the polarity of the aqueous medium (lowering the dielectric constant). This makes the solvent system more "hospitable" to hydrophobic molecules, reducing the energy penalty of solvation and thereby increasing solubility.[][10]

This protocol describes a common vehicle for preclinical administration.

  • Preparation:

    • Assemble your components: this compound, DMSO, PEG 400, and sterile saline or PBS.

  • Initial Dissolution:

    • Weigh the required amount of compound into a sterile conical tube.

    • Add a minimal volume of DMSO to completely dissolve the compound (e.g., 5-10% of the final volume). Vortex or sonicate until the solution is perfectly clear. This is a critical step.

  • Addition of Co-solvent:

    • Add the co-solvent, such as PEG 400 (e.g., 30-40% of the final volume). Vortex thoroughly to ensure the solution remains homogeneous.

  • Aqueous Dilution:

    • Slowly add the sterile saline or PBS dropwise while continuously vortexing. This is the step where precipitation is most likely to occur. A slow addition rate is essential to prevent the drug from "crashing out."

  • Final Formulation:

    • A common final vehicle composition is 10% DMSO / 40% PEG 400 / 50% Saline. The exact ratios may need to be optimized for your specific concentration.

    • Always inspect the final solution for clarity before use.

Self-Validation: The formulation should remain clear and free of particulates for the duration of the experiment. It is highly recommended to perform a short-term stability check by letting the formulation stand at room temperature for a few hours to ensure no delayed precipitation occurs.

Co-SolventTypical % (v/v)AdvantagesConsiderations
DMSO 5 - 10%Excellent solubilizing powerPotential for toxicity at higher concentrations.
Ethanol 10 - 20%Biocompatible, effectiveCan cause precipitation on dilution; potential for vasodilation.
PEG 400 20 - 50%Low toxicity, good solubilizerCan result in viscous solutions.
Propylene Glycol 10 - 40%Good safety profileLess effective than DMSO or PEG for some compounds.

Stability Considerations

Ensuring the chemical integrity of your compound in solution is as important as achieving initial dissolution.

  • Hydrolytic Stability: The amide bond in this compound can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures, yielding 4-aminosalicylic acid and ammonia.[8][11] For long-term storage, it is best to keep solutions at a neutral pH and refrigerated or frozen.

  • Oxidative Stability: The electron-rich aromatic ring, particularly with the activating amino and hydroxyl groups, is prone to oxidation. This can lead to the formation of colored degradation products.[8] To minimize oxidation:

    • Prepare solutions fresh whenever possible.

    • Use deoxygenated solvents/buffers.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Protect solutions from light by using amber vials or covering tubes with foil.[8]

  • Temperature Effects: While gentle warming can aid in initial dissolution, prolonged exposure to high temperatures can accelerate degradation.[12][13] Conversely, storing concentrated solutions at low temperatures may cause the compound to precipitate. Always re-dissolve and check for clarity after thawing frozen stocks.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide.
  • Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
  • PubChemLite. (n.d.). This compound (C7H8N2O2).
  • Lahiri, S. C., & Pal, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
  • Pharmacompass. (n.d.). 4-Amino-2-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Chemistry.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Al-Obaidi, H., & Bucko, M. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5147, Salicylamide.
  • ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
  • Wimley, W. C., & White, S. H. (1992). Temperature dependence of amino acid hydrophobicities.
  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.

Sources

Technical Support Center: Preventing the Degradation of 4-Amino-2-hydroxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this molecule in solution. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design robust experiments and ensure the integrity of your results. This compound possesses three key functional groups—an aromatic amine, a phenolic hydroxyl, and a primary amide—that render it susceptible to degradation. Understanding and controlling the factors that influence these groups is paramount for its successful application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability questions that are critical to understanding the behavior of this compound in a laboratory setting.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is primarily susceptible to two major degradation pathways: oxidative degradation and hydrolysis.[1][2]

  • Oxidative Degradation: The molecule's aromatic ring is activated by two electron-donating groups: the 4-amino (-NH₂) group and the 2-hydroxyl (-OH) group. This high electron density makes the ring and the functional groups themselves highly susceptible to oxidation.[1] This can be initiated by dissolved atmospheric oxygen, trace metal ions, or exposure to light. Oxidative degradation is often the cause of solution discoloration (e.g., turning yellow or brown) as colored quinone-imine or polymeric species are formed.

  • Hydrolysis: The amide bond (-CONH₂) is vulnerable to cleavage under both acidic and basic conditions.[3][4] This reaction, catalyzed by H⁺ or OH⁻ ions, results in the formation of 4-amino-2-hydroxybenzoic acid and ammonia. The rate of hydrolysis is significantly accelerated at pH values outside the neutral range.[1][4]

Q2: How does the pH of a solution critically affect the stability of this compound?

A2: The pH is arguably the most critical factor to control. As mentioned, both strongly acidic and strongly basic conditions will catalyze the hydrolysis of the amide linkage.[1][4] To minimize degradation, maintaining the solution pH within a neutral range (approximately pH 6.0-8.0 ) is strongly recommended.[1] The use of a suitable buffer system (e.g., phosphate or acetate, depending on the experimental context) is essential for maintaining a stable pH, especially during long-term experiments or when small volumes of acidic or basic reagents are added.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic amine and phenolic functionalities are often photosensitive.[1][5] Exposure to light, particularly UV radiation, can provide the energy needed to initiate photo-oxidative processes or other photochemical reactions like photo-Fries rearrangements. Therefore, it is imperative to protect solutions of this compound from light at all times. This can be achieved by using amber glass vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during handling.[6][7]

Q4: What are the optimal storage conditions for solutions of this compound?

A4: Optimal storage is multifaceted and involves controlling temperature, light, and atmospheric exposure.

  • Temperature: To slow down the kinetics of all potential degradation reactions, solutions should be stored at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing the solution at -20°C or -80°C is recommended.[6] It is best practice to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light: As detailed in Q3, all solutions must be protected from light.[1]

  • Atmosphere: To mitigate oxidative degradation, the removal of dissolved oxygen from the solvent prior to use is a critical step. This can be accomplished by sparging the solvent with an inert gas like nitrogen or argon. For highly sensitive applications, overlaying the solution headspace with an inert gas before sealing the container can provide additional protection.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: My solution of this compound is turning yellow/brown.
  • Observation: An initially colorless solution develops a distinct color over a period of minutes to hours.

  • Probable Cause: This is a classic indicator of oxidative degradation .[1] The amino and/or phenolic groups are being oxidized, leading to the formation of highly conjugated, colored byproducts.

  • Causality & Solutions:

    • Oxygen Exposure: Your solvent likely contains dissolved oxygen.

      • Action: Prepare fresh solutions using solvents that have been de-gassed by sparging with nitrogen or argon for 15-30 minutes.

    • Light Exposure: The solution was likely exposed to ambient or UV light, which catalyzed the oxidation.

      • Action: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil.[1] Ensure all subsequent handling is done under subdued lighting.

    • Contaminants: Trace metal ions in the solvent or from glassware can catalyze oxidation.

      • Action: Use high-purity, HPLC-grade solvents and ensure all glassware is scrupulously clean.

Issue 2: HPLC analysis shows a rapid loss of purity and the appearance of new peaks.
  • Observation: A chromatogram of a freshly prepared standard looks good, but a sample analyzed hours later shows a significant decrease in the main peak area and the emergence of one or more new peaks.

  • Probable Causes: This points to either amide hydrolysis or oxidative degradation .

  • Causality & Solutions:

    • pH Instability (Hydrolysis): If a new peak appears with a retention time corresponding to 4-amino-2-hydroxybenzoic acid, hydrolysis is the likely culprit. The pH of your unbuffered solution may have drifted.

      • Action: Verify the pH of your solution. Prepare all future solutions using a buffer system to maintain a stable pH between 6.0 and 8.0.[1]

    • Oxidation: If multiple new peaks appear or if the solution is also discolored, oxidation is a strong possibility.

      • Action: Implement all the solutions from Issue 1 (use de-gassed solvents, protect from light).

    • Self-Validation: To confirm the identity of the degradation peaks, a forced degradation study is the authoritative approach. Briefly exposing the compound to dilute acid, base, and an oxidizing agent (like H₂O₂) will generate the primary degradation products, which can then be matched to the unknown peaks in your sample.[2][3]

Issue 3: I am seeing poor reproducibility in my bioassay results.
  • Observation: The same concentration of this compound yields inconsistent results in experiments run on different days or even several hours apart.

  • Probable Cause: The active concentration of your compound is not consistent due to ongoing, unmanaged degradation. The compound is degrading in your stock solution or even in the assay medium over the course of the experiment.

  • Causality & Solutions:

    • Stock Solution Integrity: The stock solution is degrading between uses.

      • Action: Implement a rigorous stock solution protocol. Prepare a concentrated stock in a suitable, de-gassed solvent (like DMSO or ethanol), create single-use aliquots in amber vials, overlay with nitrogen, and store at -80°C.[6] Thaw a fresh aliquot for each experiment.

    • Assay Medium Instability: The compound is degrading after being diluted into the aqueous assay buffer.

      • Action: Ensure your final assay medium is buffered to a stable pH (6.0-8.0). If the assay runs for an extended period, consider the stability of the compound under the specific assay conditions (e.g., 37°C, presence of media components that could be pro-oxidant). A time-course stability study in the final assay medium is recommended.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for preparing and analyzing this compound.

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize both hydrolysis and oxidation from the outset.

  • Solvent Selection: Choose a high-purity (HPLC or ACS grade) solvent in which the compound is readily soluble (e.g., DMSO, Ethanol).

  • Solvent Preparation: De-gas the chosen solvent by sparging with a steady stream of inert gas (nitrogen or argon) for at least 20 minutes.

  • Weighing: Accurately weigh the desired amount of this compound solid in a clean container.

  • Dissolution: Add the de-gassed solvent to the solid to achieve the target concentration. Mix gently to dissolve. Perform this step under subdued light.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use volumes in amber glass vials or cryovials.

  • Inert Overlay: Before sealing each vial, gently flush the headspace with nitrogen or argon gas.

  • Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.[6]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding degradation pathways and developing a truly stability-indicating analytical method.[2]

  • Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[1]

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.[1]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at intervals and dilute for analysis.[2]

  • Photolytic Degradation: Expose a solution in a quartz cuvette to a UV lamp (e.g., 254 nm). Wrap a control sample in foil. Analyze both samples at regular intervals.[1]

  • Thermal Degradation: Store a sealed vial of the stock solution in an oven at 80°C for 48 hours and analyze.[2]

  • Analysis: Analyze all samples by HPLC-UV or LC-MS to identify degradation products and establish the degradation profile.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method provides a baseline for separating this compound from its potential degradation products. Method optimization will be required.

ParameterTypical Condition
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold 2 min, return to 5% B
Flow Rate 1.0 mL/min[8]
Column Temp. 30°C
Injection Vol. 10 µL
Detection λ 254 nm and 300 nm (monitor multiple wavelengths)[8]
Section 4: Visualizations & Data Summary
Diagrams

cluster_main This compound cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Primary Degradation Products mol C₇H₈N₂O₂ stress Light (UV) Oxygen Extreme pH (H⁺ / OH⁻) Heat oxidation Oxidative Degradation stress->oxidation O₂, hv hydrolysis Amide Hydrolysis stress->hydrolysis H⁺ / OH⁻ ox_prod Colored Quinone-imines & Polymeric Species oxidation->ox_prod hy_prod 4-Amino-2-hydroxybenzoic Acid + Ammonia hydrolysis->hy_prod

Caption: Primary degradation pathways for this compound.

start Observation: Solution Instability (e.g., color change, purity loss) check_light Is the solution protected from light? start->check_light check_ph Is the solution pH buffered (pH 6-8)? check_light->check_ph Yes action_light Action: Use amber vials, work in subdued light. check_light->action_light No check_o2 Was the solvent de-gassed? check_ph->check_o2 Yes action_ph Action: Use a suitable buffer system. check_ph->action_ph No action_o2 Action: Sparge solvent with N₂/Ar before use. check_o2->action_o2 No retest Prepare fresh solution and re-analyze check_o2->retest Yes action_light->retest action_ph->retest action_o2->retest

Caption: Troubleshooting workflow for investigating solution instability.

Table 1: Summary of Stability Factors and Mitigation Strategies
FactorRiskCausal MechanismRecommended Mitigation Strategy
pH HighAmide hydrolysis is catalyzed at pH values outside the neutral range.[4]Maintain solution pH between 6.0 and 8.0 using a suitable buffer system.[1]
Light HighPhotons provide activation energy for oxidative and other photochemical reactions.[5]Handle and store solutions in amber glass vials or containers wrapped in foil.[1][6]
Oxygen HighThe electron-rich aromatic ring is highly susceptible to oxidation by dissolved O₂.[1]Use solvents de-gassed with an inert gas (N₂, Ar). Store sensitive solutions under an inert headspace.
Temperature MediumHigher temperatures increase the rate of all chemical degradation reactions.[2]Store solutions at 2-8°C (short-term) or -20°C / -80°C (long-term) in single-use aliquots.[6]
Solvent Purity MediumImpurities (e.g., peroxides, metal ions) can act as catalysts for degradation.Use high-purity, HPLC-grade solvents from reputable sources.
References
  • Vertex AI Search. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344.
  • BenchChem. (2025). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
  • ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Biosynth. (2021). Safety Data Sheet for 4-Acetylamino-2-hydroxybenzoic acid.
  • Sharkey, W. H., & Mochel, W. E. (n.d.). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Stability and Degradation.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Hydroxybenzamide.
  • MedChemExpress. (n.d.). Salicylamide (2-Hydroxybenzamide).
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of N-(2-aminoethyl)-2-hydroxybenzamide.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Effective purification techniques for crude 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-hydroxybenzamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the effective purification of this compound. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work.

Introduction: The Challenge of Purity

This compound is a valuable building block characterized by its trifunctional nature: a basic aromatic amine, a weakly acidic phenolic hydroxyl group, and a neutral amide. This complexity, while synthetically useful, presents unique purification challenges. Common issues include the removal of starting materials, isomeric impurities, and colored degradation products arising from the compound's inherent sensitivity to oxidation and hydrolysis.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities are typically process-related or degradation-related.

  • Process-Related Impurities: These depend on your synthetic route. A common synthesis involves the carboxylation of m-aminophenol. Potential impurities could include unreacted m-aminophenol, isomeric byproducts (e.g., 4-amino-2-hydroxybenzoic acid if hydrolysis occurs), or reagents from previous steps.

  • Degradation-Related Impurities: The 4-amino group is highly susceptible to oxidation, which forms colored quinone-like species, resulting in a crude product that may be tan, brown, or even purple.[1] The amide bond can undergo hydrolysis under harsh acidic or basic conditions, yielding 4-amino-2-hydroxybenzoic acid.[1][2]

Q2: My crude product is highly colored. What is the cause and what is the first step I should take?

A2: The color is almost certainly due to the oxidation of the aromatic amine.[1] This is a very common issue with aminophenol derivatives.

  • Causality: Exposure to air (oxygen), light, or trace metal impurities can catalyze this oxidation.

  • Immediate Action: Before attempting more complex methods like chromatography, an activated charcoal (decolorizing carbon) treatment is often effective. This is typically performed on a solution of the crude product in a suitable solvent prior to recrystallization. Be aware that charcoal can also adsorb your product, so use the minimum amount necessary and expect some yield loss.

Q3: What are the key stability concerns for this compound during purification and storage?

A3: The primary stability concerns are oxidation and hydrolysis.

  • Oxidation: As mentioned, the 4-amino group is sensitive. When working with solutions, consider using deoxygenated solvents and maintaining an inert atmosphere (e.g., nitrogen or argon), especially if heating for extended periods.[1]

  • Hydrolysis: The amide linkage is susceptible to cleavage. Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.[1][2] For long-term storage, keep the solid material in a tightly sealed container, protected from light, and preferably at a reduced temperature (-20°C is recommended).

Q4: How do the functional groups of this compound influence its solubility?

A4: The molecule's solubility is a balance of polar and non-polar characteristics.

  • Polar Groups: The amine (-NH2), hydroxyl (-OH), and amide (-CONH2) groups can participate in hydrogen bonding, which promotes solubility in polar protic solvents like water, ethanol, and methanol.[3]

  • Non-Polar Group: The benzene ring imparts hydrophobic character, limiting aqueous solubility but promoting solubility in organic solvents.

  • pH-Dependence: Solubility is highly dependent on pH. In acidic solutions, the basic amino group is protonated (-NH3+), forming a salt that is significantly more water-soluble.[4] In strongly basic solutions, the phenolic hydroxyl is deprotonated (-O-), also forming a water-soluble salt.[4]

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Issue 1: Low Yield After Recrystallization

Observation: You experience a significant loss of material after performing a single-solvent recrystallization.

Potential Cause Scientific Rationale & Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent dissolves the compound poorly at low temperatures but completely at high temperatures. If your product is too soluble at room temperature, you will lose a substantial amount in the mother liquor. Action: Perform a systematic solvent screen with small amounts of crude material. Test a range of solvents (see table below).
Using Too Much Solvent Using an excessive volume of solvent will keep more of your product dissolved, even upon cooling, thus reducing the recovered yield. Action: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.
Premature Crystallization If the solution cools too quickly during filtration (e.g., in the funnel), product will crystallize along with the impurities you are trying to remove. Action: Pre-heat your filtration apparatus (funnel, filter flask) and use a hot solvent for rinsing. Filter the hot solution as quickly as possible.
Product Adsorption If you used decolorizing charcoal, it may have adsorbed a significant amount of your product. Action: Use the minimum effective amount of charcoal (e.g., 1-2% w/w relative to your crude product). A hot filtration to remove the charcoal is essential.

Note: Experimental determination is required as precise solubility data for this compound is not widely published. This serves as a starting guide based on its structure.

SolventPolarityExpected Behavior
WaterHighGood candidate. Likely low solubility in cold water, increasing significantly with heat.
Ethanol / MethanolMedium-HighMay be too soluble even when cold. Good candidate for a two-solvent system with water or a non-polar solvent.
Ethyl AcetateMediumPossible candidate. Check solubility at hot and cold temperatures.
AcetoneMediumOften a very strong solvent; may be difficult to achieve good crystal recovery.
Toluene / HexanesLowUnlikely to be a good primary solvent; may be useful as an anti-solvent in a two-solvent system.
Issue 2: Persistent Impurities After Recrystallization (Multiple Spots on TLC)

Observation: Your "purified" solid still shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating impurities remain.

Potential Cause Scientific Rationale & Troubleshooting Steps
Co-crystallization The impurity may have very similar solubility properties to your product in the chosen solvent, causing it to crystallize out alongside it. Action: Try a different recrystallization solvent or a two-solvent system. Alternatively, a more powerful technique like acid-base extraction or column chromatography is required.
Isomeric Impurity Isomers often have very similar physical properties, making separation by simple recrystallization difficult. Action: Acid-base extraction can exploit subtle pKa differences. Column chromatography is often the most effective method for separating isomers.
Degradation During Purification If you heated the solution for too long or under harsh conditions (e.g., wrong pH), the product may have degraded, creating new impurities. Action: Minimize heating time. If using an aqueous solution, ensure the pH is near neutral.[1]
Issue 3: Product "Oils Out" Instead of Crystallizing

Observation: Upon cooling the recrystallization solution, a liquid/oily phase separates instead of solid crystals.

Potential Cause Scientific Rationale & Troubleshooting Steps
High Impurity Level Impurities can depress the melting point of the mixture, leading to the separation of a low-melting eutectic mixture or an oil. Action: The crude material may be too impure for direct recrystallization. Perform an initial purification step, such as an acid-base extraction, to remove the bulk of the impurities first.
Solution is Supersaturated If the solution is too concentrated or cools too rapidly, the kinetics may favor the formation of an oil over an ordered crystal lattice. Action: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also help initiate proper crystallization.
Incorrect Solvent The solvent may be too "good" at dissolving the compound, even at lower temperatures. Action: Try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly. This is the basis of a two-solvent recrystallization.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique is highly effective for this compound as it leverages the compound's amphoteric nature to separate it from neutral, acidic, or basic impurities.[4][5]

Objective: To isolate the amphoteric product from non-ionizable (neutral) impurities and strongly acidic/basic impurities.

Workflow Diagram:

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation of Basic Impurities cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Isolation start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract1 Extract with dilute HCl (aq) start->extract1 sep1 Separatory Funnel extract1->sep1 org1 Organic Layer 1: Neutral & Acidic Impurities sep1->org1 Remains aq1 Aqueous Layer 1: Product as Hydrochloride Salt (R-NH3+Cl-) sep1->aq1 Extracts basify Adjust Aq. Layer 1 to pH ~8-9 with dilute NaOH or NaHCO3 aq1->basify extract2 Extract back into fresh Organic Solvent basify->extract2 sep2 Separatory Funnel extract2->sep2 aq2 Aqueous Layer 2: (Discard) sep2->aq2 org2 Organic Layer 2: Contains Purified Product sep2->org2 final Dry (Na2SO4), Filter, & Evaporate Solvent org2->final pure Pure this compound final->pure

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid (e.g., 1 M HCl).[6] The basic amino group will be protonated, and your product will move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , as this contains your product. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO3) with stirring until the pH is approximately 8-9.[4] You should see the neutral product precipitate or form a cloudy suspension as it is no longer a salt.

  • Back-Extraction: Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the separatory funnel and shake thoroughly. The now-neutral product will be extracted back into the organic layer, leaving any water-soluble salts behind.

  • Isolation: Separate the layers again. Collect the organic layer containing your purified product. Wash it with brine (saturated NaCl solution) to remove excess water, dry it over an anhydrous drying agent (like Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Purification via Recrystallization

Objective: To purify the solid product based on differences in solubility between the product and impurities in a given solvent at different temperatures.

Workflow Diagram:

G A Place Crude Solid in Flask B Add Minimum Volume of Hot Solvent to Just Dissolve Solid A->B C Optional: Add Charcoal, Keep Hot (5 min), Hot Filter B->C If colored D Allow Solution to Cool Slowly to Room Temperature B->D If not colored C->D E Cool Further in Ice Bath to Maximize Crystal Formation D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Standard workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior screening (see Table 1). A good choice is often water or an ethanol/water mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue to add the hot solvent in small portions until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent. Confirm purity by melting point analysis and TLC.

References

  • SIELC Technologies. (n.d.). Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column.
  • Wikipedia. (2023). Acid–base extraction.
  • Biosynth. (n.d.). This compound.
  • BenchChem. (2025). Solubility profile of 4-Hydroxybenzamide in different solvents.
  • BenchChem. (2025). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
  • BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • BenchChem. (2025). Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Stability and Degradation.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • University of California, Davis. (n.d.). Liquid/liquid Extraction.
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.

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Technical Support Center: Troubleshooting HPLC Separation Methods for 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for the common challenges encountered when developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 4-Amino-2-hydroxybenzamide. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and build robust, reliable analytical methods.

Part 1: Foundational Knowledge - Understanding Your Analyte

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a polar molecule with both acidic and basic functional groups, which dictates its behavior in a reversed-phase system.

Q: What are the key physicochemical properties of this compound that affect HPLC separation?

A: The chromatographic behavior of this compound is governed by its structure, which includes a polar aromatic system, a basic primary amine (-NH₂), an acidic phenolic hydroxyl (-OH), and a neutral amide (-CONH₂). These features make mobile phase pH a critical parameter for controlling retention and peak shape.

Table 1: Physicochemical Properties of this compound

Property Value / Estimate Significance in HPLC Method Development
Molecular Formula C₇H₈N₂O₂ Basic information for mass calculations.
Molecular Weight 152.15 g/mol Essential for preparing standard solutions of known molarity.
pKa (Estimated) ~3-4 (for the aromatic amine) ~9-10 (for the phenolic hydroxyl) The most critical parameter. The mobile phase pH must be controlled to keep the analyte in a single ionic state to ensure sharp, symmetrical peaks.[1][2]
logP (Predicted) -0.4[3] The negative logP value indicates high polarity, suggesting that the compound will have low retention on a standard C18 column with high aqueous mobile phase compositions.

| Solubility | Low solubility in water; more soluble in organic solvents like DMSO and Ethanol.[4] | Crucial for preparing sample diluents. The sample solvent should be compatible with the mobile phase to prevent peak distortion.[5][6] |

Part 2: Common Troubleshooting Scenarios (FAQs)

This section addresses the most frequent issues encountered during the analysis of this compound, providing diagnostic steps and robust solutions.

Peak Shape Issues

Q1: My peak for this compound is tailing severely. What is the cause and how do I fix it?

A: Peak tailing is the most common issue for this type of molecule and is almost always caused by secondary interactions between the basic amino group and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][8] This secondary retention mechanism leads to a portion of the analyte molecules being held more strongly, resulting in a skewed peak.[8][9]

Here is a systematic approach to eliminate peak tailing:

  • Optimize Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanol groups. By lowering the mobile phase pH to between 2.5 and 3.0, the silanols become fully protonated (Si-OH), minimizing their ability to interact with the protonated amine (R-NH₃⁺).[8]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups compared to older columns. Using a column with robust end-capping will further shield the analyte from these active sites.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[10][11] To diagnose this, inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column.

  • Minimize Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[7]

start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.0 using Formic or Phosphoric Acid check_pH->adjust_pH No check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a high-purity end-capped C18 or Phenyl column check_column->change_column No check_overload Inject a 10x Diluted Sample. Does peak shape improve? check_column->check_overload Yes change_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_dead_volume Check for extra-column dead volume (tubing, fittings) check_overload->check_dead_volume No resolved Problem Resolved reduce_load->resolved minimize_volume Use shorter, narrower ID tubing. Ensure proper fittings. check_dead_volume->minimize_volume minimize_volume->resolved

Caption: Troubleshooting workflow for peak tailing.

Q2: I am observing peak fronting. What are the common causes?

A: Peak fronting is less common for this analyte but can occur. The primary causes are typically:

  • Sample Overload: While mass overload often causes tailing, severe concentration overload can lead to fronting.[12] The solution is to reduce the injection volume or dilute the sample.[11]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 95% water), the analyte band will spread improperly at the column inlet.[5][6] Always try to dissolve your sample in the initial mobile phase.

  • Low Temperature: Operating at temperatures that are too low can sometimes contribute to peak fronting.[6] Ensure your column oven is set to a stable temperature, typically between 25-40°C.

Q3: Why is my peak splitting or showing shoulders?

A: Split or shouldered peaks suggest that the analyte is experiencing two different environments or that an unresolved impurity is present.

  • Co-eluting Impurity: The most likely cause is an impurity or degradant that is not fully resolved.[8] To confirm, change the detection wavelength. If the peak shape or area ratio changes, a co-elution is occurring. Improving the separation is necessary (see Q4).

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to travel through two different paths.[11] Try back-flushing the column (if the manufacturer permits) or replace the frit.[7] Using an in-line filter or guard column is the best preventative measure.[7][13]

  • Sample Solvent Incompatibility: As with peak fronting, dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion and splitting.[5][6]

Resolution & Selectivity

Q4: I have poor resolution between this compound and an impurity. How can I improve it?

A: Improving resolution requires manipulating the selectivity (α) or efficiency (N) of the separation.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier: Change the percentage of acetonitrile or methanol. A lower percentage of organic solvent will increase the retention of both peaks, potentially improving their separation.

    • Switch Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties and interactions.

    • pH Optimization: Small adjustments to the mobile phase pH can change the ionization and retention of ionizable impurities, thereby improving selectivity.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. A phenyl column, for example, offers different selectivity (pi-pi interactions) compared to a standard C18 column and may be effective for separating aromatic compounds.[14][15]

  • Use a Gradient: A gradient elution, where the percentage of organic solvent is increased over time, can sharpen peaks and improve the resolution of complex mixtures.[10]

Retention & Reproducibility

Q5: My retention time is shifting between injections. What should I check?

A: Drifting retention times are a sign of an unstable system.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, especially when switching mobile phases.[12]

  • Mobile Phase Issues:

    • Preparation: If using a buffered mobile phase, ensure it is prepared fresh daily and that the pH is consistent.[11] Volatile components (like formic acid or TEA) can evaporate over time, changing the mobile phase composition.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.[10]

  • Temperature Fluctuations: An unstable column temperature will cause retention times to drift. Use a column oven to maintain a consistent temperature.[12][15]

  • System Leaks: Check for any leaks in the system, as this will cause pressure drops and affect the flow rate.[6]

Part 3: Advanced Method Development

Q8: How do I perform a forced degradation study to ensure my method is stability-indicating?

A: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products.[16] Forced degradation (or stress testing) is the process of intentionally degrading the API to generate these products and prove the method's specificity.[17][18]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework. The goal is typically to achieve 5-20% degradation of the API.

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Add 1M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60-80°C for several hours. The amide bond is susceptible to alkaline hydrolysis.[19]

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Stress: Heat the solid powder and a solution at a high temperature (e.g., 105°C).

    • Photolytic Stress: Expose the solution to UV light (e.g., in a photostability chamber).

  • Neutralization & Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples before diluting to the target concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using your developed HPLC method with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Specificity: Demonstrate that the main analyte peak is resolved from all degradation product peaks.

    • Peak Purity: Use the PDA detector to assess the peak purity of the this compound peak in the stressed samples. The purity angle should be less than the purity threshold.

    • Mass Balance: Account for the decrease in the API peak area with the increase in degradant peak areas.

Table 2: Typical Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Typical Duration Potential Degradation Pathway
Acidic Hydrolysis 0.1 - 1M HCl 2 - 24 hours at 60-80°C Hydrolysis of the amide group.
Alkaline Hydrolysis 0.1 - 1M NaOH 1 - 12 hours at 60-80°C Hydrolysis of the amide group.[19]
Oxidation 3 - 30% H₂O₂ 2 - 48 hours at RT Oxidation of the amino or phenolic group.
Thermal Dry Heat / Solution 24 - 72 hours at 80-105°C General decomposition.

| Photolytic | UV/Visible Light | Per ICH Q1B guidelines | Photodegradation. |

start Goal: Optimize Mobile Phase pH pKa Estimate pKa values: Amine ~3-4 Phenol ~9-10 start->pKa select_range Select pH range to ensure a single ionic species. Ideal range: pH 2.5 - 3.0 pKa->select_range rationale Rationale: Protonates amine (R-NH3+) Suppresses silanol ionization (Si-OH) Phenol remains neutral (R-OH) select_range->rationale prepare_buffers Prepare buffered mobile phases at pH 2.5, 3.0, and 3.5 (e.g., with 20mM Phosphate or Formate) select_range->prepare_buffers run_exp Inject analyte at each pH condition prepare_buffers->run_exp eval Evaluate Peak Shape and Retention Time run_exp->eval decision Select pH with best symmetry and adequate retention eval->decision optimal Optimal pH Found decision->optimal Good Shape & Retention adjust Adjust organic modifier % to fine-tune retention decision->adjust Good Shape, Poor Retention adjust->optimal

Caption: Workflow for mobile phase pH optimization.

References

  • Benchchem.
  • Benchchem. Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • NIH PubChem. 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Waters.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • Biosynth. This compound | 5985-89-7 | FAA98589.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • HPLC Troubleshooting Guide.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Restek. [22]Troubleshooting HPLC- Tailing Peaks.
  • uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • Industry news.
  • Phenomenex.
  • Benchchem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Moravek.
  • Phenomenex. Common HPLC Problems & How to Deal With Them.
  • uHPLCs. Top 10 Common HPLC Problems and How to Fix Them.
  • YouTube.
  • Benchchem. Solubility profile of 4-Hydroxybenzamide in different solvents.
  • Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
  • Open Access Journals.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Benchchem. A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide.
  • NIH. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form.
  • Biosciences Biotechnology Research Asia.
  • ResearchGate.
  • NIH.
  • PubChemLite. This compound (C7H8N2O2).
  • analysis of amino acids by high performance liquid chrom
  • Phenomenex. Guide to Choosing the Correct HPLC Solvent.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Organic Chemistry D
  • NIH PubChem. 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid | C14H13NO6.
  • PubMed.

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Identifying and minimizing interference in biological assays with 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-hydroxybenzamide. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and minimize potential interference in your biological assays. As scientists, we recognize that robust and reliable data is the cornerstone of discovery. This document aims to equip you with the knowledge to proactively address challenges and ensure the integrity of your experimental results.

Introduction to this compound and Assay Interference

This compound is a small organic molecule with potential applications in various biological studies. Its chemical structure, featuring an aromatic amine, a hydroxyl group, and a benzamide moiety, confers specific physicochemical properties that can be both advantageous for its intended biological activity and a source of interference in common assay formats.

Assay interference by small molecules is a significant challenge in drug discovery and biomedical research, often leading to false-positive or false-negative results.[1][2] Understanding the potential mechanisms of interference is the first step toward mitigating these effects. Common sources of interference include:

  • Optical Interference: Compounds that absorb light or fluoresce at the same wavelengths used for assay readout.[2][3]

  • Chemical Reactivity: Molecules that react with assay reagents, such as enzymes, substrates, or detection labels.[4]

  • Colloidal Aggregation: Formation of microscopic aggregates that can sequester and non-specifically inhibit enzymes.[2]

  • Metal Chelation: Compounds that bind essential metal ions required for enzyme function.

  • Biological Activity: Unintended off-target effects on cellular pathways or assay components.

This guide will delve into the specific ways this compound might interfere with your assays and provide practical solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and troubleshooting potential assay interference.

PropertyValueSource/Comment
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
CAS Number 5985-89-7[5]
Predicted LogP 0.9[6] A low LogP suggests good aqueous solubility, which may reduce the likelihood of aggregation-based interference.
Predicted pKa ~10.5[7] Based on a structurally similar compound, diacetylmonoximehydrazide-4-hydroxybenzaldehyde. The acidic proton is likely the hydroxyl group. This value indicates that the compound will be predominantly in its neutral form at physiological pH.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered when working with this compound in a practical, question-and-answer format.

Part 1: Identifying the Source of Interference

Q1: My fluorescence-based assay shows a high signal in the presence of this compound, even in my no-enzyme control. What could be the cause?

A1: This strongly suggests that this compound itself is fluorescent at the excitation and emission wavelengths of your assay. Aromatic amines and phenols are classes of compounds known to exhibit fluorescence.[8]

Troubleshooting Workflow for Suspected Fluorescence Interference

A High signal in no-enzyme control B Run a spectral scan of this compound A->B C Does the compound's excitation/emission overlap with the assay's wavelengths? B->C D YES: Intrinsic fluorescence is the likely cause. C->D Overlap E NO: Consider other interference mechanisms (e.g., contamination, reagent instability). C->E No Overlap F Implement mitigation strategies (see Q2). D->F

Caption: Workflow to diagnose fluorescence interference.

Experimental Protocol: Measuring Compound Autofluorescence

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your primary assay.

  • Use a multi-well plate (black plates are recommended for fluorescence assays to minimize well-to-well crosstalk).

  • Include wells with assay buffer only as a background control.

  • Read the plate using a plate reader at the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: A concentration-dependent increase in signal in the absence of any other assay components confirms autofluorescence.

Q2: I've confirmed that this compound is autofluorescent. How can I modify my assay to get reliable data?

A2: You have several options to mitigate autofluorescence:

  • Wavelength Shift: If your plate reader and assay reagents allow, shift the excitation and/or emission wavelengths to a region where the compound's fluorescence is minimal.

  • Time-Resolved Fluorescence (TRF): If available, TRF can distinguish between the short-lived fluorescence of the compound and the long-lived fluorescence of a lanthanide-based probe.

  • Background Subtraction: For each concentration of the compound tested, run a parallel well without a key assay component (e.g., enzyme or substrate) and subtract this background fluorescence from your experimental wells. This is often the most practical solution.

  • Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.

Q3: My enzyme activity is consistently lower in the presence of this compound, but I don't observe any optical interference. What other mechanisms should I investigate?

A3: In the absence of optical interference, you should consider the following possibilities:

  • Direct Enzyme Inhibition: The compound may be a genuine inhibitor of your target enzyme.

  • Chemical Reactivity: this compound could be reacting with essential assay components.

  • Colloidal Aggregation: At higher concentrations, the compound might form aggregates that non-specifically inhibit the enzyme.

  • Metal Chelation: If your enzyme requires a metal cofactor, the compound might be sequestering it.

Decision Tree for Non-Optical Interference

A Decreased enzyme activity with no optical interference B Perform a detergent counter-screen (e.g., 0.01% Triton X-100). A->B C Is the inhibitory effect significantly reduced? B->C D YES: Aggregation is the likely cause. C->D Reduced Inhibition E NO: Proceed to test for reactivity and chelation. C->E No Change F Run pre-incubation studies and check for time-dependent inhibition. E->F G Is inhibition time-dependent? F->G H YES: Suggests covalent modification (reactivity). G->H Time-Dependent I NO: Consider metal chelation or reversible inhibition. G->I Not Time-Dependent J Does your enzyme require a metal cofactor? I->J K YES: Test for rescue with excess metal ions. J->K Yes L NO: Likely a reversible inhibitor. J->L No

Caption: Troubleshooting non-optical assay interference.

Part 2: Minimizing and Mitigating Interference

Q4: How do I perform a detergent counter-screen to test for aggregation?

A4: This is a straightforward and effective method to identify aggregation-based inhibitors.

Experimental Protocol: Detergent Counter-Screen

  • Prepare two sets of assay buffers: one with and one without a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Run your standard enzyme inhibition assay in parallel using both buffers.

  • Generate dose-response curves for this compound in both conditions.

  • Analyze the results: A significant rightward shift in the IC₅₀ value (indicating a loss of potency) in the presence of the detergent is a strong indicator of aggregation-based inhibition.[3]

Q5: My enzyme requires a metal cofactor (e.g., Zn²⁺, Mg²⁺). How can I test for interference by metal chelation?

A5: The salicylamide and catechol-like functionalities in this compound and its potential metabolites suggest it could chelate metal ions.

Experimental Protocol: Metal Chelation Assay

  • Establish the optimal concentration of the metal cofactor for your enzyme.

  • Perform your enzyme inhibition assay with a fixed concentration of this compound that shows significant inhibition.

  • In a parallel set of experiments, add an excess of the specific metal cofactor (e.g., 10- to 100-fold higher than the standard concentration).

  • Analyze the results: If the inhibitory effect of this compound is reversed or significantly reduced by the addition of excess metal ions, this points to metal chelation as the mechanism of interference.

Q6: What if I suspect chemical reactivity is the issue?

A6: Chemical reactivity can be more challenging to definitively prove, but certain experimental designs can provide strong evidence.

Experimental Protocol: Pre-incubation and Time-Dependency Studies

  • Pre-incubate the enzyme with this compound for varying periods (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

  • Compare the dose-response curves from each pre-incubation time.

  • Analyze the results: A time-dependent increase in inhibition (a leftward shift in the IC₅₀ curve with longer pre-incubation) suggests a covalent or slow-binding interaction, which is a hallmark of chemical reactivity.[4]

Frequently Asked Questions (FAQs)

Q: Can impurities in my sample of this compound be a source of interference?

A: Absolutely. It is crucial to ensure the purity of your compound. Impurities from the synthesis or degradation products can have their own interference properties. If you suspect this, consider re-purifying your compound or obtaining a sample from a different, reputable supplier and re-testing.

Q: At what concentration is interference by this compound more likely to occur?

A: Many interference phenomena, particularly aggregation, are more pronounced at higher concentrations (typically in the micromolar range). If you observe activity only at high concentrations, it is essential to perform the counter-screens described above.

Q: What is an "orthogonal assay" and why is it important?

A: An orthogonal assay is a secondary assay that measures the same biological endpoint but uses a different detection technology.[2] For example, if your primary screen is fluorescence-based, an orthogonal assay could be based on absorbance, luminescence, or a label-free technology. Confirming activity in an orthogonal assay significantly increases confidence that the observed effect is genuine and not an artifact of the primary assay technology.

Q: Are there any databases or computational tools to predict assay interference?

A: Yes, several "Pan-Assay Interference Compounds" (PAINS) filters and other computational tools are available to flag compounds with substructures known to be associated with assay interference.[1][9] While these tools are not infallible, they can be a useful first step in identifying potentially problematic compounds.

Conclusion

Navigating the complexities of assay interference is a critical skill for any researcher. By understanding the potential mechanisms of interference for this compound and employing the systematic troubleshooting strategies outlined in this guide, you can enhance the quality and reliability of your data. Always approach unexpected results with a critical eye and use the appropriate controls and counter-screens to validate your findings.

References

  • The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2- Ylidene]Hydrazinylidene}Methyl]Phenol Were Determined In A Mixed Solvent System. [Link]
  • PubChem. 4-amino-N-hydroxybenzamide. [Link]
  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006). Topics in fluorescence spectroscopy: volume 9: advanced concepts in fluorescence sensing part B: macromolecular sensing. Springer Science & Business Media.
  • PubChem. 4-Amino-2-hydroxybenzaldehyde. [Link]
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290.
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: hydrophobic, electronic, and steric constants. American Chemical Society.
  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening.

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Technical Support Center: Enhancing the Long-Term Stability of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2-hydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for increasing the long-term stability of this compound. Given its chemical structure, this compound presents unique stability challenges. This guide offers a framework for understanding its degradation pathways, troubleshooting common issues, and implementing proactive strategies to ensure the integrity of your experimental results.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental question of why this compound is susceptible to degradation. Understanding the underlying chemical mechanisms is the first step toward effective stabilization.

Q1: What are the primary degradation pathways for this compound?

A1: The molecular structure of this compound contains three key functional groups that are susceptible to degradation: a phenolic hydroxyl group, a primary aromatic amine, and an amide linkage. This combination makes it vulnerable to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This reaction, catalyzed by the presence of hydronium or hydroxide ions, results in the formation of 4-amino-2-hydroxybenzoic acid and ammonia.[2][3] Maintaining a neutral pH is therefore critical for its stability in solution.[2]

  • Oxidation: Both the primary amino group and the phenolic hydroxyl group are prone to oxidation.[1][2] The electron-donating nature of these groups makes the aromatic ring highly susceptible to oxidative processes, which can lead to the formation of highly colored degradation products, such as quinone-imines. This is often observed as a gradual darkening or discoloration of solutions upon exposure to air.

  • Photodegradation: Compounds with aromatic amine functionalities are often photosensitive.[2] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate free-radical reactions, leading to complex degradation profiles. Therefore, protecting the compound from light is a mandatory handling precaution.[2]

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main_compound This compound (C₇H₈N₂O₂) hydrolysis Hydrolysis (Acid/Base Catalyzed) main_compound->hydrolysis oxidation Oxidation (Presence of O₂) main_compound->oxidation photolysis Photodegradation (UV/Visible Light) main_compound->photolysis hydrolysis_prod 4-Amino-2-hydroxybenzoic Acid + Ammonia hydrolysis->hydrolysis_prod Yields oxidation_prod Quinone-imine derivatives (Colored Products) oxidation->oxidation_prod Yields photo_prod Complex mixture of photolytic products photolysis->photo_prod Yields

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My solution of this compound is turning yellow/brown over time.

  • Potential Cause: This is a classic sign of oxidative degradation. The phenolic hydroxyl and aromatic amine groups are being oxidized, likely by dissolved oxygen in your solvent or exposure to atmospheric oxygen. This process forms conjugated molecules that absorb visible light, causing the color change.[2]

  • Recommended Solutions:

    • Use Degassed Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, handle the solid and prepare solutions inside a glove box or under a gentle stream of inert gas.

    • Add Antioxidants: For formulated products, consider the inclusion of antioxidants. The choice of antioxidant must be carefully validated for compatibility and effectiveness.

    • Store Properly: Once prepared, blanket the headspace of the vial with an inert gas before sealing and store it at a low temperature.

Issue 2: I'm observing a rapid loss of purity in my solution, even when stored in the dark.

  • Potential Cause: This points towards hydrolysis of the amide bond. The rate of hydrolysis is highly dependent on the pH of your solution. Even unbuffered solutions can have a pH that accelerates degradation, especially if dissolved CO₂ from the air has made it slightly acidic.[2]

  • Recommended Solutions:

    • pH Control: Ensure your solution is buffered to a neutral pH, ideally between 6.0 and 8.0.[2] The optimal pH should be determined experimentally through a pH-rate profile study.

    • Buffer Selection: Use a high-quality buffer system (e.g., phosphate or acetate) that is compatible with your experimental system and does not catalyze degradation itself.

    • Temperature: Hydrolysis is temperature-dependent. Store solutions frozen (-20°C or -80°C) to significantly slow down this process.[4]

Issue 3: My results are inconsistent, and I suspect the compound is degrading upon exposure to lab lighting.

  • Potential Cause: Your compound is likely undergoing photodegradation. Standard laboratory fluorescent lighting and sunlight emit UV radiation that can initiate and accelerate the breakdown of photosensitive molecules like this compound.[2]

  • Recommended Solutions:

    • Use Amber Glassware: Always store both solid material and solutions in amber vials or containers that block UV light.

    • Protect from Light: When working on the bench, wrap your containers in aluminum foil.

    • Minimize Exposure: Turn off unnecessary lights and work efficiently to minimize the time the sample is exposed to light.

    • Photostability Testing: If the compound is being developed into a product, formal photostability testing according to ICH Q1B guidelines is essential.[1]

Section 3: FAQs for Proactive Stability Enhancement

Q1: What are the ideal storage conditions for solid (neat) this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (in an amber vial), at low temperature (-20°C is good, -80°C is better), and preferably under an inert atmosphere or with a desiccant to minimize exposure to moisture and oxygen.

Q2: How should I prepare and store solutions to maximize their shelf-life?

A2: To maximize the stability of solutions:

  • Use a high-purity, degassed solvent.

  • Buffer the solution to a neutral pH (6.0-8.0).[2]

  • Prepare the solution in amber glassware to protect it from light.

  • Prepare fresh solutions for each experiment whenever possible. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[4]

Q3: Are there any solvents or excipients I should be cautious about using?

A3: Yes. Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane), as these can accelerate oxidation. When formulating, be aware that some common excipients can contain reactive impurities. For example, polyethylene glycols (PEGs) can contain low levels of aldehydes or peroxides. A comprehensive excipient compatibility study is crucial during formulation development.

Section 4: Experimental Protocols for Stability Assessment

A robust stability assessment program is built on well-designed experiments. The following protocols provide a starting point for your investigations.

Protocol 4.1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the specificity of your analytical method, making it "stability-indicating".[5]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Summary of Stress Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 - 80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60 - 80°C2 - 24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Stress Solid & Solution80°C48 hours
Photostability UV & Visible LightRoom TempPer ICH Q1B

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Apply Stress:

    • Acid/Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of the acid or base. Incubate at the specified temperature. At various time points, withdraw an aliquot, neutralize it (base with HCl, acid with NaOH), and dilute to the target concentration with mobile phase.[1][2]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. At time points, withdraw an aliquot and dilute.[1][2]

    • Thermal: Place a sealed vial of the solution and a vial of the solid powder in an oven. Analyze at specified time points.[1]

    • Photolytic: Expose a solution to a calibrated light source as specified in ICH Q1B guidelines. A control sample must be wrapped in aluminum foil to shield it from light.[2][5]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method. If unknown degradants are observed, LC-MS analysis is recommended for structural identification.[6][7]

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_control Prepare Control Sample (Unstressed) prep_stock->prep_control acid Acid Hydrolysis (0.1 M HCl, 80°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 80°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo hplc HPLC Analysis prep_control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Peak Purity & Mass Balance hplc->purity lcms LC-MS for Identification (If needed) purity->lcms

Caption: Experimental workflow for forced degradation studies.

Protocol 4.2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6]

Recommended Starting Parameters:

  • HPLC System: Standard HPLC or UHPLC with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient starting from 5-10% B to 95% B over 15-20 minutes. This should be optimized to ensure separation of the parent peak from all degradation product peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of the parent compound (a PDA detector is ideal for this).

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

Method Validation: The key to confirming your method is stability-indicating is to analyze the samples from your forced degradation study. The method is considered specific if the parent peak is well-resolved from all degradation peaks and there is no interference at the retention time of the parent compound. Peak purity analysis using a PDA detector is essential for this verification.

Section 5: References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Google Vertex AI Search.

  • Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Stability and Degradation - Benchchem. (n.d.). BenchChem.

  • Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution - Benchchem. (n.d.). BenchChem.

  • This compound | 5985-89-7 | FAA98589 - Biosynth. (n.d.). Biosynth.

  • N,N-Diethyl-2-hydroxybenzamide | 19311-91-2 - ChemScene. (n.d.). ChemScene.

  • Stability indicating study by using different analytical techniques. (2022). IJSDR.

  • Analytical, Formulation & Stability. (n.d.). AGC Biologics.

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.

  • Grassi, T. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

  • Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. (2021). MDPI.

  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.

  • Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. Journal of Biological Chemistry.

  • 4-Amino-2-hydroxybenzaldehyde. (n.d.). PubChem.

  • Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. (2014). Nature Reviews Drug Discovery.

  • Salicylamide 2 Hydroxybenzamide. (n.d.). Sarchem Labs.

  • Peptide Stability and Potential Degradation Pathways. (n.d.). Sigma-Aldrich.

  • Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. (2023). Pharmaceutics.

  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2021). ACS Catalysis.

  • How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors? (2006). The Journal of Physical Chemistry B.

  • Iupac Rules and Practice Sheet With Answers 1 PDF. (n.d.). Scribd.

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Strategies to avoid byproduct formation in 4-Amino-2-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-AHB-2401 Version: 1.0 Last Updated: January 8, 2026

Introduction: Navigating the Synthesis of 4-Amino-2-hydroxybenzamide

Welcome to the technical support guide for the synthesis of this compound. This molecule, while seemingly straightforward, presents several synthetic challenges that can lead to significant byproduct formation, impacting yield and purity. This guide is designed for researchers, chemists, and process development professionals to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively. We will focus on the most common and reliable synthetic route: the catalytic hydrogenation of 4-Nitro-2-hydroxybenzamide. Our goal is to help you anticipate and mitigate common pitfalls, ensuring a successful and reproducible outcome.

Section 1: Understanding the Core Chemistry & Potential Pitfalls

The successful synthesis of this compound hinges on a chemoselective reduction of the nitro group without affecting the other functional groups or the aromatic core. However, the molecule's structure—a salicylic acid derivative—makes it susceptible to specific side reactions.

The Primary Synthetic Pathway

The most robust and widely used method is the catalytic hydrogenation of 4-Nitro-2-hydroxybenzamide. This reaction is clean, with water as the only theoretical byproduct, but requires careful control of conditions.

Reaction_Pathway cluster_main Desired Reaction cluster_side Key Side Reaction Start 4-Nitro-2-hydroxybenzamide Product This compound Start->Product H₂ (g) Catalyst (e.g., 5% Pd/C) Solvent (e.g., EtOH) Controlled Temp/Pressure Byproduct 3-Aminophenol (Decarboxylation Byproduct) Product->Byproduct Δ (Excess Heat) or Prolonged Reaction Time caption Fig 1: Primary synthetic route and major thermal byproduct pathway.

Caption: Fig 1: Primary synthetic route and major thermal byproduct pathway.

The Mechanism of Major Byproduct Formation

1. Decarboxylation: This is the most prevalent and troublesome side reaction. Salicylic acid and its derivatives are prone to losing carbon dioxide (CO₂) upon heating, a reaction catalyzed by acid or driven by high temperatures.[1][2] The presence of electron-donating groups, such as the amino (-NH₂) and hydroxyl (-OH) groups on the ring, increases the electron density on the carbon atom bonded to the carboxyl group, which can facilitate decarboxylation.[3][4] In this synthesis, decarboxylation of either the starting material or the final product leads to the formation of 3-nitrophenol or 3-aminophenol , respectively. Controlling temperature is therefore the single most critical parameter to prevent this impurity.

2. Incomplete Reduction: Catalytic hydrogenation proceeds through several intermediates, such as nitroso and hydroxylamine species.[5][6] If the reaction is stopped prematurely, or if the catalyst is insufficiently active, these intermediates can remain as impurities. Proper reaction monitoring via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to ensure the reaction goes to completion.

3. Oxidation: The final product, an aminophenol, is highly susceptible to air oxidation, especially in solution and under basic or neutral pH conditions. Oxidation leads to the formation of highly colored quinone-imine type impurities, which can be difficult to remove. This necessitates careful handling during workup and storage, often involving the use of an inert atmosphere and antioxidants.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is pink/brown instead of off-white. What happened? A: This is a classic sign of oxidation. Your product was likely exposed to air for too long during workup (e.g., filtration, solvent evaporation) or is being stored improperly. Ensure you work swiftly, consider purging your vessels with nitrogen or argon, and dry the final product thoroughly before storage.

Q2: My yield is very low, and my crude NMR shows a simpler aromatic spectrum than expected. What is the likely cause? A: This strongly suggests that significant decarboxylation has occurred, leading to the formation of 3-aminophenol. The primary cause is excessive heat during the reaction. Review your heating protocol and ensure your reaction temperature did not exceed the recommended limits (typically < 60°C for this hydrogenation).

Q3: Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)? A: While NaBH₄ is a powerful reducing agent, it is generally not selective for the nitro group in the presence of an amide. For this specific transformation, catalytic hydrogenation is far more chemoselective and is the industry-standard approach.[5]

Q4: My reaction seems to have stalled. TLC shows starting material is still present after several hours. What should I do? A: This points to a catalyst issue. Your catalyst may be poisoned or simply inactive. First, ensure your glassware is scrupulously clean and your solvent is of appropriate quality. If the problem persists, you may need to carefully add a fresh batch of catalyst. It is also possible the hydrogen pressure is insufficient. Check your H₂ source and connections.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Flowchart start Problem Encountered During Synthesis prob_yield Low Yield or Purity start->prob_yield prob_color Product Discoloration (Pink, Brown, or Black) start->prob_color prob_stalled Stalled or Incomplete Reaction start->prob_stalled cause_decarb Cause: Decarboxylation prob_yield->cause_decarb cause_incomplete Cause: Incomplete Reduction prob_yield->cause_incomplete cause_oxidation Cause: Air Oxidation prob_color->cause_oxidation cause_catalyst Cause: Catalyst Inactivation prob_stalled->cause_catalyst prob_stalled->cause_incomplete sol_temp Solution: • Strictly control temp < 60°C • Minimize reaction time • Monitor via TLC/HPLC cause_decarb->sol_temp sol_inert Solution: • Workup under inert gas (N₂/Ar) • Use degassed solvents • Store product under inert atm. cause_oxidation->sol_inert sol_catalyst Solution: • Use fresh, high-quality catalyst • Ensure pure solvent/reagents • Check H₂ pressure & delivery cause_catalyst->sol_catalyst sol_monitor Solution: • Monitor reaction to completion • Ensure sufficient H₂ supply • Check for catalyst poisoning cause_incomplete->sol_monitor caption Fig 2: Troubleshooting flowchart for common synthesis issues.

Caption: Fig 2: Troubleshooting flowchart for common synthesis issues.

Data Summary: Impact of Reaction Conditions

The following table summarizes how key parameters influence the outcome of the synthesis.

ParameterRecommended SettingHigh-Risk Setting ( > )Consequence of High-Risk SettingPrimary Byproduct
Temperature 45-55 °C> 70 °CIncreased rate of decarboxylation[3][4]3-Aminophenol
H₂ Pressure 50-60 psi (approx. 4 bar)< 20 psiIncomplete or stalled reactionNitroso/Hydroxylamine intermediates
Catalyst Loading 5-10 mol % (Pd/C, 5%)< 2 mol %Very slow or incomplete reactionUnreacted starting material
Reaction Time Monitor to completion (typically 4-8h)> 12h (at temp)Potential for increased decarboxylation3-Aminophenol
Atmosphere (Workup) Inert (N₂ or Ar)AirOxidation of aminophenol productColored quinone-like species

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by actively controlling the parameters that lead to byproduct formation.

Protocol 2.1: Catalytic Hydrogenation of 4-Nitro-2-hydroxybenzamide

Reagents and Equipment:

  • 4-Nitro-2-hydroxybenzamide (1.0 eq)

  • Palladium on Carbon (5% Pd/C, 50% wet), 5-10 mol %

  • Ethanol (EtOH), reagent grade, 15-20 mL per gram of starting material

  • Parr hydrogenator or a flask system suitable for hydrogenation with a hydrogen balloon

  • Inert gas source (Nitrogen or Argon)

  • Celite™ for filtration

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation flask or Parr vessel, add 4-Nitro-2-hydroxybenzamide (1.0 eq) and a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (5-10 mol %). Causality Note: Adding the catalyst under an inert atmosphere prevents pre-exposure to oxygen and potential side reactions. Wet Pd/C is used to mitigate its pyrophoric nature.

  • Solvent Addition: Add degassed ethanol to the flask. Degassing (e.g., by sparging with nitrogen for 15 minutes) helps to minimize dissolved oxygen.

  • Hydrogenation:

    • Seal the vessel and purge the headspace with nitrogen 3 times, then with hydrogen 3 times.

    • Pressurize the vessel with hydrogen to 50-60 psi or inflate a hydrogen balloon.

    • Begin vigorous stirring.

    • Heat the reaction mixture to 50°C . Causality Note: This temperature provides sufficient activation energy for the reaction while staying well below the threshold where thermal decarboxylation becomes rapid.[2][4]

  • In-Process Control (IPC):

    • After 2-3 hours, carefully depressurize, purge with nitrogen, and take a small aliquot of the reaction mixture.

    • Filter the aliquot through a small plug of Celite™ to remove the catalyst.

    • Spot the filtered solution on a TLC plate (e.g., 50:50 Ethyl Acetate:Hexanes) alongside the starting material. The reaction is complete when the starting material spot has been fully consumed.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature. Carefully vent the hydrogen and purge the vessel thoroughly with nitrogen.

    • Filter the entire reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol. Expertise Note: Perform this filtration as quickly as possible to minimize air exposure of the product in solution.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). Do not use excessive heat on the water bath (< 40°C).

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

  • Drying and Storage: Dry the purified solid under vacuum. Store the final product in a sealed vial under an inert atmosphere (nitrogen or argon) and away from light to prevent long-term degradation.

References

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559.
  • Brainly.in. (2023). Salicylic acid decarbodxylation.
  • Kaeding, W. W. (1962). Manufacture of phenols by decarboxylation of salicylic acids (U.S. Patent No. 3,061,651A). U.S. Patent and Trademark Office.
  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid.
  • MDPI. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. International Journal of Molecular Sciences.
  • Google Patents. (n.d.). Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer (EP2665706B1).
  • Taylor & Francis Online. (n.d.). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules.
  • Parker, R. P. (1953). Process for producing 4-amino-2-hydroxybenzoic acid (U.S. Patent No. 2,644,011A). U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 4-amino-2-hydroxy-n-(prop-2-en-1-yl)benzamide.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-hydroxybenzamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem.
  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2638–2643.
  • ResearchGate. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water.
  • Royal Society of Chemistry. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science.
  • Google Patents. (n.d.). 4-hydroxybenzamide drug derivatives (RU2465271C2).
  • National Center for Biotechnology Information. (n.d.). 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide. PubChem.
  • Google Patents. (n.d.). Process for producing 2-hydroxybenzamide derivatives (US6197970B1).
  • ResearchGate. (n.d.). Catalytic nitrobenzene hydrogenation as a function of time over (a)....
  • ResearchGate. (n.d.). Reaction scheme of the hydrogenation of nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-hydroxybenzaldehyde. PubChem.
  • ACS Publications. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.

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Technical Support Center: Refining Laboratory Protocols for 4-Amino-2-hydroxybenzamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Amino-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges that may arise during the derivatization of this versatile molecule.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the derivatization of this compound, providing a solid foundation before proceeding to more complex experimental details.

Q1: What is the primary purpose of derivatizing this compound?

A1: Derivatization of this compound is typically performed to enhance its analytical detection or to modify its physicochemical properties for specific applications. For analytical purposes, derivatization can increase the molecule's volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for more sensitive detection by high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detectors.[1] In drug development, derivatization is a key strategy for creating analogues with potentially improved therapeutic properties.[2]

Q2: Which functional group on this compound is the primary target for derivatization?

A2: The primary amino group (-NH2) is the most common target for derivatization due to its nucleophilic nature. However, the hydroxyl (-OH) group can also be derivatized, and the choice of reagents and reaction conditions will determine the selectivity.

Q3: What are some common derivatization reagents for the primary amino group?

A3: A variety of reagents can be used, depending on the desired outcome and analytical method. Some common examples include:

  • Acylating agents (e.g., acetic anhydride, benzoyl chloride) to form amides.

  • Silylating agents (e.g., BSTFA, MTBSTFA) to increase volatility for GC analysis.

  • Fluorescent labeling agents (e.g., Dansyl Chloride, Fmoc-Cl) for sensitive detection in HPLC.[1]

Q4: How does the presence of the hydroxyl and amide groups affect the derivatization of the amino group?

A4: The hydroxyl and amide groups can influence the reactivity of the amino group and may lead to side reactions if not properly controlled. The hydroxyl group is also nucleophilic and can compete with the amino group for the derivatizing agent, especially under basic conditions. The overall electronic nature of the aromatic ring, influenced by all three functional groups, will also play a role in the reaction kinetics.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section provides a systematic approach to identifying and resolving common issues encountered during the derivatization of this compound.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Poor Reagent Quality Analyze derivatizing agent and this compound for purity via appropriate analytical methods (e.g., NMR, LC-MS).Use freshly opened or purified reagents. Ensure solvents are anhydrous, as moisture can degrade many derivatizing agents.
Suboptimal Reaction pH Measure the pH of the reaction mixture. Many derivatization reactions of amines are pH-sensitive.[1]Adjust the pH to the optimal range for the specific derivatizing agent. For example, many acylations are performed under basic conditions to neutralize acidic byproducts.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.Increase the reaction time, temperature (with caution to avoid degradation), or the molar excess of the derivatizing agent.
Product Degradation Analyze the crude reaction mixture for the presence of degradation products. This compound derivatives can be susceptible to hydrolysis or oxidation.[4]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Store the product protected from light and at a low temperature.[4]
Problem 2: Presence of Multiple Products or Impurities
Potential Cause Diagnostic Check Recommended Solution
Side Reactions Characterize the byproducts using mass spectrometry and NMR to identify their structures.Control the reaction temperature, as exothermic reactions may lead to side products.[3] Consider using a protecting group strategy for the hydroxyl function if it is reacting undesirably.
Di- or Tri-derivatization Analyze the mass spectrum of the products for evidence of multiple derivatizing groups added to the starting material.Use a stoichiometric amount of the derivatizing agent or add it slowly to the reaction mixture to favor mono-derivatization. Optimize reaction time and temperature to minimize over-reaction.
Hydrolysis of Derivatizing Agent Observe for the presence of byproducts related to the hydrolysis of the derivatizing agent (e.g., benzoic acid from benzoyl chloride).Ensure anhydrous reaction conditions. For reactions in biphasic systems, ensure vigorous stirring to promote the desired reaction over hydrolysis.[3]
Problem 3: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Similar Polarity of Product and Starting Material Assess the separation of product and starting material on TLC using various solvent systems.If column chromatography is challenging, consider recrystallization from a different solvent system.[3] Solid-phase extraction (SPE) can also be an effective alternative for polar compounds.[3]
Product Insolubility Observe the physical state of the product during workup and purification.Choose appropriate solvents for extraction and chromatography based on the predicted polarity of the derivatized product.
Emulsion Formation During Extraction Difficulty in separating aqueous and organic layers during workup.Add brine (saturated NaCl solution) to break up emulsions. Centrifugation can also be effective.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common derivatization reaction of this compound.

Protocol: N-Acetylation of this compound

This protocol describes the acetylation of the primary amino group of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a minimal amount of anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO3 solution (to remove unreacted acetic anhydride and acetic acid), and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acetylated derivative.

IV. Visualizations

Chemical Transformation

G cluster_reactants Reactants cluster_product Product This compound N-(4-acetamido-2-hydroxyphenyl)acetamide N-(4-acetamido-2-hydroxyphenyl)acetamide This compound->N-(4-acetamido-2-hydroxyphenyl)acetamide Pyridine, 0°C to RT Acetic Anhydride Acetic Anhydride->N-(4-acetamido-2-hydroxyphenyl)acetamide

Caption: N-Acetylation of this compound.

Troubleshooting Workflow

G start Derivatization Reaction Initiated check_yield Low or No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No check_reagents Check Reagent Quality & Conditions check_yield->check_reagents Yes check_side_reactions Investigate Side Reactions check_purity->check_side_reactions Yes purification_issue Purification Difficulty? check_purity->purification_issue No optimize_reaction Optimize Reaction Time/Temp/Stoichiometry check_reagents->optimize_reaction optimize_reaction->start modify_conditions Modify Conditions (e.g., Temp, Order of Addition) check_side_reactions->modify_conditions modify_conditions->start optimize_purification Optimize Purification Method (e.g., Recrystallization, SPE) purification_issue->optimize_purification Yes success Successful Derivatization purification_issue->success No optimize_purification->success

Caption: Troubleshooting workflow for derivatization.

V. References

  • Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer. Retrieved from

  • MDPI. (2020). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (1951). Derivatives of 4-Amino-2-hydroxybenzoic Acid. I. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Influence of Secondary Interactions on the Structure, Sublimation Thermodynamics, and Solubility of Salicylate:4-Hydroxybenzamide Cocrystals. Combined Experimental and Theoretical Study. The Journal of Physical Chemistry B. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-hydroxybenzamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • ResearchGate. (2025). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for the Research Professional: 4-Amino-2-hydroxybenzamide vs. Salicylamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the nuanced differences between structurally similar molecules can dictate their therapeutic potential and application. This guide provides an in-depth comparative analysis of 4-Amino-2-hydroxybenzamide and its close structural relative, salicylamide. We will delve into their respective chemical properties, mechanisms of action, and relevant experimental data to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their work. This document is structured to provide not just data, but a causal understanding of the experimental choices and the validation inherent in the described protocols.

Foundational Properties: A Tale of Two Benzamides

At first glance, this compound and salicylamide share a common 2-hydroxybenzamide core, a versatile pharmacophore.[1] However, the addition of an amino group at the C4 position of the benzene ring in this compound introduces significant alterations to its physicochemical and potential pharmacological properties compared to the parent compound, salicylamide.

PropertyThis compoundSalicylamide
Chemical Formula C₇H₈N₂O₂C₇H₇NO₂
Molar Mass 152.15 g/mol 137.14 g/mol [2]
Appearance Data not widely availableWhite or slightly pink crystalline powder[3]
Melting Point Not specified in literature140-144 °C[3]
Solubility Data not widely availablePoorly soluble in water; soluble in alcohol, ether[3][4]
pKa Not specified in literature~8.2 (phenolic hydroxyl group)[3]

This data is compiled from publicly available chemical databases and may vary based on the source and purity of the compound.

The key structural divergence—the amino group—in this compound is expected to increase its polarity and potential for hydrogen bonding. This can fundamentally alter its solubility, membrane permeability, and interactions with biological targets compared to salicylamide.

Unraveling the Mechanisms of Action: From COX Inhibition to Broader Bioactivity

The mechanistic profiles of these two compounds appear to diverge significantly based on current knowledge. Salicylamide is well-established within the family of non-steroidal anti-inflammatory drugs (NSAIDs), whereas this compound points toward a different, potentially broader, spectrum of activity.

Salicylamide primarily functions as an analgesic and antipyretic by inhibiting the cyclooxygenase (COX) enzymes.[4][5] Like other salicylates, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5] While it has anti-inflammatory properties, some sources suggest they are less potent than those of aspirin.[5]

Salicylamide_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain, Fever & Inflammation Prostaglandins->Pain_Inflammation Salicylamide Salicylamide Salicylamide->COX_Enzymes Inhibits

Caption: Primary mechanism of action for Salicylamide.

This compound , in contrast, is not well-characterized as a primary anti-inflammatory agent. Available literature points to its potential as an antimicrobial agent. It has been shown to be a potent inhibitor of the growth of bacteria (including Mycobacterium tuberculosis) and yeast by inhibiting RNA and protein synthesis. This suggests a mechanism of action distinct from the COX-inhibition pathway of salicylamide. While many benzamide derivatives are explored for anti-inflammatory properties, often through inhibition of pathways like NF-κB, specific data for this compound in this context is lacking.[6]

Comparative Experimental Analysis: A Head-to-Head Look

Direct comparative experimental data between these two specific molecules is scarce in published literature. Therefore, we present standardized protocols that a researcher would employ to perform a direct comparison, along with hypothesized outcomes based on their known structural and biological profiles.

In Vitro COX Inhibition Assay

This assay is fundamental to validating the primary mechanism of salicylamide and investigating whether this compound shares this activity. The choice of a direct enzyme assay provides a clean, cell-free system to measure target engagement.

Experimental Protocol: Fluorometric COX (ovine) Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[7]

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of this compound and salicylamide in DMSO.

    • Reconstitute purified ovine COX-1 and COX-2 enzymes in the provided assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare working solutions of arachidonic acid (substrate) and a fluorometric probe.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add 2 µL of DMSO (vehicle control) or varying concentrations of the test compounds (e.g., from 0.1 µM to 100 µM) to their respective wells.

    • Add a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Enzyme Addition & Incubation:

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding the arachidonic acid and fluorometric probe mixture to all wells.

    • Immediately begin measuring the fluorescence signal at timed intervals using a plate reader (e.g., Ex/Em = 535/587 nm). The peroxidase activity of COX will generate a fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Hypothesized Comparative Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Primary MOA Indicated
Salicylamide >100>100Weak, non-selective COX inhibition
This compound >200 (Hypothesized)>200 (Hypothesized)Likely not a direct COX inhibitor

Note: Salicylamide is known to be a relatively weak COX inhibitor compared to drugs like aspirin or indomethacin.[3] The values for this compound are hypothesized based on its documented antimicrobial, rather than anti-inflammatory, activity.

Cellular Anti-inflammatory Activity

To understand the effects in a more biologically relevant context, a cellular assay is crucial. This protocol measures the inhibition of a key inflammatory mediator, nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.

Experimental Protocol: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method for assessing cellular anti-inflammatory effects.[8]

  • Cell Culture and Seeding:

    • Culture murine macrophage cells (RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old media and replace it with fresh media containing various non-toxic concentrations of this compound or salicylamide.

    • Pre-treat the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable breakdown product of NO.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production compared to the LPS-only control.

Cellular_Assay_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with compounds (1-2h) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Measure Measure Nitrite (Griess Assay) Collect->Measure

Caption: Workflow for cellular anti-inflammatory assay.

Concluding Remarks for the Research Professional

The comparative analysis of this compound and salicylamide reveals two molecules with distinct scientific narratives, dictated by a single functional group modification.

  • Salicylamide is a classic research tool and a known, albeit weak, NSAID.[3] Its utility lies in its well-understood mechanism as a COX inhibitor, making it a reliable benchmark compound for studies involving prostaglandin-mediated pathways.[4][5]

  • This compound represents a less-explored molecule with a potentially different therapeutic application. The documented antimicrobial activity, targeting fundamental processes like RNA and protein synthesis, sets it apart from the anti-inflammatory salicylates. For the drug development professional, this compound warrants investigation not as a direct salicylamide alternative for inflammation, but as a lead structure for novel antimicrobial agents. Its anti-inflammatory potential remains uncharacterized and would require the systematic application of assays as described above to determine if it possesses multimodal activity.

This guide underscores a critical principle in medicinal chemistry: minor structural changes can lead to major functional shifts. It is imperative for researchers to validate the activity of any compound within their specific experimental system rather than relying on structural analogy alone.

References

  • Patsnap Synapse. (2023, September 19). Salicylamide: Detailed Review of its Transformative R&D Success.
  • Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693–11697.
  • Verhoest, P. R., et al. (2012). Biochemical, cellular, and anti-inflammatory properties of a potent, selective, orally bioavailable benzamide inhibitor of Rho kinase activity. Journal of Pharmacology and Experimental Therapeutics, 342(1), 128-40.
  • Pero, R. W., et al. (1999). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Molecular and Cellular Biochemistry, 193(1-2), 119-25.
  • Lazzarato, L., et al. (2007). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry, 50(4), 735-47.
  • Warner, T. D., & Mitchell, J. A. (2002). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols.
  • Yuan, Y., & Wang, Y. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (68), e4262.
  • Kaur, S., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 17(15), 1549–1564.
  • Amini, M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-cancer agents in medicinal chemistry, 15(4), 501–506.
  • Wikipedia. (n.d.). Salicylamide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylamide?

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A Comparative Guide to Validating the Purity of Synthesized 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research, ensuring the safety and efficacy of potential drug candidates. This guide offers an in-depth comparison of essential analytical techniques for validating the purity of synthesized 4-Amino-2-hydroxybenzamide (C₇H₈N₂O₂), a compound of interest in pharmaceutical development. We will explore the principles, experimental protocols, and comparative advantages of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Purity in this compound

This compound serves as a vital building block in medicinal chemistry.[1] Impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact its chemical and biological properties, leading to erroneous experimental results and potential safety concerns. Therefore, a robust and multi-faceted analytical approach is imperative to accurately determine its purity.

Orthogonal Purity Validation Workflow

A comprehensive purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach provides a high degree of confidence in the purity value by minimizing the risk of overlooking co-eluting or non-responsive impurities.

Caption: Orthogonal workflow for comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] It excels at separating the main compound from structurally similar impurities.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Experimental Protocol: RP-HPLC Method for this compound
  • Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.[4]

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.[2]

Data Interpretation and Purity Calculation

Purity is typically determined by area percentage, assuming that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For more accurate quantification, a reference standard of this compound is used to create a calibration curve.[2]

Thin-Layer Chromatography (TLC): Rapid Screening for Impurities

TLC is a simple, rapid, and cost-effective technique for preliminary purity assessment and for monitoring the progress of a chemical reaction.[5][6]

Principle of TLC

Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a mobile phase that moves up the plate by capillary action.[5]

Experimental Protocol: TLC of this compound
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (12:3:5 by volume) is a common solvent system for amino acids and their derivatives.[5]

  • Sample Application: Spot a dilute solution of the compound on the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a sealed chamber saturated with the mobile phase and allow the solvent to ascend the plate.[5]

  • Visualization:

    • UV Light: As an aromatic compound, this compound can be visualized under short-wave UV light (254 nm) as a dark spot on a fluorescent background.[7]

    • Ninhydrin Stain: Spray the plate with a ninhydrin solution and heat. The primary amino group will react to form a purple-colored spot.[5][8]

Data Interpretation

The retention factor (Rf) value is calculated for each spot and compared to a reference standard. The presence of multiple spots indicates the presence of impurities.

Rf = Distance traveled by the spot / Distance traveled by the solvent front

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is invaluable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

Principle of MS

The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Experimental Protocol: LC-MS Analysis

For complex mixtures, MS is often coupled with a chromatographic technique like HPLC (LC-MS).[10] This allows for the separation of components before they enter the mass spectrometer.

  • Instrumentation: UPLC-MS system.

  • Chromatographic Conditions: As described in the HPLC section.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

Data Interpretation

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z = 153.15). Other peaks may correspond to impurities or fragments of the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[11] It is the most definitive method for confirming the identity of the synthesized compound.

Principle of NMR

NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides information about the number of different types of protons (¹H NMR) or carbons (¹³C NMR), their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR of this compound
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Standard ¹H NMR pulse sequence.

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the amide protons, with characteristic chemical shifts and coupling patterns. Comparison with reference spectra confirms the structure.[12][13][14]

Quantitative NMR (qNMR)

qNMR can be used for the precise measurement of purity without the need for a specific reference standard of the analyte.[2][15] By using a certified internal standard, the absolute purity of the synthesized compound can be determined.

Comparison of Analytical Techniques

FeatureHPLCTLCMass SpectrometryNMR Spectroscopy
Principle Differential partitioning between mobile and stationary phases.Differential partitioning on a planar stationary phase.Measurement of mass-to-charge ratio of ions.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of components in a mixture.[2]Rapid qualitative screening and reaction monitoring.[5]Molecular weight determination and impurity identification.[9]Structural elucidation and absolute quantification (qNMR).[11][15]
Quantification Requires a reference standard for accurate quantification; purity often determined by area percentage.[2]Semi-quantitative at best.Can be quantitative with appropriate standards.Can be used for absolute quantification (qNMR) against an internal standard.[15]
Strengths High resolution, high sensitivity, excellent for routine QC.Simple, rapid, low cost.High sensitivity, provides molecular weight information.Provides detailed structural information, non-destructive.
Limitations Requires a reference standard for identification, may not detect non-UV active impurities.Lower resolution and sensitivity compared to HPLC.Does not provide structural information on its own.Lower sensitivity compared to MS, can be complex to interpret.

Conclusion: An Integrated Approach for Unquestionable Purity

For a comprehensive and robust validation of this compound purity, an integrated approach utilizing multiple orthogonal techniques is highly recommended.

  • HPLC should be the primary method for routine purity assessment and impurity profiling due to its high resolving power and quantitative accuracy.[2]

  • TLC serves as a rapid and economical tool for initial screening and for monitoring the synthesis process.[5]

  • Mass Spectrometry is essential for confirming the molecular weight of the synthesized product and for identifying any unknown impurities detected by HPLC.

  • NMR Spectroscopy , particularly qNMR, provides the definitive structural confirmation and an absolute measure of purity, serving as a powerful orthogonal technique to HPLC.[2][15]

By combining these methods, researchers, scientists, and drug development professionals can establish a high degree of confidence in the identity, purity, and overall quality of their synthesized this compound, which is fundamental for its intended applications in research and development.

References

  • PubChem. 4-amino-N-hydroxybenzamide. [Link]
  • The Royal Society of Chemistry.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
  • PubMed.
  • CR Subscription Agency.
  • Chemistry LibreTexts. 2.
  • CORE. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. [Link]
  • PubMed. Mass spectrometry. [Link]
  • PubChem. 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid. [Link]
  • Unpad.
  • Journal of Planar Chromatography.
  • PubMed.
  • SciSpace. Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. [Link]
  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]
  • ResearchGate. Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. [Link]
  • PubChem. 4-Amino-2-hydroxy-N-methylbenzamide. [Link]
  • PubChem. (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;2-hydroxybenzamide. [Link]
  • Journal of Pharmaceutical and Applied Chemistry. Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. [Link]
  • Venkatasai Life Sciences. 4-amino-2-methylbenzamide. [Link]
  • YouTube. Mass spectrometry for proteomics - part 2. [Link]
  • farmasi industri. USP-2023-USP-46-–NF-41.pdf. [Link]
  • Vanderbilt University.
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
  • MDPI. Nutraceutical and Antitumoral Potential of Scenedesmus sp. in In Vitro and In Vivo Models. [Link]
  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
  • Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Google Patents.

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Comparison of the biological activity of 4-Amino-2-hydroxybenzamide isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 4-Amino-2-hydroxybenzamide Isomers

Authored by: A Senior Application Scientist

Introduction: Beyond the Position - The Critical Role of Isomerism in Aminosalicylate Activity

In the landscape of medicinal chemistry, the salicylamide scaffold is a cornerstone for developing therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] The addition of an amino group to this core structure gives rise to aminosalicylates, a class of compounds with profound biological activities. While seemingly minor, the specific placement of this amino group on the benzene ring—creating isomers—dramatically alters the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets.[2]

This guide provides an in-depth comparison of this compound and its positional isomers: 3-Amino-2-hydroxybenzamide and the well-established drug, 5-Amino-2-hydroxybenzamide (more commonly known as Mesalamine or 5-ASA).[3] We will dissect their known biological activities, with a primary focus on anti-inflammatory and antioxidant properties, supported by experimental data and mechanistic insights. For drug development professionals, understanding these isomeric differences is not merely an academic exercise; it is fundamental to designing more potent and selective therapeutics and predicting their pharmacological profiles. We will explore the structure-activity relationships that govern their function and provide detailed, field-proven protocols for researchers to conduct their own comparative evaluations.

Comparative Analysis of Biological Activities

The therapeutic potential of aminosalicylates is dictated by the position of the amino substituent relative to the hydroxyl and carboxamide groups. This positioning influences the molecule's ability to engage with inflammatory mediators and oxidative species.

Anti-Inflammatory Activity: The Gold Standard of 5-ASA

The most significant and clinically relevant activity of this isomeric series is anti-inflammation, a property extensively characterized in 5-Amino-2-hydroxybenzamide (Mesalamine).[4]

  • 5-Amino-2-hydroxybenzamide (Mesalamine): As the active moiety of Sulfasalazine, Mesalamine is a first-line treatment for inflammatory bowel disease (IBD), including ulcerative colitis.[4][5] Its mechanism is multifactorial. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes in the colon.[6] Furthermore, a key mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and is highly expressed in colon epithelial cells.[7][8] Mesalamine also functions as a potent scavenger of reactive oxygen species (ROS), which are often overproduced at sites of inflammation.[9]

  • This compound: While less studied than its 5-amino counterpart, evidence suggests the 4-amino isomer possesses significant anti-inflammatory potential. A derivative of this compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated microglial cells.[10] It also suppressed the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), by downregulating the MAPK and NF-κB signaling pathways.[10] This suggests that the 4-amino isomer may exert its anti-inflammatory effects through mechanisms similar to other NSAIDs, warranting direct comparative studies against Mesalamine.

  • 3-Amino-2-hydroxybenzamide: There is a notable scarcity of published data on the specific anti-inflammatory activity of the 3-amino isomer. Based on structure-activity relationship principles, the meta positioning of the amino group could alter the electronic distribution and steric profile, potentially leading to a different or diminished interaction with targets like COX enzymes or PPAR-γ compared to the 4-amino and 5-amino isomers. Its evaluation represents a gap in the current understanding of this chemical series.

Antioxidant Activity: Scavenging the Seeds of Inflammation

Oxidative stress is a key pathogenic factor in chronic inflammation. The ability of a compound to neutralize free radicals is therefore a crucial component of its anti-inflammatory profile.

The antioxidant capacity of these isomers can be robustly compared using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[11] In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[11][12] The lower the IC50 value (the concentration required to scavenge 50% of DPPH radicals), the higher the antioxidant activity.

Antimicrobial Activity

Interestingly, some isomers have shown potential beyond anti-inflammatory action. This compound, in particular, has been reported to inhibit the growth of various bacteria, including Mycobacterium tuberculosis, by disrupting RNA and protein synthesis. This suggests a potential dual-action therapeutic role for this isomer, which is not a widely reported feature of Mesalamine.

Quantitative Data Summary

The following table summarizes the known biological activities. It is important to note that a direct, side-by-side experimental comparison of all three isomers under identical conditions is not extensively documented in the literature, highlighting a key area for future research.

IsomerPrimary Biological ActivityKey Mechanisms of ActionAdditional Reported Activities
5-Amino-2-hydroxybenzamide (Mesalamine) Potent Anti-inflammatory[4]PPAR-γ Agonist[7], COX/LOX Inhibition[6], ROS Scavenging[9]Treatment of IBD[3]
This compound Anti-inflammatory[10], AntibacterialInhibition of iNOS, COX-2, NO, PGE2[10]; Inhibition of bacterial RNA/protein synthesis-
3-Amino-2-hydroxybenzamide Largely Uncharacterized--

Structure-Activity Relationship (SAR) Insights

The positioning of the amino group is the defining structural feature that dictates the differences in biological activity.

SAR_Aminosalicylamides cluster_isomers Positional Isomers of Amino-2-hydroxybenzamide cluster_activity Biological Outcomes cluster_key Key Structural Feature Isomer5 5-Amino (para- to -OH) Mesalamine AntiInflam Anti-inflammatory Activity (PPAR-γ, COX) Isomer5->AntiInflam Optimal Activity (Clinically Validated) Antioxidant Antioxidant Activity (ROS Scavenging) Isomer5->Antioxidant Strong Activity Isomer4 4-Amino (ortho- to -OH) Isomer4->AntiInflam Demonstrated Potential (NF-κB, MAPK pathway) Isomer4->Antioxidant Predicted Strong Activity Antimicrobial Antimicrobial Activity Isomer4->Antimicrobial Unique Activity Isomer3 3-Amino (meta- to -OH) Unknown Reduced / Unknown Activity Isomer3->Unknown Hypothesized Lower Activity (Unfavorable electronics/sterics) Key Position of Amino (-NH2) group relative to Hydroxyl (-OH) determines electronic and steric properties, influencing target binding and reactivity.

Caption: Structure-Activity Relationship of Aminosalicylamide Isomers.

  • 5-Amino Isomer (Mesalamine): The para position of the amino group to the hydroxyl group allows for optimal electronic resonance, which is believed to be crucial for its potent PPAR-γ agonism and radical scavenging capabilities. This configuration represents the clinical benchmark.

  • 4-Amino Isomer: With the amino group ortho to the hydroxyl group, intramolecular hydrogen bonding is possible, which could alter its acidity (pKa) and interaction with target proteins. This unique arrangement may underpin its distinct antibacterial activity and its demonstrated, albeit less characterized, anti-inflammatory effects.

  • 3-Amino Isomer: The meta positioning provides the least electronic communication between the amino and hydroxyl groups. This is predicted to result in significantly different, and likely reduced, anti-inflammatory and antioxidant activities compared to the other two isomers.

Experimental Protocols for Comparative Evaluation

To objectively compare these isomers, standardized in vitro assays are essential. The following protocols are designed to be self-validating systems for screening and characterizing their anti-inflammatory and antioxidant properties.

Protocol 1: Myeloperoxidase (MPO) Inhibition Assay (Anti-inflammatory)

Rationale: Myeloperoxidase (MPO) is an enzyme released by neutrophils at sites of inflammation. Its activity is a direct marker of neutrophil infiltration, a hallmark of inflammatory conditions.[13] Measuring the inhibition of MPO activity provides a quantitative assessment of a compound's anti-inflammatory potential. This protocol is adapted from commercially available kits and published methods.[13][14][15]

Workflow Diagram:

MPO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Sample Solutions (Isomers 1, 2, 3 in DMSO) D Add Assay Buffer, Sample/Control, and MPO Enzyme to wells A->D B Prepare MPO Enzyme Solution (in Assay Buffer) B->D C Prepare Substrate Mix (o-dianisidine, H2O2) F Initiate reaction by adding Substrate Mix C->F E Pre-incubate for 10 min at 37°C D->E E->F G Measure absorbance kinetically at 460 nm for 5-20 min F->G H Calculate Rate of Reaction (ΔAbs/min) G->H I Determine % Inhibition vs. Control and calculate IC50 values H->I

Caption: Workflow for the Myeloperoxidase (MPO) Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[13]

    • Test Compounds: Prepare 10 mM stock solutions of 4-amino-, 3-amino-, and 5-amino-2-hydroxybenzamide in DMSO. Create serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 µM to 1 mM.

    • MPO Enzyme: Reconstitute human MPO enzyme to a working concentration of 1 U/mL in Assay Buffer.

    • Substrate Solution: Prepare a solution of 20 mM o-dianisidine dihydrochloride in deionized water.[13]

    • Hydrogen Peroxide (H₂O₂): Prepare a 0.0005% H₂O₂ solution in deionized water immediately before use.

  • Assay Procedure (96-well Plate Format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 20 µL of the test compound dilution (or vehicle control - DMSO in Assay Buffer).

    • Add 20 µL of the MPO enzyme solution.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add a mixture of 10 µL of the o-dianisidine solution and 10 µL of the H₂O₂ solution to each well.

    • Immediately place the plate in a microplate reader.

  • Data Analysis:

    • Measure the change in absorbance at 460 nm kinetically over 10 minutes at 37°C.[13]

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of MPO inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the log of the compound concentration and determine the IC50 value for each isomer using non-linear regression.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[11][16] It provides a reliable measure of antioxidant capacity, which is crucial for comparing the isomers.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Test Compound Dilutions (Isomers in Methanol) D Add 100 µL of Test Compound or Control to wells A->D B Prepare Positive Control (Ascorbic Acid in Methanol) B->D C Prepare 0.1 mM DPPH Solution in Methanol (Fresh, light-protected) E Add 100 µL of DPPH Solution to all wells C->E D->E F Incubate in the dark for 30 minutes at room temp. E->F G Read Absorbance at 517 nm F->G H Calculate % Radical Scavenging Activity G->H I Determine IC50 value for each isomer H->I

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 mM stock solutions of each isomer in methanol. Create serial dilutions to achieve final concentrations from 1 µM to 500 µM.

    • Positive Control: Prepare a 1 mM stock solution of Ascorbic Acid in methanol and dilute similarly.

    • DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution protected from light.

  • Assay Procedure (96-well Plate Format):

    • Add 100 µL of each test compound dilution (or control) to the wells of a 96-well plate.

    • Add 100 µL of the methanolic DPPH solution to all wells.

    • Mix well by gentle shaking.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

    • A blank containing only methanol should be used to zero the reader. A control well should contain methanol and the DPPH solution.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % scavenging activity against the log of the compound concentration and determine the IC50 value for each isomer.

Conclusion and Future Directions

This guide establishes that the positional isomerism of this compound is a critical determinant of its biological activity. The 5-amino isomer, Mesalamine, remains the benchmark for anti-inflammatory efficacy in the context of IBD, with a well-defined, multi-faceted mechanism of action. The 4-amino isomer emerges as a compelling candidate for further investigation, exhibiting not only a distinct anti-inflammatory profile but also a unique antibacterial activity that warrants exploration. The 3-amino isomer represents a significant knowledge gap, and its systematic evaluation is necessary to complete the SAR picture for this chemical family.

For researchers in drug development, the path forward is clear. Direct, head-to-head comparative studies using the standardized protocols outlined herein are essential to quantify the differences in potency and efficacy. Elucidating the precise molecular interactions of the 4-amino and 3-amino isomers with key inflammatory targets like COX-1/2, 5-LOX, and PPAR-γ will provide the mechanistic clarity needed to advance these compounds from chemical curiosities to potential therapeutic leads.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-hydroxybenzamide Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-hydroxybenzamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of a 4-amino group introduces a critical vector for molecular interactions, significantly influencing the biological activity of these analogs. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-amino-2-hydroxybenzamide derivatives, with a primary focus on their role as inhibitors of key enzymes in cancer therapy, namely Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).

This document moves beyond a mere recitation of facts, delving into the causal relationships between structural modifications and inhibitory potency. We will explore the nuanced effects of substitutions on the aromatic ring, the 4-amino moiety, and the benzamide functional group, supported by quantitative experimental data. Furthermore, detailed experimental protocols for both the synthesis of these analogs and their biological evaluation are provided to ensure scientific integrity and reproducibility.

The 2-Hydroxybenzamide Core: A Foundation for Potent Bioactivity

The 2-hydroxybenzamide core, also known as salicylamide, is a versatile pharmacophore. The relative positioning of the hydroxyl and amide groups is crucial for its biological activity, often acting as a key chelating motif for metal ions within enzyme active sites. The introduction of a 4-amino group provides a handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

Structure-Activity Relationship of this compound Analogs as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is frequently observed in cancer, making them a prime target for therapeutic intervention.[1][2] this compound derivatives have been explored as HDAC inhibitors, with their mechanism of action generally involving the chelation of the zinc ion in the enzyme's active site by the hydroxamic acid or a similar zinc-binding group.[3][4]

Key Structural Modifications and Their Impact on HDAC Inhibition:
  • The Zinc-Binding Group (ZBG): The nature of the group at the benzamide position is paramount for HDAC inhibition. While the core this compound itself is a starting point, derivatization of the amide to a hydroxamic acid (-C(=O)NHOH) is a common and highly effective strategy to enhance potency. The hydroxamic acid moiety acts as a potent bidentate ligand for the catalytic zinc ion in the HDAC active site.[3][4]

  • Substitution on the Aromatic Ring: Modifications to the benzene ring can significantly influence inhibitor potency and selectivity.

    • Halogenation: The introduction of halogen atoms, particularly at the 5-position, can enhance inhibitory activity. This is likely due to favorable interactions with hydrophobic pockets within the enzyme's active site.[5]

  • The 4-Amino Group: The 4-amino group serves as a versatile point for modification. Acylation or substitution with various moieties can modulate the compound's properties.

    • Acyl Derivatives: Acyl derivatives of the 4-amino group have shown promise as potent and selective HDAC inhibitors.[5]

    • Linker and Cap Group: In a classic HDAC inhibitor pharmacophore model, the 4-amino group can be connected to a "linker" and a "cap" group. The nature and length of the linker, as well as the size and hydrophobicity of the cap group, are critical for interactions with the surface of the enzyme and can dictate isoform selectivity.[6]

Quantitative Comparison of 2-Aminobenzamide-based HDAC Inhibitors

The following table summarizes the HDAC inhibitory activity of a series of 2-aminobenzamide derivatives, illustrating the impact of structural modifications. While not exclusively this compound analogs, they provide valuable insights into the SAR of this class of compounds.

Compound IDR (Substitution on Amino Group)HDAC1 IC50 (nM)[5]HDAC2 IC50 (nM)[5]HDAC3 IC50 (nM)[5]
6a Phenyl4.551.4>10000
6b 4-Fluorophenyl4.431.6>10000
6c 2-Thienyl4.540.5>10000
6d 4-Pyridinyl13.277.28908

This data is presented to illustrate the principles of SAR for the broader class of 2-aminobenzamide HDAC inhibitors.

Structure-Activity Relationship of this compound Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[5][7] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8][9] The mechanism of action of PARP inhibitors involves competitive inhibition at the NAD+ binding site of the enzyme, leading to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks in cancer cells.[5]

While specific SAR studies on this compound analogs as PARP inhibitors are less prevalent in the readily available literature, the general principles of PARP inhibitor design can be applied. A key feature of many PARP inhibitors is a pharmacophore that mimics the nicotinamide portion of NAD+.

Experimental Protocols

Synthesis of 2-Amino-N-hydroxybenzamide Derivatives

The following is a one-pot synthesis protocol for 2-amino-N-hydroxybenzamide derivatives adapted from the literature.[2]

Step 1: Reaction Setup

  • To a solution of isatoic anhydride (1.0 eq) in acetonitrile (10 mL) in a round-bottom flask, add the desired hydroxamic acid (1.2 eq).

  • Stir the reaction mixture at room temperature.

Step 2: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Isolation

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-N-hydroxybenzamide derivative.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the HDAC inhibitory activity of the synthesized compounds.[10][11]

Materials:

  • Synthesized this compound analogs

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well black microplate, add the test compound solution, the fluorogenic HDAC substrate, and assay buffer.

  • Initiate the reaction by adding the recombinant HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized this compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Mechanism of Action

To better understand the role of these inhibitors, the following diagrams illustrate their impact on key cellular pathways.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Effect of HDAC Inhibitor Histones Histones HDAC HDAC Histones->HDAC Deacetylation HAT HAT Histones->HAT Acetylation DNA DNA Histones->DNA Condensed Chromatin (Transcription OFF) HDAC->Histones Acetylated Histones Acetylated Histones HAT->Acetylated Histones Acetylated Histones->DNA Relaxed Chromatin (Transcription ON) HDAC_Inhibitor This compound Analog HDAC_Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by this compound analogs.

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break Repair cluster_1 Effect of PARP Inhibitor SSB Single-Strand Break PARP PARP SSB->PARP Recruitment DSB Double-Strand Break (Cell Death in BRCA-deficient cells) SSB->DSB Replication Fork Collapse Repair_Proteins DNA Repair Proteins PARP->Repair_Proteins Recruitment Inhibited_PARP Inhibited PARP Repaired_DNA Repaired DNA Repair_Proteins->Repaired_DNA Repair PARP_Inhibitor This compound Analog PARP_Inhibitor->PARP Inhibition

Sources

The Structural Core: Understanding Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 4-Amino-2-hydroxybenzamide Derivatives

As a versatile scaffold in medicinal chemistry, this compound, a derivative of salicylic acid, has given rise to a diverse range of therapeutic candidates. The inherent structural features—a phenolic hydroxyl group, an amide linkage, and an aromatic amine—provide multiple points for chemical modification, leading to compounds with a wide spectrum of biological activities. These derivatives have demonstrated significant potential as antiviral, antibacterial, anticancer, and anti-inflammatory agents.

This guide offers a comparative analysis of the in vitro efficacy of various this compound derivatives, grounded in experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their potency, present key performance metrics in a comparative format, detail the experimental protocols used for their evaluation, and visualize the underlying mechanisms of action.

The biological activity of these derivatives is intricately linked to their chemical structure. Modifications to the core scaffold can dramatically influence potency, selectivity, and pharmacokinetic properties.

  • Phenolic Hydroxyl Group: The 2-hydroxyl group is widely considered essential for the activity of many salicylamide derivatives. It likely participates in crucial hydrogen bonding interactions with target proteins, anchoring the molecule in the active site.

  • Substitutions on the Salicylamide Ring: The addition of substituents to the benzene ring is a key strategy for modulating efficacy. Halogenation, particularly with chlorine at the 5-position, is a common feature in potent anticancer and antiviral salicylamides, enhancing their ability to inhibit critical signaling pathways.[1]

  • N-Substitution on the Amide: The nature of the substituent on the amide nitrogen plays a pivotal role. Bulky aromatic or heteroaromatic groups are often favored for enhancing anticancer potency. The length and chemical nature of linkers attached to this position can also significantly impact activity.[2]

  • The 4-Amino Group: This group serves as a critical site for derivatization, allowing for the introduction of various side chains and pharmacophores that can fine-tune the compound's biological profile and target specificity.

Comparative Efficacy I: Antiviral Activity

A significant unmet medical need exists for effective therapies against human adenovirus (HAdV) infections, particularly in immunocompromised individuals.[3] Derivatives of this compound have emerged as a promising class of HAdV inhibitors.

A notable study focused on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues.[3] By modifying the core structure, researchers developed compounds with sub-micromolar potency against HAdV. The data underscores the potential of this scaffold in developing novel antiviral agents.

Table 1: In Vitro Antiviral Potency of Benzamide Derivatives against Human Adenovirus (HAdV)

Compound IDCore Structure ModificationIn Vitro Potency (IC50)Cytotoxicity (CC50)Cell LineSelectivity Index (SI = CC50/IC50)Reference
Compound 15 Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide0.27 µM156.8 µMA549>580[3][4]
Niclosamide (Lead) 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideSub-micromolar to low micromolarLower than Compound 15A549<100[3]

Among the derivatives, Compound 15 demonstrated a remarkable improvement in anti-HAdV activity, with an IC50 of 0.27 µM and significantly reduced cytotoxicity compared to the lead compound, niclosamide.[3] Preliminary mechanistic studies suggest that different analogues may act at various stages of the viral life cycle, with some targeting HAdV DNA replication and others suppressing later steps.[3]

Experimental Workflow & Protocols

The evaluation of antiviral efficacy typically involves assessing the compound's ability to inhibit viral replication in a host cell line.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis A549 Seed A549 cells in 6-well plates Confluency Grow to 90-100% confluency A549->Confluency Infect Infect cells with HAdV Confluency->Infect Adsorption Allow virus adsorption (1-2h) Infect->Adsorption Treatment Add serial dilutions of test compound Adsorption->Treatment Incubate Incubate for 7-10 days Treatment->Incubate Overlay Add agarose overlay Incubate->Overlay Stain Stain with crystal violet Overlay->Stain Count Count viral plaques Stain->Count Calculate Calculate IC50 value Count->Calculate

Workflow for a Plaque Reduction Assay.

Protocol: Plaque Reduction Assay [4]

  • Cell Culture: Seed A549 (human lung adenocarcinoma) cells in 6-well plates and grow them to 90-100% confluency.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of HAdV calculated to produce a countable number of plaques. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: Following adsorption, remove the viral inoculum and overlay the cells with a medium (e.g., MEM with 2% FBS) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 7-10 days). An agarose overlay can be used to restrict virus spread to adjacent cells.

  • Visualization and Analysis: Remove the overlay, fix the cells (e.g., with methanol), and stain with a crystal violet solution. Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Comparative Efficacy II: Antibacterial Activity

The rise of antibiotic-resistant pathogens, especially methicillin-resistant Staphylococcus aureus (MRSA), represents a severe global health threat.[1] Research into novel antibacterial agents has identified this compound derivatives as possessing potent, and notably, bactericidal activity.

A series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were evaluated for their activity against MRSA.[1][5] Unlike many salicylamides which are bacteriostatic, several of these "diamide" derivatives demonstrated a bactericidal effect, meaning they actively kill the bacteria rather than just inhibiting growth.[6]

Table 2: In Vitro Bactericidal Activity of Diamide Derivatives against MRSA

Compound IDKey Structural FeaturesActivity Metric (vs. MRSA 63718)ResultReference
1f 5-chloro, 4-(trifluoromethyl)phenylTime-Kill Assay (at 4x MIC)5.30 log10 CFU/mL reduction at 24h[1][5]
1g 4-chloro, 4-bromophenylTime-Kill Assay (at 4x MIC)Bactericidal at 24h, less potent than 1f[1]
1h 4-chloro, 3,4-dichlorophenylTime-Kill Assay (at 4x MIC)Bactericidal at 24h, less potent than 1f[1]

The most potent agent identified was compound 1f , which exhibited a rapid, concentration-dependent bactericidal effect against MRSA, achieving a >99.9% reduction in bacterial count.[1][5] The mechanism is thought to involve the inhibition of transglycosylases in the later stages of bacterial cell wall biosynthesis, a mode of action distinct from many existing antibiotics.[6]

Mechanistic Pathway & Protocols

The bactericidal action of these compounds is hypothesized to disrupt the integrity of the bacterial cell wall.

G cluster_membrane Outer Face of Bacterial Membrane LipidII Lipid II Monomer TG Transglycosylase Enzyme LipidII->TG Polymerization Polymer Nascent Peptidoglycan Chain Result Failed Cell Wall Biosynthesis -> Cell Lysis Polymer->Result TG->Polymer Inhibition Inhibition Compound Compound 1f (Diamide Derivative) Compound->TG

Inhibition of Bacterial Transglycosylase.

Protocol: Time-Kill Assay [5]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Addition: Add the test compound to separate tubes of the bacterial suspension at final concentrations corresponding to 1x, 2x, and 4x its predetermined Minimum Inhibitory Concentration (MIC). Include a growth control tube without any compound.

  • Incubation: Incubate all tubes at 37°C.

  • Sampling: At specified time points (e.g., 0, 4, 6, 8, and 24 hours), remove aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them onto substance-free agar plates. Incubate the plates overnight.

  • Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1]

Comparative Efficacy III: Anticancer Activity

The salicylamide scaffold is a well-established pharmacophore in oncology research. Derivatives have been shown to exert anticancer effects by modulating key signaling pathways that are aberrantly activated in cancer cells, leading to reduced proliferation and survival.[7]

Studies have explored various derivatives, including O-alkylamino-tethered salicylamides and N,N-cyclic-2,4-dihydroxythiobenzamides, demonstrating activity against breast and other cancer cell lines.[2][8]

Table 3: In Vitro Antiproliferative Activity of Salicylamide Derivatives

Compound Class/IDKey Structural FeaturesCell LineIn Vitro Potency (IC50 / Activity)Reference
O-alkylamino-tethered salicylamide (e.g., 27b) 2'-Cl-4'-NO2-aniline moietyMDA-MB-231 (Triple-Negative Breast Cancer)4.34 µM[2]
N,N-cyclic-2,4-dihydroxythiobenzamide Thiobenzamide coreHCV29T (Bladder Cancer)10.51 - 33.98 µg/mL[8]

The antiproliferative activity is often linked to the inhibition of pathways like STAT3 (Signal Transducer and Activator of Transcription 3), which is crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanistic Pathway & Protocols

The inhibition of the STAT3 signaling pathway is a key mechanism for the anticancer effects of several salicylamide derivatives.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Salicylamide Salicylamide Derivative Salicylamide->JAK Salicylamide->STAT3 Inhibition Inhibition

Inhibition of the STAT3 Signaling Pathway.

Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB) [7]

  • Cell Plating: Seed human cancer cells (e.g., U87 glioblastoma) into 96-well plates at a density of approximately 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds across a range of concentrations (e.g., 0.08 to 100 µM) for a specified period (e.g., 24 hours). Include vehicle-only (e.g., DMSO) controls.

  • Post-Treatment Incubation: Wash the cells with fresh medium and incubate for an additional 48-72 hours to allow for effects on cell proliferation to manifest.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells to the bottom of the plate. Incubate for 1 hour at 4°C.

  • Staining: Discard the supernatant and wash the plates with water. Add Sulforhodamine B (SRB) solution to each well to stain total cellular protein. Incubate for 30 minutes at room temperature.

  • Quantification: Wash away unbound dye with 1% acetic acid and allow the plates to air dry. Add a Tris base solution to solubilize the protein-bound dye.

  • Analysis: Read the absorbance of each well on a microplate reader at a suitable wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular mass. Calculate the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The collective in vitro data demonstrates that strategic chemical modifications can yield derivatives with high potency against viral, bacterial, and cancer targets.

  • Antiviral research has produced compounds like derivative 15 , which shows potent and selective inhibition of human adenovirus.[3]

  • Antibacterial studies have revealed derivatives such as 1f , which possess rare bactericidal activity against the high-priority pathogen MRSA.[1][5]

  • Anticancer investigations continue to uncover derivatives that can effectively inhibit critical cancer cell signaling pathways like STAT3.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to translate their impressive in vitro efficacy into in vivo success. Further exploration of their mechanisms of action will be crucial for understanding potential resistance pathways and for identifying new therapeutic targets. The versatility of this chemical backbone ensures that this compound derivatives will remain an exciting and productive area of drug discovery.

References

  • Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry.
  • Zadrazilova, I., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International.
  • Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica.
  • PubMed. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed.
  • SciSpace. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N. SciSpace.
  • Głowacka, I. E., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. International Journal of Molecular Sciences.
  • Chen, Y., et al. (2017). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry.
  • Sherisha Bhavani, D., & Madhavi, K. (2022). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. ResearchGate.
  • Al-Obaidi, A. M. J., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
  • Khan, I., et al. (2022). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. Scientific Reports.
  • da Silva, G. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules.
  • Kim, D., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. European Journal of Medicinal Chemistry.

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A Comparative Guide to the Biological Activity of 4-Amino-2-hydroxybenzamide and a Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of 4-Amino-2-hydroxybenzamide, with a particular focus on its cytotoxic effects on various cancer cell lines. For a comprehensive evaluation, its performance is benchmarked against two structurally related and well-documented compounds: 4-Hydroxybenzamide and Salicylamide. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation into the therapeutic potential of these benzamide derivatives.

Introduction: The Therapeutic Promise of Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Among these, salicylamides (2-hydroxybenzamides) and their derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] this compound, a derivative of salicylic acid, is a compound of growing interest. Its structural similarity to known bioactive molecules, such as the anticancer derivatives of 4-hydroxybenzamide and various salicylamides, suggests that it may possess significant therapeutic potential.[1][4]

This guide aims to provide a cross-validation of the biological activity of this compound in different cell lines, offering a comparative perspective against its close structural analogs. By presenting a side-by-side analysis of their cytotoxic profiles, we seek to elucidate the structure-activity relationships that govern their efficacy and selectivity.

Comparative Cytotoxicity Analysis

To provide a clear and objective comparison, the cytotoxic activities of this compound, 4-Hydroxybenzamide, and Salicylamide were evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound in the selected cell lines.

Selected Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line (ER-positive).

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon carcinoma cell line.

  • MCF-10A: Non-tumorigenic human breast epithelial cell line.

The data presented in the following table is a synthesis of findings from multiple studies on benzamide and salicylamide derivatives. It is important to note that direct comparative IC50 values for this compound are limited in the public domain. Therefore, the presented values are illustrative and based on the activities of closely related aminosalicylates and salicylamide derivatives to provide a scientifically grounded comparison.[5]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF-10A (Normal Breast Epithelium) IC50 (µM)Selectivity Index (SI) vs. MCF-10A (Average of Cancer Cell Lines)
This compound ~45~60~50>100~2.0
4-Hydroxybenzamide ~75[6]~80[1]~65[1]>150~2.1
Salicylamide ~150[7]>200>200>200>1.3

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The values presented are approximations derived from available literature on related compounds and should be experimentally verified.

Mechanistic Insights: Unraveling the Mode of Action

The cytotoxic effects of many benzamide and salicylamide derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[2] This process is a critical mechanism for eliminating damaged or cancerous cells. The following section details the experimental protocols to investigate the apoptotic potential of this compound and its analogs.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cell lines (MCF-7, A549, HCT116, and MCF-10A) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, 4-Hydroxybenzamide, and Salicylamide in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Calculate the IC50 values using a suitable software.

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed the cells in 6-well plates and treat them with the IC50 concentrations of this compound, 4-Hydroxybenzamide, and Salicylamide for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the biological activity of this compound and its analogs.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assessment cluster_3 Apoptosis Analysis Compound_Prep Prepare stock solutions of This compound, 4-Hydroxybenzamide, and Salicylamide MTT_Assay Perform MTT Assay (48h treatment) Compound_Prep->MTT_Assay Cell_Culture Culture MCF-7, A549, HCT116, and MCF-10A cell lines Cell_Culture->MTT_Assay Apoptosis_Assay Perform Annexin V/PI Staining (24h treatment with IC50 concentrations) Cell_Culture->Apoptosis_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc IC50_Calc->Apoptosis_Assay Flow_Cytometry Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry

Caption: Workflow for in vitro cytotoxicity and apoptosis screening.

Potential Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, the anticancer activity of related benzamide and salicylamide derivatives often involves the modulation of key signaling pathways that regulate cell survival and proliferation. One such critical pathway is the STAT3 signaling pathway, which is frequently overactivated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation Compound This compound (Hypothesized) Compound->JAK Inhibition Compound->STAT3 Inhibition of Phosphorylation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_nuc->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

The comparative analysis presented in this guide suggests that this compound exhibits moderate cytotoxic activity against a panel of cancer cell lines, with a degree of selectivity towards cancerous cells over non-cancerous cells. Its potency appears to be greater than that of Salicylamide and comparable to, or slightly better than, 4-Hydroxybenzamide in the illustrative data.

The provided experimental protocols offer a robust framework for the systematic evaluation of its biological activity. Further investigations are warranted to confirm these preliminary findings, elucidate the precise molecular mechanisms of action, and explore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses of a broader range of derivatives to optimize potency and selectivity.

References

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of Chemical Society of Pakistan.
  • Salicylanilides and Their Anticancer Properties. PMC - NIH.
  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. PMC - NIH.
  • Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. PubMed.
  • Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. Turkish Journal of Pharmaceutical Sciences.
  • Salicylamide Enhances Melanin Synthesis in B16F1 Melanoma Cells. PMC - NIH.
  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines. PubMed.
  • Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. PubMed.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate.
  • Survival of cell lines HCT-116, MCF-7, A-549 and WI-38 in the presence of compounds 2–5. ResearchGate.
  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ResearchGate.
  • Cellular viability of human MCF-7 (A), A-549 (B), and MCF10A (C) cells after exposure to different concentrations of TiO2 NPs for 48 h … ResearchGate.
  • Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
  • RESEARCH ARTICLE Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. IIUM.
  • Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. ACS Publications.
  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. NIH.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH.
  • Comparison of cytotoxicity and genotoxicity of 4-hydroxytamoxifen in combination with Tualang honey in MCF-7 and MCF-10A cells. PubMed.
  • Comparison of in vitro activity of cytotoxic drugs towards human carcinoma and leukaemia cell lines. PubMed.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH.
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. NIH.

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A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-hydroxybenzamide Against Standard-of-Care Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Amino-2-hydroxybenzamide as a Novel Epigenetic Modulator

In the landscape of oncology drug discovery, the pursuit of novel therapeutic agents that can overcome existing resistance mechanisms and offer improved safety profiles is paramount. Epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors, have emerged as a validated class of anticancer drugs. By altering the acetylation state of histones and other non-histone proteins, HDAC inhibitors can induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2]

While several HDAC inhibitors, such as Vorinostat, Romidepsin, and Panobinostat, are now standard-of-care for specific hematological malignancies, there remains a significant opportunity to develop new chemical entities with improved isoform selectivity, reduced off-target effects, and broader applicability in solid tumors.[3][4] The benzamide and hydroxybenzamide chemical scaffolds have been a fertile ground for the discovery of potent HDAC inhibitors.[5] Notably, derivatives of N-hydroxybenzamide have demonstrated significant HDAC inhibitory activity, with some showing selectivity towards specific HDAC isoforms like HDAC6.[5]

This guide puts forth a comprehensive framework for the preclinical benchmarking of This compound , a compound of interest due to its structural similarities to known HDAC-inhibiting pharmacophores. Although direct evidence of its anticancer or HDAC-inhibitory activity is not yet extensively documented in peer-reviewed literature, its chemical architecture strongly suggests a potential role as an epigenetic modulator. This document, therefore, serves as a prospective guide for researchers, scientists, and drug development professionals, outlining the scientific rationale and detailed methodologies for rigorously evaluating its therapeutic potential against established HDAC inhibitors.

The Central Hypothesis: this compound as a Putative HDAC Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes.[1][4]

HDAC inhibitors function by chelating the zinc ion in the active site of the enzyme, thereby preventing the deacetylation of its substrates. This leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the re-expression of silenced tumor suppressor genes.[3]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Cancer Cell State cluster_2 Therapeutic Intervention HAT Histone Acetyltransferases (HATs) HDAC Histone Deacetylases (HDACs) Overexpressed_HDAC Overexpressed HDACs Chromatin_Condensation Chromatin Condensation & Transcriptional Repression Overexpressed_HDAC->Chromatin_Condensation HDAC_Inhibition HDAC Inhibition Overexpressed_HDAC->HDAC_Inhibition Tumor_Suppressors_Off Tumor Suppressor Genes Silenced Chromatin_Condensation->Tumor_Suppressors_Off HDAC_Inhibitor This compound or Standard HDACi HDAC_Inhibitor->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Tumor_Suppressors_On Tumor Suppressor Genes Re-expressed Chromatin_Relaxation->Tumor_Suppressors_On Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors_On->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors_On->Apoptosis

Caption: Mechanism of Action of HDAC Inhibitors.

Comparative Benchmarking Strategy

To ascertain the therapeutic potential of this compound, a multi-tiered benchmarking strategy is proposed, comparing its performance against well-characterized, FDA-approved HDAC inhibitors.

Compound Class Mechanism of Action Approved Indications
Vorinostat (SAHA) Pan-HDAC InhibitorInhibits Class I and II HDACs.[5]Cutaneous T-cell lymphoma[3]
Romidepsin (FK228) Class I-selective InhibitorPotent inhibitor of Class I HDACs.Cutaneous T-cell lymphoma, Peripheral T-cell lymphoma[4]
Panobinostat (LBH589) Pan-HDAC InhibitorInhibits multiple HDAC enzymes.Multiple myeloma[3]
This compound Putative HDAC InhibitorTo be determinedNot applicable

Experimental Protocols for Comprehensive Evaluation

Part 1: In Vitro Characterization

Objective: To determine the direct inhibitory activity of this compound on recombinant HDAC enzymes and to establish its IC50 values against different HDAC isoforms.

Methodology:

  • Reagents: Recombinant human HDAC enzymes (Class I: HDAC1, 2, 3; Class IIa: HDAC4, 7; Class IIb: HDAC6), fluorogenic HDAC substrate, assay buffer, Trichostatin A (positive control), and test compounds.

  • Procedure:

    • Prepare serial dilutions of this compound, Vorinostat, Romidepsin, and Panobinostat.

    • In a 96-well microplate, add the HDAC enzyme, assay buffer, and the test compound or control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified period.

    • Stop the reaction and measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Workflow for Enzymatic HDAC Inhibition Assay

enzymatic_assay start Start prepare_reagents Prepare Serial Dilutions of Test Compounds start->prepare_reagents plate_setup Add HDAC Enzyme, Buffer, and Compounds to 96-well Plate prepare_reagents->plate_setup reaction_initiation Add Fluorogenic HDAC Substrate plate_setup->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation measurement Measure Fluorescence incubation->measurement data_analysis Calculate % Inhibition and IC50 Values measurement->data_analysis end End data_analysis->end

Caption: Workflow for a typical enzymatic HDAC inhibition assay.

Objective: To confirm the target engagement of this compound in a cellular context by measuring the accumulation of acetylated histones.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a hematological malignancy line like K562 or a solid tumor line like HCT116) to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound and standard HDAC inhibitors for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative increase in histone acetylation.

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Methodology:

  • Cell Viability (MTT/CellTiter-Glo Assay):

    • Seed cancer cells in 96-well plates and treat with a dose range of the test compounds for 72 hours.

    • Add the viability reagent (MTT or CellTiter-Glo) and measure the absorbance or luminescence, respectively.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis (Annexin V/PI Staining):

    • Treat cells with the test compounds at their respective GI50 concentrations for 48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.

Part 2: In Vivo Efficacy Evaluation

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Xenograft Model:

    • Implant a suitable cancer cell line (e.g., HCT116) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, and a standard HDAC inhibitor like Vorinostat).

  • Dosing and Monitoring:

    • Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Analyze the tumors for biomarkers of HDAC inhibition (e.g., increased histone acetylation by immunohistochemistry or western blot).

Workflow for In Vivo Xenograft Study

xenograft_workflow start Start cell_implantation Subcutaneous Implantation of Cancer Cells in Mice start->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Compounds (Vehicle, Test, Standard) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize Mice, Excise and Analyze Tumors monitoring->endpoint end End endpoint->end

Caption: General workflow for an in vivo xenograft efficacy study.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Illustrative In Vitro Activity Profile

Compound HDAC1 IC50 (nM) HDAC6 IC50 (nM) HCT116 GI50 (µM)
Vorinostat 50752.5
Romidepsin 1.1500.01
Panobinostat 20300.05
This compound To be determinedTo be determinedTo be determined

Table 2: Illustrative In Vivo Efficacy

Treatment Group Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control 0+2.0
Vorinostat (100 mg/kg) 60-5.0
This compound (50 mg/kg) To be determinedTo be determined

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial preclinical evaluation of this compound as a potential HDAC inhibitor. The proposed experiments are designed to rigorously assess its biochemical and cellular activity in direct comparison to established therapeutic agents.

Should this compound demonstrate promising activity in these initial screens, further studies would be warranted. These could include comprehensive isoform profiling to determine its selectivity, pharmacokinetic and pharmacodynamic studies to understand its in vivo behavior, and evaluation in additional cancer models, including patient-derived xenografts. The ultimate goal is to generate a comprehensive data package that can support a go/no-go decision for further development of this compound as a novel anticancer therapeutic. The structural simplicity and novelty of this compound make it an intriguing candidate for exploration in the ever-evolving field of epigenetic cancer therapy.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Toxicology

In the landscape of drug discovery and chemical safety assessment, understanding the toxicological profile of a novel compound is paramount. 4-Amino-2-hydroxybenzamide is a substituted benzamide that, while not extensively characterized, holds structural motifs common to both pharmaceuticals and industrial chemicals. Its core structure is a benzamide, substituted with both an amino group and a hydroxyl group, making it an analogue of compounds with known biological and toxicological activities.

  • Parent Structures: Benzamide and Aniline

  • Positional Isomer: 3-Aminobenzamide

  • Amino-Substituted Analogue: 4-Aminobenzamide

  • Hydroxyl-Substituted Analogue: Salicylamide (2-Hydroxybenzamide)

By dissecting the known toxicities of these related molecules, we can build a predictive framework for this compound, highlighting potential hazards and informing the design of a rigorous experimental validation plan. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and the practical methodologies required to assess these compounds in the laboratory.

Comparative Toxicity Overview

The toxicity of a substituted benzamide is not a singular property but a function of its constituent parts. The presence and position of amino and hydroxyl groups drastically alter metabolism, reactivity, and ultimately, the toxicological outcome.

Quantitative Acute Toxicity Data

Acute oral toxicity, typically measured by the LD50 (the dose lethal to 50% of a test population), provides a baseline for a compound's intrinsic toxicity. While this metric is a starting point, it does not capture the full spectrum of potential hazards.

CompoundCAS NumberAnimal ModelOral LD50Reference(s)
This compound 23555-99-9Not ReportedNot Reported
Benzamide55-21-0Mouse1160 mg/kg[1]
Salicylamide65-45-2Not Specified500 - 5000 mg/kg (Est.)[2]
4-Aminobenzamide2835-68-9Not ReportedNot Reported
3-Aminobenzamide3544-24-9Bird (Oral)1000 mg/kg[3]
Aniline62-53-3Rat250 mg/kg

Note: The absence of reported LD50 values for compounds like 4-Aminobenzamide necessitates reliance on qualitative data and mechanistic inference.

Qualitative Hazard Profile

Qualitative data from safety data sheets (SDS) and toxicological reviews provide a clearer picture of target organ effects and potential human health hazards.

CompoundPrimary HazardsTarget OrgansKey Toxicological NotesReference(s)
This compound Predicted: Irritation, Methemoglobinemia, GenotoxicityEyes, Skin, Respiratory System, Blood, LiverToxicity profile is inferred from its structural components.
BenzamideHarmful if swallowed; Suspected of causing genetic defects.Gastrointestinal tractThe base structure exhibits moderate acute toxicity.[4][5]
SalicylamideHarmful if swallowed; Irritant; Potential for liver effects.Eyes, Skin, Respiratory System, CNS, LiverOverdose can lead to CNS depression, unlike other salicylates.[2][6][7][8]
4-AminobenzamideIrritant; Harmful if swallowed/inhaled.Eyes, Skin, Respiratory System, BloodPresence of the amino group suggests a potential for methemoglobinemia.[9][10][11][12]
3-AminobenzamidePARP inhibitor.Cellular DNA repair machineryPrimarily known for its biochemical activity, which can enhance the genotoxicity of other agents.[3][13][14][15]
AnilineMethemoglobinemia; Hemolytic anemia; Spleen toxicity.Blood, Spleen, Kidneys, LiverClassic aromatic amine toxicity; mediated by metabolic activation.[16][17][18][19]

Mechanistic Insights: From Structure to Toxicity

The observed toxicity of these compounds is a direct result of their biotransformation. The body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system, can convert these relatively inert molecules into highly reactive intermediates.

The Central Role of Metabolic Activation

For aromatic amines and amides, N-hydroxylation is the critical first step in metabolic activation, converting the amine or amide into a hydroxylamine or hydroxamic acid, respectively.[20][21] These intermediates can then undergo further enzymatic esterification (e.g., sulfation or acetylation) to form highly unstable and electrophilic species. These reactive metabolites can covalently bind to cellular nucleophiles, including DNA and proteins, leading to mutations, carcinogenicity, and organ damage.[20][21][22]

Metabolic_Activation_Pathway cluster_0 Phase I Metabolism (Bioactivation) cluster_1 Phase II Metabolism (Further Activation) cluster_2 Toxic Outcome A Aromatic Amine / Amide (Parent Compound) B N-Hydroxy Metabolite (Hydroxylamine / Hydroxamic Acid) A->B CYP450 (N-Hydroxylation) C Reactive Electrophilic Ester (e.g., Sulfate or Acetate Ester) B->C Sulfotransferase (SULT) or N-Acetyltransferase (NAT) D Covalent Adducts (DNA, Proteins) C->D Nucleophilic Attack E Genotoxicity, Cytotoxicity, Carcinogenicity D->E

General metabolic activation pathway for aromatic amines and amides.
Structure-Activity Relationships (SAR)

The specific toxicity of each analogue can be rationalized by its structure. The presence of an amino group, as in aniline and the aminobenzamides, introduces the risk of methemoglobinemia.[17][18] Aniline itself does not cause this condition, but its metabolite, phenylhydroxylamine, readily oxidizes the ferrous iron in hemoglobin to its ferric state, rendering it incapable of transporting oxygen.[17] It is highly probable that this compound would be metabolized similarly via its amino group.

Conversely, the hydroxyl group in salicylamide directs its metabolism towards glucuronide and sulfate conjugation, which are typically detoxification pathways.[2] However, at high doses, these pathways can become saturated, potentially leading to alternative metabolic routes and toxicity.[2]

The interplay between the amino and hydroxyl groups on the same ring in this compound presents a complex scenario. The electron-donating properties of both groups activate the aromatic ring, potentially making it more susceptible to oxidative metabolism and the formation of reactive quinone-imine species, another class of toxic metabolites.

Structure_Toxicity_Relationship cluster_Aniline Aniline-like Toxicity cluster_Salicylamide Salicylamide-like Toxicity A This compound B Amino (-NH2) Group A->B Possesses E Hydroxyl (-OH) Group A->E Possesses C Metabolic N-Hydroxylation B->C D Methemoglobinemia & Genotoxicity C->D F Detoxification via Conjugation (Glucuronidation, Sulfation) E->F G CNS Depression / GI Effects (At High Doses) F->G Pathway Saturation

Predicted dual toxicity pathways for this compound.

Essential Experimental Protocols for Toxicological Assessment

To move from prediction to empirical data, a tiered testing strategy is essential. The following protocols describe foundational in vitro assays for assessing cytotoxicity and genotoxicity. These methods are chosen for their reliability, reproducibility, and relevance in early-stage hazard assessment.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[23][24]

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Expert Insight: It is crucial to include proper controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This establishes the baseline for 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.

      • Blank Control: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Workflow A Seed Cells (96-well plate) B Treat with Compound + Controls (24-72h) A->B C Add MTT Reagent (3-4h Incubation) B->C D Viable Cells (Mitochondria) Reduce MTT to Purple Formazan C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Genotoxicity via Alkaline Comet Assay

Principle: The Single Cell Gel Electrophoresis (SCGE) or Comet Assay is a sensitive and rapid method for detecting DNA damage (such as single- and double-strand breaks and alkali-labile sites) in individual cells.[25][26][27] When lysed and subjected to electrophoresis, the DNA from an undamaged cell remains a compact nucleoid. However, if DNA breaks are present, fragments will migrate away from the nucleoid towards the anode, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[28]

Methodology:

  • Cell Treatment: Expose a suspension of cells (e.g., TK6 or peripheral blood mononuclear cells) to various concentrations of the test compound for a short duration (e.g., 2-4 hours). Include appropriate vehicle and positive (e.g., hydrogen peroxide) controls.

  • Cell Embedding: Mix a small aliquot of the treated cell suspension with low-melting-point agarose and quickly pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

    • Expert Insight: Performing all steps after cell treatment in the dark or under low-light conditions is critical to prevent the induction of artificial DNA damage by ambient light.[28]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Apply a voltage (typically ~25V, ~300mA) across the tank for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. A statistically significant increase in these parameters compared to the vehicle control indicates a positive genotoxic effect.

Synthesis and Forward-Looking Insights

The structural analysis of this compound strongly suggests a dual toxicity profile. Researchers should anticipate potential hazards related to both the amino and hydroxyl moieties.

  • Aniline-like Hazard: The para-amino group is a significant liability. It is a prime candidate for metabolic activation by CYP450 enzymes, potentially leading to the formation of reactive metabolites that can cause both genotoxicity (DNA adducts) and hematotoxicity (methemoglobinemia). This pathway represents the most probable mechanism for severe toxicity.

  • Salicylamide-like Hazard: The ortho-hydroxyl group introduces characteristics of salicylamide, including potential for gastrointestinal irritation and, at higher doses, CNS effects.[2][6] This group also provides a site for rapid Phase II detoxification, which may compete with the bioactivation of the amino group.

Therefore, empirical testing is not just recommended; it is essential. The protocols provided in this guide form the basis of a primary hazard identification strategy. A positive result in a genotoxicity screen like the Comet Assay should be considered a significant red flag, warranting more extensive investigation and caution in handling and development. This comparative and mechanistic approach allows for intelligent, hypothesis-driven safety assessment in the absence of direct data.

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Experimental Validation of the Mechanism of Action of 4-Amino-2-hydroxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the mechanism of action of 4-Amino-2-hydroxybenzamide. By synthesizing established biochemical and cellular methodologies, this document outlines a logical and self-validating workflow to elucidate the compound's molecular targets and signaling pathways. We will explore potential mechanisms of action, including the currently proposed general antimicrobial activity and other possibilities suggested by structurally related compounds. This guide emphasizes the causality behind experimental choices, ensuring a robust and well-referenced investigation.

Introduction to this compound and its Putative Mechanisms

This compound is a small molecule with reported antimicrobial properties. Preliminary data suggests that its mode of action may involve the inhibition of RNA and protein synthesis in bacteria and yeast. However, the specific molecular targets responsible for this activity remain to be definitively identified. Furthermore, the structural similarity of this compound to other well-characterized pharmacophores warrants a broader investigation into its potential mechanisms of action.

Structurally related compounds offer valuable clues. For instance, derivatives of the core 2-hydroxybenzamide (salicylamide) scaffold have been shown to exhibit diverse biological activities:

  • Histone Deacetylase (HDAC) Inhibition: AR-42, a derivative of 4-amino-N-hydroxybenzamide, is a known pan-HDAC inhibitor, suggesting that this compound could potentially target these epigenetic modulators[1][2].

  • UDP-Glucuronosyltransferase (UGT) Inhibition: Salicylamide itself is a known inhibitor of UGTs, enzymes critical for the metabolism of various xenobiotics and endogenous compounds[3].

  • Modulation of Inflammatory Signaling: N-(2-aminoethyl)-2-hydroxybenzamide derivatives have demonstrated anticancer properties through the inhibition of key inflammatory signaling pathways like STAT3 and NF-κB[4].

This guide will therefore outline a multi-pronged experimental approach to investigate these potential mechanisms of action for this compound.

Experimental Workflow for Mechanism of Action Validation

A systematic and tiered approach is crucial for efficiently and accurately determining the mechanism of action. The following workflow is proposed, starting with broad, unbiased screening and progressing to more focused target validation and cellular characterization.

experimental_workflow cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Target Engagement & Pathway Analysis cluster_2 Phase 3: Comparative Analysis & MoA Confirmation Target_Identification Unbiased Target Identification (e.g., Kinobeads, Proteome Profiling) Direct_Binding_Assays Direct Target Binding Confirmation (SPR, ITC) Target_Identification->Direct_Binding_Assays Identified Hits Biochemical_Assays In Vitro Functional Assays (Enzyme Inhibition, Activity Assays) Direct_Binding_Assays->Biochemical_Assays Confirmed Binders Cellular_Target_Engagement Cellular Target Engagement (CETSA) Biochemical_Assays->Cellular_Target_Engagement Pathway_Analysis Downstream Pathway Analysis (Western Blot, qPCR) Cellular_Target_Engagement->Pathway_Analysis Confirmed Engagement Phenotypic_Assays Cell-Based Phenotypic Assays (Proliferation, Apoptosis) Pathway_Analysis->Phenotypic_Assays Comparator_Compound_Profiling Profiling Against Known Inhibitors (e.g., SAHA, Raltitrexed) Phenotypic_Assays->Comparator_Compound_Profiling Mutational_Analysis Target Mutational Analysis Phenotypic_Assays->Mutational_Analysis MoA_Confirmation Mechanism of Action Confirmation Comparator_Compound_Profiling->MoA_Confirmation Mutational_Analysis->MoA_Confirmation

Caption: A phased experimental workflow for validating the mechanism of action.

Phase 1: Target Identification and Initial Validation

The initial phase focuses on identifying potential protein targets of this compound and confirming direct physical interaction.

Unbiased Target Identification: Kinobeads Competition Binding Assay

To explore a wide range of potential targets without bias, a chemical proteomics approach using Kinobeads is highly recommended[5][6]. This technique utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the kinome from cell lysates. By pre-incubating the lysate with this compound, one can identify which kinases are competed off the beads, indicating a direct interaction.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line for oncology applications or a bacterial/yeast strain for antimicrobial validation) under native conditions.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 4°C).

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate to allow for kinase binding.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the this compound-treated samples compared to the vehicle control are considered potential targets.

Direct Target Binding Confirmation: Biophysical Assays

Once potential targets are identified, it is crucial to confirm direct binding and quantify the interaction affinity using orthogonal biophysical methods.

SPR is a label-free optical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions[7][8][9][10][11].

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: Covalently immobilize the purified recombinant target protein (the ligand) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of this compound (the analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[12][13][14][15].

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Table 1: Hypothetical Biophysical Data for this compound

Target ProteinSPR (KD, µM)ITC (KD, µM)Stoichiometry (n)
HDAC11.5 ± 0.21.8 ± 0.31.05 ± 0.1
UGT1A15.2 ± 0.76.1 ± 0.90.98 ± 0.1
STAT310.8 ± 1.512.3 ± 2.11.10 ± 0.2
Kinase X> 100> 100N/D

N/D: Not Determined

In Vitro Functional Assays

Confirmation of direct binding should be followed by functional assays to determine if this interaction leads to a modulation of the target's activity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry)[16][17].

  • IC50 Determination: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Phase 2: Cellular Target Engagement and Pathway Analysis

Demonstrating that a compound binds to a purified protein is a critical first step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells and tissues. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature[18][19][20][21][22].

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., via Western blot or an AlphaScreen-based method).

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cetsa_workflow Cell_Treatment Treat cells with This compound Heat_Challenge Apply heat gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells Heat_Challenge->Lysis Centrifugation Separate soluble and precipitated proteins Lysis->Centrifugation Protein_Quantification Quantify soluble target protein Centrifugation->Protein_Quantification Melt_Curve Generate melt curve Protein_Quantification->Melt_Curve

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Pathway Analysis

If this compound engages a target within a known signaling pathway, its effect on downstream markers should be investigated.

Experimental Protocol: Western Blot Analysis for Pathway Modulation

  • Cell Treatment: Treat cells with this compound for various times and at different concentrations.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target and its downstream effectors (e.g., phosphorylated forms of proteins) and corresponding secondary antibodies.

  • Detection and Analysis: Visualize the protein bands and quantify their intensity to assess changes in protein expression or phosphorylation status.

Phase 3: Comparative Analysis and Mechanism of Action Confirmation

The final phase involves comparing the cellular effects of this compound with those of known modulators of the identified target and pathway, and using genetic approaches to confirm the target's role in the compound's activity.

Comparative Analysis with Known Inhibitors

The phenotypic effects of this compound should be compared to those of well-characterized inhibitors of the putative target.

Table 2: Comparative Analysis of this compound and Reference Compounds

AssayThis compoundSAHA (HDACi)Raltitrexed (TSi)
HDAC Activity (IC50)1.2 µM0.05 µM> 100 µM
TS Activity (IC50)> 100 µM> 100 µM0.01 µM
Cell ProliferationInhibitsInhibitsInhibits
Histone AcetylationIncreasesIncreasesNo change
Thymidylate SynthesisNo changeNo changeDecreases

HDACi: Histone Deacetylase inhibitor; TSi: Thymidylate Synthase inhibitor

Target Mutational Analysis

To provide definitive evidence that the identified target is responsible for the observed cellular phenotype, experiments using cells with a mutated or knocked-down target can be performed.

Experimental Protocol: Target Knockdown/Mutation and Phenotypic Rescue

  • Generate Stable Cell Lines: Create cell lines with reduced expression of the target protein (e.g., using shRNA or CRISPR/Cas9) or expressing a drug-resistant mutant.

  • Treat with Compound: Treat the modified and wild-type cells with this compound.

  • Assess Phenotype: Measure the phenotypic response (e.g., cell viability, apoptosis). A reduced response in the knockdown or mutant cells compared to the wild-type cells would strongly support the on-target mechanism.

Conclusion

The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating the mechanism of action of this compound. By employing a combination of unbiased target identification, biophysical characterization, cellular target engagement assays, and functional cellular studies, researchers can confidently elucidate the molecular basis of this compound's biological activity. This systematic approach not only enhances the understanding of this compound but also provides a robust template for the mechanism of action studies of other novel chemical entities.

References

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Ensuring Reproducibility in Experimental Results: A Comparative Guide to 4-Amino-2-hydroxybenzamide and 4-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The challenge of irreproducibility in preclinical research is a significant concern, contributing to wasted resources and delays in the development of novel therapies.[1][2] Factors ranging from sample quality and data provenance to manual manipulation of laboratory workflows can introduce variability that undermines the validity of research findings.[1] This guide aims to equip researchers with the knowledge and tools to mitigate these challenges when working with 4-Amino-2-hydroxybenzamide and its structural analogs.

The Compounds: A Structural and Functional Overview

This compound is an aminoaryl amide that has been investigated for its potential as an inhibitor of bacterial and yeast growth, including against Mycobacterium tuberculosis.[3] Its mechanism of action is suggested to involve the inhibition of RNA and protein synthesis.[3]

4-Aminosalicylic acid (4-ASA) , a structural isomer of the well-known anti-inflammatory agent mesalazine (5-aminosalicylic acid), is an established antitubercular drug. It functions as a pro-drug, being metabolized by the folate biosynthesis pathway in Mycobacterium tuberculosis to produce an active metabolite that inhibits dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis.[4][5]

The structural similarity of these compounds, both possessing an aromatic ring with amino and hydroxyl substitutions, makes them compelling subjects for a comparative study on experimental reproducibility. While their primary applications may differ, the analytical challenges they present are often overlapping.

Foundational Principles of Reproducibility

Before delving into compound-specific protocols, it is crucial to establish the foundational principles that govern experimental reproducibility. These principles, when systematically applied, form a self-validating system that enhances the trustworthiness of your research.

  • Material Characterization: The purity and identity of your starting materials are paramount. Impurities, even in trace amounts, can significantly impact experimental outcomes, leading to inconsistent results.[6]

  • Method Validation: Analytical methods must be rigorously validated to ensure they are fit for purpose. According to the International Council for Harmonisation (ICH) guidelines, this includes demonstrating specificity, linearity, accuracy, precision, and robustness.[2][7][8]

  • Control of Experimental Conditions: Seemingly minor variations in environmental and experimental conditions can introduce significant variability.[9]

  • Comprehensive Documentation: A detailed record of all experimental parameters, including reagent lot numbers, instrument calibration dates, and any deviations from the protocol, is essential for troubleshooting and replication.[1]

Comparative Analysis of Physicochemical Properties and Stability

The inherent stability of a compound is a critical factor influencing the reproducibility of experimental results. A comparative analysis of this compound and 4-ASA reveals key differences that must be considered in experimental design.

PropertyThis compound4-Aminosalicylic acid (4-ASA)Key Considerations for Reproducibility
Chemical Stability Susceptible to hydrolysis of the amide bond under acidic or basic conditions. The 4-amino group is prone to oxidation.[5]Known to be relatively unstable in aqueous solutions, undergoing decarboxylation to form m-aminophenol, especially at elevated temperatures.[10]Strict pH control and protection from oxidizing agents are crucial for both compounds. The higher instability of 4-ASA necessitates more stringent handling and storage conditions.
Photosensitivity Aromatic amine functionalities suggest potential sensitivity to light, which can induce photodegradation.[5]Known to darken on exposure to light and air.[10]All solutions should be prepared fresh and stored in amber vials or protected from light to prevent the formation of degradation products that can interfere with analysis.
Solubility Predicted to have low aqueous solubility.Soluble in water (approximately 1g in 500mL), with solubility increasing in dilute nitric acid and sodium hydroxide.[7]The lower solubility of this compound may require the use of co-solvents, which must be carefully controlled to ensure consistent sample preparation.

Experimental Protocols for Ensuring Reproducibility

To objectively compare the performance and ensure the reproducibility of results for this compound and 4-ASA, the following detailed experimental protocols are provided.

Workflow for Comparative Analysis

cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Quantitative Analysis & Reproducibility Assessment A Procure High-Purity Standards (this compound & 4-ASA) B Characterize Purity by HPLC-UV (>99.5%) A->B C Confirm Identity by Mass Spectrometry B->C D Prepare Stock Solutions (1 mg/mL in Methanol) C->D E Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Analyze Degraded Samples by HPLC-UV E->F G Compare Degradation Profiles and Identify Major Degradants F->G H Prepare Calibration Standards and Quality Control Samples G->H I Analyze Samples in Triplicate on Three Different Days H->I J Evaluate Intra- and Inter-day Precision and Accuracy I->J K Assess Method Robustness by Varying Critical Parameters J->K

Caption: Workflow for the comparative analysis of this compound and 4-ASA.

Detailed HPLC-UV Method for Quantification

This method is designed to be robust and suitable for the quantification of both this compound and 4-ASA, with minor adjustments for optimal separation.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Phosphoric acid for pH adjustment.

  • Reference standards of this compound and 4-Aminosalicylic acid (>99.5% purity).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for each compound to achieve optimal resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of each compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing the analyte in the diluent to obtain a theoretical concentration within the calibration range.

4. Method Validation (abbreviated):

  • Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to ensure the analyte peak is free from interference.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Precision: Analyze replicate preparations of a standard solution at the target concentration. The relative standard deviation (%RSD) should be <2%.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels. The recovery should be within 98-102%.

Forced Degradation Study Protocol

This protocol is designed to compare the stability of this compound and 4-ASA under various stress conditions.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL solution of each compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Analysis:

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV analysis.

  • Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

Comparative Data and Interpretation

The following table presents hypothetical, yet plausible, data from the forced degradation study, highlighting the differences in stability between the two compounds.

Stress ConditionThis compound (% Degradation)4-Aminosalicylic acid (% Degradation)Major Degradation Products (Hypothesized)Implications for Reproducibility
0.1N HCl, 60°C, 24h ~15%~25%4-Aminobenzoic acid, 2-chloroaniline (from hydrolysis)4-ASA is more susceptible to acid hydrolysis. Experiments in acidic media require strict temperature and time control.
0.1N NaOH, 60°C, 24h ~20%~35%4-Aminobenzoic acid, 2-chloroaniline (from hydrolysis)Both compounds are sensitive to base, with 4-ASA showing greater degradation. Alkaline conditions should be avoided or carefully controlled.
3% H₂O₂, RT, 24h ~10%~18%Oxidized aromatic species4-ASA is more prone to oxidation. Use of de-gassed solvents and protection from air is more critical for 4-ASA.
80°C, 48h (Solid) <5%~10%m-Aminophenol (from decarboxylation of 4-ASA)4-ASA is less stable to heat in its solid form. Storage conditions must be carefully controlled.
Photolytic ~8%~15%Colored degradation productsBoth compounds are photosensitive, with 4-ASA being more so. All work should be conducted under subdued light.

Authoritative Grounding: The Folate Pathway as a Case Study

To illustrate the importance of understanding the biochemical context of a compound, we will examine the mechanism of action of 4-ASA within the folate synthesis pathway of Mycobacterium tuberculosis. This understanding is crucial for designing experiments that yield reproducible results, as it highlights the key enzymatic steps and potential points of variability.

4-ASA acts as a competitive substrate for para-aminobenzoic acid (PABA) in the folate pathway.[11] It is incorporated by dihydropteroate synthase (FolP1) to form an intermediate that is further metabolized by dihydrofolate synthase (FolC) into an anti-folate metabolite.[11] This metabolite then inhibits dihydrofolate reductase (FolA), leading to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth.[4][11]

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (FolP1) PABA->DHPS PAS 4-Aminosalicylic Acid (4-ASA) PAS->DHPS DHP 7,8-Dihydropteroate DHPS->DHP PAS_Metabolite Anti-folate Metabolite DHPS->PAS_Metabolite incorporates PAS DHFS Dihydrofolate Synthase (FolC) DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (FolA) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis PAS_Metabolite->DHFR Inhibits

Caption: The folate synthesis pathway in M. tuberculosis and the mechanism of inhibition by 4-ASA.

This pathway illustrates why the purity of 4-ASA is critical. Any impurities that could interfere with the enzymatic reactions or the stability of the active metabolite will lead to inconsistent results in antimicrobial susceptibility testing.

Conclusion: A Commitment to Scientific Integrity

Ensuring the reproducibility of experimental results with compounds like this compound is not a matter of rigid adherence to a template, but a dynamic process of understanding the compound's properties, validating analytical methods, and controlling for sources of variability. By adopting the principles and protocols outlined in this guide, researchers can build a robust framework for generating reliable and reproducible data. This commitment to scientific integrity is essential for advancing our understanding of disease and developing the next generation of therapeutics. The comparative analysis with 4-Aminosalicylic acid underscores that while compounds may be structurally similar, a deep understanding of their individual characteristics is paramount for achieving reproducible outcomes.

References

  • Vertex AI Search. (2025). What factors can affect the reproducibility of analytical results?
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for handling waste generated from 4-Amino-2-hydroxybenzamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principle of "cradle-to-grave" responsibility for hazardous waste, a cornerstone of modern laboratory safety and environmental stewardship.[1][2]

Hazard Profile and a Priori Considerations

Before any disposal plan is enacted, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from selecting personal protective equipment (PPE) to determining the correct waste stream. This compound is not benign and must be handled as a hazardous substance.

Its hazard profile, according to the Globally Harmonized System (GHS), necessitates specific precautions.[3]

Hazard ClassGHS CodeDescriptionImplication for Disposal
Skin IrritationH315Causes skin irritation.Contaminated items (gloves, lab coats) must be decontaminated or disposed of as hazardous waste.
Eye IrritationH319Causes serious eye irritation.Mandates the use of safety goggles and informs spill cleanup procedures.
Respiratory IrritationH335May cause respiratory irritation.Waste containers must be kept sealed to prevent inhalation of dust or vapors.

This data underscores a critical directive: This compound waste must not be disposed of via standard trash or sanitary sewer systems. [4][5] It must be managed through a designated hazardous waste program.[3][6]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is a multi-step process that ensures containment, proper identification, and compliant removal. The following protocol is a self-validating system designed to minimize risk and meet regulatory standards.

The foundation of safe disposal is proper segregation. As soon as a material is deemed waste, it must be separated from non-hazardous materials and other chemical waste streams.

  • Rationale (Causality): Mixing incompatible waste streams can lead to dangerous chemical reactions, such as the generation of toxic gases or violent effervescence.[7] Segregating organic and aqueous waste, for instance, is crucial for subsequent treatment and disposal methodologies.[8]

  • Procedure:

    • Solid Waste: Collect unadulterated this compound powder, contaminated weighing papers, and disposable spatulas in a designated solid waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a container designated for that specific solvent class (e.g., "Non-Halogenated Organic Solvent Waste"). Do not mix aqueous solutions with organic solvent waste.[8]

    • Contaminated PPE: Heavily contaminated gloves and disposable lab coats should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.

The integrity of the waste container is critical for safe storage and transport.

  • Rationale (Causality): Improper containers can leak, degrade, or react with their contents, leading to spills and exposure. Using containers without secure caps allows for the evaporation of volatile components, which is an unapproved method of disposal.[4][7]

  • Procedure:

    • Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for most organic solvents and aqueous solutions).

    • Ensure the container is in good condition, free of cracks, and has a secure, screw-on cap.[7] Food-grade containers like mayonnaise or pickle jars are strictly prohibited.[7]

    • The container must remain closed at all times except when waste is being added.[4][9]

A waste container without a proper label is an unknown and therefore a significant safety risk.

  • Rationale (Causality): Accurate labeling is a federal requirement that ensures all individuals handling the waste are aware of its contents and associated hazards, facilitating safe transport and final disposal.[9]

  • Procedure:

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name of all constituents, including solvents and solutes. For this compound, write the full name, not abbreviations.

    • Indicate the approximate percentage of each component.

    • Mark the relevant hazard characteristics (e.g., Irritant).

Hazardous waste must be stored safely in a designated area pending pickup by disposal professionals.

  • Rationale (Causality): The Resource Conservation and Recovery Act (RCRA) sets forth specific requirements for the temporary storage of hazardous waste at or near its point of generation to minimize the risk of spills and facilitate efficient collection.[1][10]

  • Procedure:

    • Designate an SAA within the laboratory, at or near where the waste is generated.[9]

    • Store the labeled, closed waste container within this area.

    • Ensure the SAA is away from drains and high-traffic areas and, if possible, in secondary containment (e.g., a chemical-resistant tray).

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

The final step is to transfer the waste to trained professionals for transport and disposal in accordance with federal, state, and local regulations.[3]

  • Rationale (Causality): Final disposal must occur at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection. Your institution's Environmental Health and Safety (EHS) department manages this process to maintain regulatory compliance.

  • Procedure:

    • Once the container is full or waste is no longer being generated, contact your institution’s EHS department (or equivalent) to schedule a waste pickup.[4][9]

    • Provide them with all necessary information from the waste label.

    • Do not allow waste to accumulate in the lab for more than one year from the date the first waste was added.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the procedural logic, the following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Handling cluster_1 Professional Disposal start Waste Generated (Solid, Liquid, or Contaminated PPE) segregate Step 1: Segregate Waste by Type start->segregate spill Spill Occurs? start->spill containerize Step 2: Select & Fill Compatible Container segregate->containerize label_waste Step 3: Apply & Complete Hazardous Waste Label containerize->label_waste store_saa Step 4: Store in Closed Container in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Step 5: Container is Full Contact EHS for Pickup store_saa->contact_ehs Container Full or Waste Stream Complete disposal Transport to Approved Waste Disposal Facility contact_ehs->disposal spill->segregate No cleanup Clean up with appropriate kit. Contain all cleanup materials. spill->cleanup Yes spill_waste Dispose of cleanup materials as hazardous waste. cleanup->spill_waste spill_waste->containerize

Sources

A Guide to Personal Protective Equipment for Handling 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Amino-2-hydroxybenzamide. This document is intended for researchers, scientists, and drug development professionals to instill safe laboratory practices and build a culture of safety.

Understanding the Risks: Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

A thorough understanding of these hazards is the foundation for selecting the appropriate Personal Protective Equipment (PPE) and implementing safe handling procedures. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, the core of our safety protocol is to establish effective barriers to prevent this contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Activity Required PPE Rationale
Weighing and Handling Solid Powder - Disposable Nitrile Gloves- Safety Goggles- Lab Coat- Respiratory Protection (N95 or higher)The fine powder can easily become airborne, posing an inhalation risk.[3] An N95 respirator or higher is crucial to prevent respiratory tract irritation.[1] Safety goggles provide a seal around the eyes to protect from airborne particulates.[4]
Preparing Solutions - Disposable Nitrile Gloves- Safety Goggles- Lab CoatWhile the risk of inhalation is lower with solutions, the risk of splashes and skin/eye contact remains.[3] Goggles are essential to protect against accidental splashes.[5]
General Laboratory Use - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab CoatFor routine handling of dilute solutions where the risk of splashing is minimal, safety glasses with side shields offer adequate protection.[4] A lab coat should always be worn to protect skin and clothing.[6][7]

Procedural Guidance: Safe Handling and Disposal

Engineering Controls

Before relying on PPE, which is the last line of defense, proper engineering controls must be in place.[8]

  • Ventilation: Always handle solid this compound in a well-ventilated area.[1][9] A chemical fume hood is the most effective engineering control for preventing the inhalation of airborne powders.[7][8]

  • Designated Area: Set up and label a designated area for working with this compound to prevent cross-contamination.[3] Cover work surfaces with absorbent bench paper.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6] Assemble all necessary PPE and have it readily available.

  • Gowning: Put on your lab coat, followed by safety goggles or glasses. If handling the solid, a respirator is required. Lastly, put on your gloves.

  • Handling:

    • When weighing the solid, use an enclosed balance if possible to minimize dust dispersion.[3]

    • Keep the container tightly closed when not in use.[1][9]

    • Avoid any actions that could generate dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1][6]

    • Clean the work area and any equipment used.

    • Remove PPE in the reverse order it was put on, being careful not to contaminate yourself.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste: All waste containing this compound, including contaminated consumables, must be disposed of as hazardous waste in a clearly labeled, sealed container.[1][10] Do not let the product enter drains or waterways.[1][11]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent.[10] The first rinseate must be collected and disposed of as hazardous waste.[10] After rinsing and air-drying, the container can be disposed of according to your institution's guidelines.

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal start Start: Receive Chemical sds Read and Understand SDS start->sds ppe_check Assemble Required PPE sds->ppe_check task Identify Task: Solid or Solution? ppe_check->task solid_ppe Don PPE: Respirator, Goggles, Lab Coat, Gloves task->solid_ppe Solid solution_ppe Don PPE: Goggles, Lab Coat, Gloves task->solution_ppe Solution weigh Weigh Solid in Fume Hood solid_ppe->weigh prepare_solution Prepare Solution solution_ppe->prepare_solution cleanup Clean Work Area & Equipment weigh->cleanup prepare_solution->cleanup decontaminate Remove PPE Carefully cleanup->decontaminate waste Dispose of Waste in Labeled Container decontaminate->waste end End: Procedure Complete waste->end

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical advice if skin irritation occurs.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Cleanchem Laboratories. (n.d.). 4-AMINO-2-HYDROXYBENZALDEHYDE Material Safety Data Sheet.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841.
  • KPA. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-hydroxybenzamide. PubChem Compound Database.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.